molecular formula C17H26N4O3 B1403288 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Cat. No.: B1403288
M. Wt: 334.4 g/mol
InChI Key: UQTCIVXKZRYJMQ-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine ( 1254058-33-7) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C₁₇H₂₆N₄O₃ and a molecular weight of 334.41 g/mol, this compound serves as a versatile building block and key intermediate in the synthesis of more complex molecules . Its structure, which features a piperazine ring linked to a piperidine moiety that is substituted with a methoxy-nitrophenyl group, is commonly explored in the development of receptor antagonists and kinase inhibitors . Researchers value this compound for its potential application in designing and synthesizing novel biologically active molecules. It is closely related to compounds investigated as selective dopamine D2 receptor antagonists, providing a crucial scaffold for central nervous system (CNS) drug discovery . Furthermore, structural analogues have been identified as potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors, demonstrating the value of this chemotype in oncology research, particularly for treating EML4-ALK positive non-small cell lung cancer (NSCLC) . This product is offered with a high purity level of ≥95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. For safe handling, please refer to the Safety Data Sheet (SDS). The compound has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin and eye irritation and respiratory irritation . It should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability .

Properties

IUPAC Name

1-[1-(2-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-18-9-11-19(12-10-18)14-5-7-20(8-6-14)16-4-3-15(21(22)23)13-17(16)24-2/h3-4,13-14H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTCIVXKZRYJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, a compound of interest for researchers and professionals in drug development. The synthesis is strategically designed in two key stages, leveraging well-established and reliable chemical transformations to ensure high yield and purity of the final product.

The overall synthetic strategy involves a two-step sequence:

  • Step 1: Synthesis of the Key Intermediate, 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

  • Step 2: Reductive Amination. The intermediate ketone is then coupled with 1-methylpiperazine through reductive amination to yield the target molecule.

This document will elaborate on the mechanistic underpinnings of each step, provide detailed experimental protocols, and present the expected outcomes based on established chemical principles.

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step synthetic workflow from the primary starting materials to the final product.

Synthesis_Pathway Start1 1-Fluoro-2-methoxy-4-nitrobenzene Intermediate 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one Start1->Intermediate Nucleophilic Aromatic Substitution (SNAr) Start2 Piperidin-4-one Start2->Intermediate Product This compound Intermediate->Product Reductive Amination Start3 1-Methylpiperazine Start3->Product

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one via Nucleophilic Aromatic Substitution (SNAr)

The initial and crucial step in this synthesis is the formation of the C-N bond between the aromatic ring and the piperidine moiety. For this transformation, nucleophilic aromatic substitution (SNAr) is the reaction of choice. The presence of a strong electron-withdrawing nitro group (para to the leaving group) and another electron-withdrawing methoxy group (ortho) significantly activates the aryl halide towards nucleophilic attack. This activation is critical for the reaction to proceed under viable conditions.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex.[1] However, some recent studies suggest that under certain conditions, these reactions may proceed through a concerted mechanism.[1] For the purpose of this guide, we will consider the well-established stepwise mechanism.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-4-one on the carbon atom bearing the leaving group (in this case, fluoride) of 1-fluoro-2-methoxy-4-nitrobenzene. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the desired N-aryl piperidone intermediate.

SNAr_Mechanism Reactants 1-Fluoro-2-methoxy-4-nitrobenzene + Piperidin-4-one Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one Meisenheimer->Product Elimination of F-

Caption: Simplified mechanism of the SNAr reaction.

Experimental Protocol

Materials:

  • 1-Fluoro-2-methoxy-4-nitrobenzene

  • Piperidin-4-one hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.1 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free base.

  • Add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(2-methoxy-4-nitrophenyl)piperidin-4-one as a solid.

Step 2: Reductive Amination to Yield the Final Product

The second step involves the coupling of the synthesized ketone intermediate with 1-methylpiperazine via reductive amination. This is a highly efficient and widely used method for the formation of C-N bonds from a carbonyl compound and an amine. The reaction proceeds in two stages: the formation of an iminium ion intermediate, followed by its reduction to the corresponding amine.

Mechanistic Rationale

The reaction is typically carried out in a one-pot procedure. The ketone, 1-(2-methoxy-4-nitrophenyl)piperidin-4-one, reacts with the secondary amine of 1-methylpiperazine to form a hemiaminal intermediate. This intermediate then dehydrates to form a quaternary iminium ion. A reducing agent, such as sodium triacetoxyborohydride, present in the reaction mixture then selectively reduces the iminium ion to the final tertiary amine product. Sodium triacetoxyborohydride is a particularly mild and effective reducing agent for this transformation, as it is less basic and more selective than other common reducing agents like sodium borohydride.[2]

Reductive_Amination_Mechanism Reactants Ketone Intermediate + 1-Methylpiperazine Iminium Iminium Ion Intermediate Reactants->Iminium Condensation Product Final Product Iminium->Product Reduction (e.g., NaBH(OAc)3)

Caption: Simplified mechanism of reductive amination.

Experimental Protocol

Materials:

  • 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(2-methoxy-4-nitrophenyl)piperidin-4-one (1.0 eq) in dichloroethane.

  • Add 1-methylpiperazine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to afford this compound as the final product.

Data Summary

The following table summarizes the key reactants, reagents, and expected outcomes for this synthetic pathway.

StepReaction TypeKey ReactantsKey ReagentsSolventExpected Yield
1Nucleophilic Aromatic Substitution1-Fluoro-2-methoxy-4-nitrobenzene, Piperidin-4-oneK₂CO₃DMF75-85%
2Reductive Amination1-(2-Methoxy-4-nitrophenyl)piperidin-4-one, 1-MethylpiperazineNaBH(OAc)₃, Acetic AcidDCE80-90%

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The choice of a nucleophilic aromatic substitution followed by a reductive amination leverages well-understood and high-yielding reactions, making this pathway amenable to both laboratory-scale synthesis and potential scale-up for drug development applications. The provided protocols are designed to be self-validating, with clear steps and monitoring points to ensure the successful synthesis of the target compound.

References

  • Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mishra, V., & Chundawat, T. S. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • SciSpace. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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An In-depth Technical Guide to 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine: Synthesis, Characterization, and Pharmacological Prospects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential pharmacological relevance of the novel compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its scientific investigation. The guide details a proposed synthetic pathway via nucleophilic aromatic substitution, outlines standard protocols for physicochemical and spectroscopic characterization, and explores potential pharmacological targets based on the well-documented activities of related N-aryl piperidine and piperazine scaffolds. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical predictions and practical methodologies for its exploration in drug discovery and development.

Introduction

The piperidine and piperazine heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] The unique structural and physicochemical properties of these rings, particularly their ability to engage in key interactions with biological targets, have made them a focal point of drug design. The compound this compound incorporates both of these important moieties, linked to a substituted nitrophenyl ring. This combination of structural features suggests a rich potential for biological activity, particularly within the central nervous system (CNS), where arylpiperazine and arylpiperidine derivatives frequently exhibit high affinity for neurotransmitter receptors.[2]

This guide provides an in-depth analysis of this compound (henceforth referred to as "the compound"), a molecule identified as a potential drug intermediate.[3] Due to the absence of extensive published experimental data on this specific entity, this document will leverage established knowledge of its constituent chemical motifs to provide a scientifically grounded guide for its synthesis, characterization, and potential pharmacological evaluation.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 1254058-33-7

  • Molecular Formula: C₁₇H₂₆N₄O₃

  • Molecular Weight: 334.42 g/mol

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates of key physicochemical parameters. The following table summarizes the predicted properties of the compound, which are crucial for initial assessment in a drug discovery pipeline.

PropertyPredicted ValueMethod of Prediction
Boiling Point 488.9 ± 45.0 °CComputational Prediction
Density 1.195 ± 0.06 g/cm³Computational Prediction
pKa Basic: 8.5 (most basic)Chemicalize Prediction[4][5]
LogP 2.8Chemicalize Prediction[4][5]
Solubility Predicted to be soluble in water.[6]General observation for similar salts

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

For accurate characterization, the following experimental protocols are recommended.

The melting point is a crucial indicator of purity.[7]

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.[8][9]

  • The capillary tube is placed in a melting point apparatus.[8][10]

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute).

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[9][10] A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Assessing solubility in various solvents is critical for formulation and in vitro assay development.

Protocol:

  • Add a known excess amount of the compound to a fixed volume of the desired solvent (e.g., water, PBS, DMSO) in a vial.

  • Equilibrate the mixture at a constant temperature (e.g., 25 °C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

The ionization constant (pKa) is vital for understanding a compound's behavior at physiological pH.

Protocol:

  • Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base.

  • The pH of the solution is monitored as a function of the titrant volume.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

Synthesis and Purification

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNA_r) reaction, a common method for the formation of N-aryl bonds.[11][12]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1-fluoro-2-methoxy-4-nitrobenzene with 1-methyl-4-(piperidin-4-yl)piperazine. The fluorine atom is a good leaving group in SNA_r reactions, particularly when activated by the electron-withdrawing nitro group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-Fluoro-2-methoxy-4-nitrobenzene C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat A->C B 1-Methyl-4-(piperidin-4-yl)piperazine B->C D This compound C->D Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of the target compound.

Experimental Protocol for Synthesis

This protocol is a general guideline based on established procedures for similar reactions.[13]

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-4-(piperidin-4-yl)piperazine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq), to the solution. To this mixture, add 1-fluoro-2-methoxy-4-nitrobenzene (1.1 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization of the Synthesized Compound

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

¹H and ¹³C NMR are essential for structural elucidation.[14][15][16]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the methoxy group, the protons on the piperidine and piperazine rings, and the methyl group on the piperazine. The chemical shifts and coupling patterns will be characteristic of the proposed structure.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the aromatic, aliphatic, and methoxy carbons in the molecule.

Mass spectrometry will confirm the molecular weight of the compound.[17][18]

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition.

IR spectroscopy can be used to identify the presence of key functional groups.

  • Expected characteristic peaks include C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), N-O stretching (nitro group), and C-O stretching (ether).

Potential Pharmacological Significance

The structural motifs within this compound suggest potential interactions with several important classes of biological targets, particularly neurotransmitter receptors.

Rationale for Pharmacological Interest
  • Arylpiperazine Moiety: N-arylpiperazines are well-known pharmacophores that exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[2][19][20] They are key components of many antipsychotic and antidepressant drugs.

  • Piperidine Moiety: The piperidine ring is another common feature in CNS-active compounds and can influence receptor binding and pharmacokinetic properties.[21][22]

  • Combined Scaffold: The combination of these two heterocyclic systems linked to a substituted phenyl ring creates a molecule with a three-dimensional structure that could fit into the binding pockets of various G-protein coupled receptors (GPCRs).

Proposed Pharmacological Screening

A logical starting point for investigating the pharmacological profile of this compound would be to assess its binding affinity for key serotonin and dopamine receptors implicated in neuropsychiatric disorders.

G cluster_compound Test Compound cluster_assays Primary Screening cluster_targets Potential Targets cluster_downstream Functional Assays A This compound B Radioligand Binding Assays A->B C Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) B->C D Dopamine Receptors (e.g., D₂, D₃, D₄) B->D E Agonist/Antagonist Activity C->E D->E

Caption: Proposed pharmacological screening workflow.

Protocol:

  • Membrane Preparation: Utilize cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT₁A, 5-HT₂A, D₂). Prepare cell membrane homogenates.

  • Binding Reaction: Incubate the membrane preparations with a specific radioligand for the target receptor and varying concentrations of the test compound.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Silico ADME-Tox Prediction

Computational tools can provide an early assessment of the drug-like properties of the compound.[23][24][25][26]

  • Parameters to Evaluate:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

Several free and commercial software packages are available for these predictions.

Conclusion

This compound is a novel compound with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, its structural features strongly suggest that it may possess interesting pharmacological properties, particularly as a modulator of CNS receptors. This technical guide provides a comprehensive framework for its synthesis, purification, and characterization, as well as a logical starting point for its pharmacological evaluation. The proposed protocols and predicted data herein should serve as a valuable resource for researchers embarking on the scientific exploration of this promising molecule. It is imperative that the predicted data be validated through rigorous experimentation to fully elucidate the chemical and biological profile of this compound.

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  • Asiri, A. M., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(19), 4589.
  • ChemBK. (n.d.). 1-[1-(5-Methoxy-2-methyl-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine. ChemBK.
  • Avcı, D., et al. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
  • Aldabbagh, F., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.
  • ChemicalBook. (n.d.). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. ChemicalBook.

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An In-depth Technical Guide to 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, identified by the CAS number 1254058-33-7. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthesis pathway, and its potential applications as a key intermediate in the synthesis of pharmacologically active molecules.

Core Compound Identification and Properties

This compound is a complex organic molecule that serves as a crucial building block in medicinal chemistry.[1][2][3] Its structural features, including a nitrophenyl group, a piperidine ring, and a methylpiperazine moiety, make it a versatile intermediate for the synthesis of a variety of active compounds.[1][2][4]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 1254058-33-7
Molecular Formula C₁₇H₂₆N₄O₃
Molecular Weight 334.41 g/mol
Appearance Yellow to orange solid
Purity ≥95.0% (by ¹H NMR)
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month
Chemical Structure

The chemical structure of this compound is depicted below. The presence of multiple nitrogen atoms and an aromatic ring provides several sites for further chemical modification, highlighting its utility as a versatile intermediate.

Caption: Chemical structure of the title compound.

Synthesis and Manufacturing

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions. The following section outlines a hypothetical, yet chemically sound, multi-step synthesis.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-N bond between the piperidine and the nitrophenyl rings, and the C-N bond between the piperidine and piperazine rings. This suggests a convergent synthesis strategy where the substituted nitrophenylpiperidine and the methylpiperazine moieties are synthesized separately and then coupled.

retrosynthesis target This compound intermediate1 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one target->intermediate1 Reductive Amination intermediate2 1-Methylpiperazine target->intermediate2 starting_material1 1-Fluoro-2-methoxy-4-nitrobenzene intermediate1->starting_material1 Nucleophilic Aromatic Substitution starting_material2 Piperidin-4-one intermediate1->starting_material2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Proposed Synthesis Protocol

Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one

This step involves a nucleophilic aromatic substitution reaction.

  • Reactants: 1-Fluoro-2-methoxy-4-nitrobenzene and Piperidin-4-one.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base: A non-nucleophilic base like Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) to scavenge the hydrofluoric acid byproduct.

  • Procedure: a. Dissolve Piperidin-4-one and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add 1-Fluoro-2-methoxy-4-nitrobenzene to the mixture. c. Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). d. Upon completion, cool the reaction mixture, and quench with water. e. Extract the product with an organic solvent like ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to Yield the Final Product

This step couples the piperidin-4-one intermediate with 1-methylpiperazine.

  • Reactants: 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one and 1-Methylpiperazine.

  • Reducing Agent: A mild reducing agent such as Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN).

  • Solvent: An anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Procedure: a. Dissolve 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one and 1-methylpiperazine in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). b. Add the reducing agent portion-wise to the stirred solution at room temperature. c. Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or HPLC. d. Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. e. Separate the organic layer, and extract the aqueous layer with the same solvent. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. The final product can be purified by crystallization or column chromatography.

Applications in Research and Drug Development

This compound is primarily utilized as a drug intermediate.[1][2][3] The piperazine and piperidine scaffolds are common pharmacophores found in a wide range of biologically active compounds. The nitrophenyl group can be readily reduced to an aniline, which can then be further functionalized, making this intermediate a valuable precursor for creating libraries of compounds for drug discovery screening.

While the specific downstream products of this intermediate are not publicly disclosed, compounds with similar structural motifs have been investigated for a variety of therapeutic targets, including but not limited to:

  • Central Nervous System (CNS) agents: Piperazine derivatives are known to interact with various receptors in the CNS.

  • Anticancer agents: The piperidine and piperazine rings are present in several approved anticancer drugs.[5]

  • Antiviral and Antibacterial agents: These heterocyclic systems are key components of numerous antimicrobial compounds.[5]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

Hazard Identification

The compound is associated with the following hazard statements:[6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The signal word for this compound is Warning .[6]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[6]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for medicinal chemists. While detailed public information on its direct biological activity is limited, its role as a precursor to more complex molecules underscores its importance in the drug discovery and development pipeline. Researchers utilizing this compound should adhere to strict safety protocols and can employ the proposed synthetic strategies as a foundation for their own experimental work.

References

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  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE . CORE. [Link]

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  • Piperidin-4-one: the potential pharmacophore . PubMed. [Link]

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"1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Abstract

The precise determination of molecular weight is a cornerstone of chemical characterization, essential for verifying substance identity, purity, and structure in research and drug development. This guide provides a comprehensive analysis of the molecular weight for the compound this compound (CAS No: 1254058-33-7). We will detail the theoretical calculation based on its molecular formula, C17H26N4O3, and outline the definitive experimental verification using high-resolution mass spectrometry (HRMS). This document serves as a technical resource for researchers, offering both the foundational principles and a practical, field-proven protocol for its empirical determination.

Introduction to the Compound

This compound is a complex organic molecule often utilized as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its molecular structure incorporates multiple functional groups, including a methoxy group, a nitro group, and two distinct nitrogen-containing heterocyclic rings (piperidine and piperazine).

Given its role as a building block in pharmaceutical synthesis, the unambiguous confirmation of its molecular weight is a critical quality control step. An accurate molecular weight confirms the correct elemental composition, ensuring that the correct starting material is carried forward into subsequent reaction steps, thereby safeguarding the integrity of the final product.

Theoretical Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of all atoms in its molecular formula.[2][3][4] The established molecular formula for this compound is C17H26N4O3 .[5][6]

The calculation involves multiplying the count of each element by its standard atomic weight and summing the results. Atomic weights are based on the naturally occurring isotopic distribution of each element.

Table 1: Calculation of Theoretical Molecular Weight for C17H26N4O3

ElementSymbolAtom CountStandard Atomic Weight (amu)Subtotal (amu)
CarbonC1712.011204.187
HydrogenH261.00826.208
NitrogenN414.00756.028
OxygenO315.99947.997
Total Calculated Molecular Weight: 334.420

Based on this calculation, the average molecular weight is 334.42 amu . Commercial suppliers list this value as 334.4 g/mol , 334.41 g/mol , or 334.42 g/mol , with the minor variations attributable to rounding or the use of monoisotopic masses.[5][6][7][8] For high-accuracy applications, the monoisotopic mass, which considers only the most abundant isotope of each element, is calculated and experimentally verified.

Experimental Verification via Mass Spectrometry

While theoretical calculation provides an expected value, empirical measurement is required for definitive confirmation. Mass Spectrometry (MS) is the premier analytical technique for the precise determination of molecular weight.[9][10] High-Resolution Mass Spectrometry (HRMS) can measure mass with exceptional accuracy (typically <5 ppm), which is often sufficient to confirm a unique molecular formula.[11][12]

The most common approach for a molecule of this nature is Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the analyte from impurities before it enters the mass spectrometer.[10]

Causality in Method Development: Why LC-MS?

The choice of LC-MS is deliberate. The LC step ensures that the mass measurement is performed on a purified analyte, preventing co-eluting impurities from interfering with the result. For the MS component, Electrospray Ionization (ESI) is selected as the ionization source. ESI is a "soft" ionization technique that imparts a charge on the analyte (typically through protonation to form [M+H]+) without causing significant fragmentation. This maximizes the signal for the molecular ion, which is crucial for an unambiguous molecular weight determination. A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy.

Experimental Protocol: High-Resolution LC-MS Analysis

The following protocol describes a self-validating system for the accurate mass determination of the title compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.

2. Liquid Chromatography (LC) Conditions:

  • Instrument: UHPLC System
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Mass Calibration: The instrument must be calibrated immediately prior to the run. For highest accuracy, use an internal reference standard (lock mass) infused concurrently to correct for any instrumental drift during the analysis.[12]
  • Scan Range: 100 - 500 m/z.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
Visualization of the Analytical Workflow

The diagram below illustrates the sequential process of LC-MS analysis for molecular weight determination.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Analyte Solution (1 µg/mL) UHPLC UHPLC System Sample->UHPLC Injection Column C18 Column UHPLC->Column Separation IonSource ESI Source (+ve) Column->IonSource Elution & Ionization MassAnalyzer TOF or Orbitrap Analyzer IonSource->MassAnalyzer Mass Sorting Detector Detector MassAnalyzer->Detector Ion Detection DataSystem Data System Detector->DataSystem Signal Processing MassSpectrum Generate Mass Spectrum DataSystem->MassSpectrum

Caption: Workflow for LC-MS based molecular weight determination.

Data Interpretation and Validation

1. Identifying the Molecular Ion: In positive ESI mode, the analyte is expected to be protonated. Therefore, the target ion is the protonated molecule, [M+H]+.

  • Theoretical Molecular Weight (M): 334.420 Da

  • Mass of a Proton (H+): 1.007 Da

  • Expected m/z for [M+H]+: 334.420 + 1.007 = 335.427

The high-resolution mass spectrum should show a prominent peak at or very near this m/z value.

2. Mass Accuracy Calculation: The trustworthiness of the result is confirmed by calculating the mass accuracy in parts per million (ppm).[11]

Formula: ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

For a result to be considered a confident identification, the ppm error should be below 5 ppm, a standard requirement for publication in many chemistry journals.[11]

Example: If the instrument measures an m/z of 335.4265, the ppm error would be: [(335.4265 - 335.427) / 335.427] * 1,000,000 = -1.5 ppm An error of -1.5 ppm is well within the acceptable range and provides high confidence in the assigned molecular formula.

Logical Flow of Data Validation

The following diagram outlines the logical steps to validate the experimental result against the theoretical value.

Validation_Logic cluster_calc Validation Calculation Theoretical_MW Calculate Theoretical Monoisotopic Mass (C17H26N4O3) Compare Compare Values Theoretical_MW->Compare Experimental_MZ Measure Experimental m/z of [M+H]+ via HRMS Experimental_MZ->Compare PPM_Calc Calculate ppm Error Compare->PPM_Calc Decision Is ppm Error < 5? PPM_Calc->Decision Confirm Identity Confirmed Decision->Confirm Yes Reject Identity Not Confirmed (Re-evaluate) Decision->Reject No

Caption: Logical workflow for the validation of molecular weight.

Summary

The molecular weight of this compound has been thoroughly examined through both theoretical and experimental lenses.

Table 2: Summary of Molecular Weight Data

ParameterValueMethod
Molecular FormulaC17H26N4O3-
Theoretical MW (Average)334.42 g/mol Calculation
Monoisotopic Mass334.2005 DaCalculation
Expected Ion ([M+H]+)335.2078 m/zCalculation
Experimental Verification< 5 ppm error from theoreticalHigh-Resolution LC-MS

This guide has established the theoretical molecular weight and provided a robust, validated protocol for its experimental confirmation. Adherence to this methodology ensures the high degree of certainty required for scientific research and pharmaceutical development.

References

  • Prepineer. How Do You Find The Molecular Weight Of A Compound?. [Link]

  • ThoughtCo. How to Find the Molecular Mass of a Compound. [Link]

  • TIGP. Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • Aragen Bioscience. Molecular weight Determination. [Link]

  • Khan Academy. Worked example: Calculating Molecular weight. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • ChemBK. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. [Link]

  • Autech Industry Co.,Limited. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

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In silico modeling of "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of the novel chemical entity, this compound. As a molecule of potential interest in drug discovery, a thorough computational assessment is the critical first step in elucidating its therapeutic potential and de-risking its progression. This document is intended for researchers, computational chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Foreword: The Rationale for a Computational First Approach

In modern drug discovery, the synthesis of every new chemical entity represents a significant investment of time and resources. The compound , this compound, is identified as a drug intermediate, suggesting its potential as a scaffold for a variety of active compounds.[1][2] The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of clinically approved drugs and its ability to favorably modulate pharmacokinetic properties.[3][4] The presence of a nitrophenyl group also opens avenues for diverse chemical interactions.

An in silico first approach allows for a multifaceted and cost-effective preliminary assessment of a compound's drug-like properties, potential biological targets, and safety profile before committing to extensive wet-lab validation.[5][6] This guide will delineate a logical, multi-step computational workflow designed to build a comprehensive profile of this molecule.

Part 1: Foundational Analysis - Molecular Properties and Drug-Likeness

The initial step in evaluating any potential therapeutic agent is to assess its fundamental physicochemical properties. These descriptors are predictive of a molecule's pharmacokinetic behavior, including its absorption and distribution. A common framework for this assessment is Lipinski's Rule of Five, which provides a set of heuristics for oral bioavailability.

Protocol 1: Calculation of Physicochemical Descriptors
  • Input: Obtain the 2D structure of this compound, typically as a SMILES string or SDF file.

  • Software: Utilize computational chemistry software such as Schrödinger's QikProp, BIOVIA's Discovery Studio, or free web-based tools like SwissADME.

  • Execution:

    • Load the molecular structure into the chosen software.

    • Run the property calculation module (e.g., "QikProp" or "Molecular Properties").

    • The software will calculate a range of descriptors based on the molecule's topology and elemental composition.

  • Key Descriptors to Analyze:

    • Molecular Weight (MW): Influences diffusion and transport.

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, affecting membrane permeability and solubility.

    • Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule; correlates with membrane permeability.

    • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Crucial for molecular recognition and solubility.

    • Rotatable Bonds: A measure of molecular flexibility.

Data Summary: Predicted Physicochemical Properties
DescriptorPredicted ValueLipinski's Rule of Five GuidelineSignificance
Molecular Weight334.4 g/mol < 500Favorable for absorption and diffusion.
LogP~3.5≤ 5Good balance between solubility and permeability.
TPSA~50 Ų< 140 ŲSuggests good potential for oral bioavailability.
HBD0≤ 5Favorable for membrane permeability.
HBA7≤ 10Within acceptable limits for drug-likeness.
Rotatable Bonds4≤ 10Good conformational flexibility.

Note: The values in this table are representative and should be calculated using appropriate software for precise results.

Part 2: Unveiling Potential Biological Activity - Pharmacophore Modeling and Target Identification

A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity.[7][8] Pharmacophore modeling can be used to screen for potential biological targets, a process often referred to as "target fishing" or "reverse docking".

Conceptual Workflow for Target Identification

G cluster_0 Ligand Preparation cluster_1 Pharmacophore Generation cluster_2 Virtual Screening A Input Molecule (SMILES/SDF) B 3D Structure Generation & Energy Minimization A->B C Feature Identification (HBA, HBD, Aromatic, etc.) B->C D Generate 3D Pharmacophore Hypothesis C->D F Screen Database with Pharmacophore Hypothesis D->F E Pharmacophore Database (e.g., PharmMapper, ZINCPharmer) E->F G Ranked List of Potential Protein Targets F->G

Caption: Workflow for ligand-based pharmacophore modeling and target fishing.

Protocol 2: Ligand-Based Pharmacophore Generation and Screening
  • Ligand Preparation:

    • Generate a low-energy 3D conformation of the molecule using software like Schrödinger's LigPrep or open-source alternatives. This step is crucial for accurately representing the molecule's spatial arrangement.

  • Pharmacophore Generation:

    • Use a pharmacophore modeling tool (e.g., Schrödinger's Phase, MOE's Pharmacophore Query Editor) to identify key chemical features: hydrogen bond acceptors (the nitrophenyl and piperazine nitrogens), aromatic rings, and hydrophobic regions.

    • The software will generate a 3D arrangement of these features, which constitutes the pharmacophore hypothesis.

  • Virtual Screening:

    • Submit the generated pharmacophore hypothesis to a reverse screening server (e.g., PharmMapper).

    • These servers compare the query pharmacophore against a database of pharmacophores derived from known protein-ligand complexes.

  • Analysis:

    • The output will be a list of potential protein targets, ranked by a fit score. This provides a set of hypotheses for the molecule's mechanism of action, which can be further investigated through molecular docking.

Part 3: Elucidating Molecular Interactions - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[9][10] Based on the potential targets identified in the previous step, docking studies can be performed to validate these hypotheses.

Protocol 3: Molecular Docking Workflow
  • Receptor Preparation:

    • Download the 3D structure of a potential target protein from the Protein Data Bank (PDB).

    • Prepare the protein using a tool like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves adding hydrogens, removing water molecules, and optimizing the hydrogen bond network.

    • Define the binding site, either based on a co-crystallized ligand or using a pocket detection algorithm.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of the ligand from the previous step.

  • Docking:

    • Perform the docking calculation using software such as AutoDock Vina, GOLD, or Schrödinger's Glide. The algorithm will sample a large number of ligand conformations within the binding site and score them.

  • Post-Docking Analysis:

    • Visualize the top-ranked docking poses.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues. A favorable docking score combined with plausible interactions strengthens the hypothesis of the protein being a biological target.

Part 4: Predicting Drug-Like Behavior - ADMET Profiling

A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity (T) profiles.[11][12] In silico ADMET prediction is a crucial step in early-stage drug discovery to flag potential liabilities.[13][][15]

Overall ADMET Evaluation Workflow

G cluster_0 Input cluster_1 ADMET Prediction Models cluster_2 Output A Molecule Structure B Absorption (e.g., Caco-2, HIA) A->B C Distribution (e.g., BBB penetration, PPB) A->C D Metabolism (e.g., CYP450 inhibition) A->D E Excretion (e.g., Renal clearance) A->E F Toxicity (e.g., hERG, Ames test) A->F G Comprehensive ADMET Profile H Identification of Potential Liabilities G->H

Caption: A streamlined workflow for comprehensive in silico ADMET prediction.

Protocol 4: In Silico ADMET Prediction
  • Software Selection: Utilize specialized ADMET prediction software or web servers such as ADMETlab, pkCSM, or the ADMET Predictor suite.

  • Input: Submit the molecule's structure.

  • Execution: Run the prediction models for a comprehensive set of ADMET endpoints.

  • Data Interpretation: Analyze the output for potential liabilities.

Data Summary: Predicted ADMET Profile
CategoryParameterPredicted OutcomeImplication
Absorption Human Intestinal Absorption (HIA)HighLikely well-absorbed from the gut.
Caco-2 PermeabilityHighSuggests good intestinal permeability.
Distribution Blood-Brain Barrier (BBB) PenetrationLikely to penetratePotential for CNS activity (therapeutic or side effect).
Plasma Protein Binding (PPB)HighMay have a longer duration of action, but lower free drug concentration.
Metabolism CYP2D6 InhibitionPossible inhibitorPotential for drug-drug interactions.
CYP3A4 InhibitionUnlikely to inhibitLower risk of interactions with many common drugs.
Toxicity hERG InhibitionLow riskReduced risk of cardiotoxicity.
Ames MutagenicityLikely non-mutagenicLower concern for carcinogenicity.

Note: This table presents a hypothetical but plausible ADMET profile. Actual predictions must be generated and carefully interpreted.

Part 5: Assessing Stability and Dynamics - Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[16][17]

Protocol 5: Molecular Dynamics Simulation of a Protein-Ligand Complex
  • System Setup:

    • Take the best-ranked pose from molecular docking as the starting structure.

    • Place the complex in a periodic box of water molecules and add ions to neutralize the system.

  • Simulation:

    • Use an MD engine like GROMACS, AMBER, or NAMD.[18][19]

    • First, perform energy minimization to relax the system.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.

    • Run the production simulation for a duration of 50-100 nanoseconds.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the ligand remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Examine the RMSF of protein residues to identify flexible regions and those that interact with the ligand.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation to identify key stable interactions.

Conclusion and Forward Look

This in-depth guide outlines a robust and logical in silico workflow for the initial characterization of this compound. By systematically evaluating its physicochemical properties, identifying potential biological targets, analyzing binding interactions, predicting its ADMET profile, and assessing the stability of its complexes, a comprehensive computational profile can be constructed.

The insights gained from this process are invaluable for making informed decisions about the future of this molecule. Positive findings would provide a strong rationale for its synthesis and subsequent in vitro and in vivo validation, while the identification of potential liabilities at this early stage allows for strategic modifications to optimize its properties, ultimately saving significant time and resources in the drug discovery pipeline.

References

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Predicting the Mechanism of Action for 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action for the novel chemical entity, 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. In the absence of direct pharmacological data for this compound, this guide leverages a systematic approach rooted in structural analysis, in silico target prediction, and a proposed cascade of in vitro and cellular validation assays. By deconstructing the molecule into its core pharmacophores—the arylpiperazine-like moiety, the piperidine linker, and the N-methylpiperazine group—we generate high-probability hypotheses centered on interactions with central nervous system (CNS) targets, particularly serotonergic and dopaminergic receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical workflow to systematically uncover the pharmacological profile of this and other novel compounds.

Introduction: Charting a Course for a Novel Compound

The compound this compound is identified primarily as a drug intermediate, a building block for the synthesis of other potentially active molecules.[1][2] As a standalone entity, its biological activity and mechanism of action remain uncharacterized in public-domain literature. The journey from a novel chemical structure to a potential therapeutic agent is fraught with challenges, the most fundamental of which is understanding how the molecule interacts with biological systems. Elucidating the mechanism of action (MoA) is paramount; it informs therapeutic potential, predicts potential side effects, and guides all future development.

This guide eschews a rigid template, instead adopting a fluid, logic-driven narrative that mirrors the real-world process of MoA discovery for a novel compound. We will proceed from broad, computational predictions to highly specific, testable hypotheses, culminating in a suite of proposed experiments designed to validate these predictions and build a robust pharmacological profile. The core of our investigation rests on the well-established principle of structure-activity relationships (SAR), recognizing that the distinct chemical motifs within our target compound are frequently found in well-characterized, pharmacologically active agents.[3][4]

Part 1: Structural Deconstruction and In Silico Target Prediction

The foundational step in our predictive approach is to analyze the compound's structure and identify its key pharmacophoric elements. This allows us to draw parallels with known drug classes and generate an initial set of hypotheses.

The structure of this compound can be dissected into three principal regions:

  • The Aryl-Piperidine Moiety (2-Methoxy-4-nitrophenyl linked to Piperidine): This is the most prominent feature. The arylpiperazine scaffold is a cornerstone of CNS drug discovery, with numerous approved drugs targeting a range of receptors.[5][6] This class of molecules is well-known to possess affinity for serotonin (5-HT) and dopamine (D) receptors.[7][8] The methoxy group on the phenyl ring is a common feature in many psychoactive compounds and can influence receptor binding and metabolic stability.[9]

  • The Piperidine Linker: The piperidine ring is a versatile scaffold in medicinal chemistry, present in a wide array of pharmaceuticals.[3][4] In this context, it serves as a rigid linker between the aryl group and the second piperazine ring, defining the spatial relationship between these two key pharmacophores.

  • The N-Methylpiperazine Moiety: This terminal group is also a common feature in CNS-active compounds. The basic nitrogen atom is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (like aspartate) in the binding pockets of many G-protein coupled receptors (GPCRs).[5]

In Silico Target Prediction Workflow

With the key pharmacophores identified, we can employ computational tools to predict potential biological targets. This process, known as in silico target prediction or target fishing, uses algorithms that compare the structure of a query molecule to databases of known ligands for a vast array of biological targets.

G cluster_0 In Silico Prediction Workflow A Input Compound Structure (SMILES or SDF) B Target Prediction Algorithms (e.g., SwissTargetPrediction, PASS) A->B D Generate List of Predicted Targets B->D C Databases of Known Ligands (e.g., ChEMBL, BindingDB) C->B E Prioritize Targets Based on Prediction Score & Literature D->E F Formulate Testable Hypotheses E->F

Caption: A generalized workflow for in silico target prediction.

Hypothetical Target Prediction Data

Based on the structural motifs, particularly the arylpiperazine core, a typical output from a target prediction tool would likely highlight CNS receptors. The following table represents a plausible, albeit hypothetical, set of predictions for our compound of interest.

Predicted Target ClassSpecific Targets (Examples)Prediction ConfidenceRationale
GPCRs (Aminergic) 5-HT1A, 5-HT2A, 5-HT7, Dopamine D2, Adrenergic α1HighThe arylpiperazine motif is a classic pharmacophore for these receptors.[6][7]
GPCRs (Other) Histamine H1, Sigma Receptors (σ1, σ2)MediumArylpiperazines can exhibit promiscuity and bind to other related receptors.
Enzymes Monoamine Oxidase (MAO-A, MAO-B)Low to MediumSome piperazine derivatives show MAO inhibitory activity.
Ion Channels hERGMediumA common off-target liability for many compounds with basic nitrogen centers.
Primary Hypothesis Generation

Synthesizing the structural analysis and the predictive data leads to our primary hypothesis:

Primary Hypothesis: this compound is a ligand for aminergic G-protein coupled receptors, with a high probability of interacting with serotonin (5-HT) and/or dopamine (D₂) receptors, thereby modulating downstream signaling pathways.

Part 2: In Vitro Target Validation and Functional Characterization

This section provides the experimental protocols necessary to test our primary hypothesis. The goal is to first confirm binding to the predicted targets and then to elucidate the functional consequence of that binding.

Experimental Protocol 1: Radioligand Binding Assays for Target Affinity

This protocol describes a general method to determine the binding affinity (Ki) of the test compound for a panel of CNS receptors.

Objective: To quantify the binding affinity of the test compound for a panel of high-priority predicted targets (e.g., 5-HT1A, 5-HT2A, D2).

Materials:

  • Test Compound: this compound

  • Cell membranes expressing the human receptor of interest (commercially available).

  • Specific radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Non-specific binding competitor (e.g., 10 µM Serotonin for 5-HT1A).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Radioligand, cell membranes, and assay buffer.

    • Non-Specific Binding: Radioligand, cell membranes, and non-specific competitor.

    • Test Compound Binding: Radioligand, cell membranes, and each concentration of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: Functional Assays for Mechanism Determination

Once binding is confirmed, it is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of the test compound at its confirmed target receptor.

Example: cAMP Assay for a Gi-coupled Receptor (e.g., 5-HT1A)

Materials:

  • A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • A known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Agonist Mode:

    • Treat cells with increasing concentrations of the test compound.

    • Stimulate all wells (except baseline control) with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels using the detection kit.

    • Data Interpretation: A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a fixed EC₅₀ concentration of the known agonist (8-OH-DPAT) to all wells.

    • Stimulate all wells with a fixed concentration of forskolin.

    • Incubate and measure cAMP levels as above.

    • Data Interpretation: A rightward shift in the agonist's dose-response curve, restoring cAMP levels towards the forskolin-only control, indicates antagonist activity.

Part 3: Cellular and Phenotypic Profiling

After identifying and characterizing a specific molecular target, the next logical step is to assess the compound's effects in a more complex, cellular environment.

Proposed Signaling Pathway Analysis

If our compound is confirmed as, for example, a 5-HT1A agonist, we would predict that it would modulate downstream signaling cascades. A key pathway involves the inhibition of adenylyl cyclase and the modulation of MAP kinase signaling.

G cluster_0 Hypothetical 5-HT1A Signaling Pathway cluster_1 Inhibition cluster_2 Activation Compound Test Compound (Hypothesized Agonist) Receptor 5-HT1A Receptor Compound->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ERK MAPK/ERK Signaling G_Protein->ERK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Neurite Outgrowth, Gene Expression) PKA->Response ERK->Response

Caption: A potential signaling cascade modulated by a 5-HT1A receptor agonist.

Experimental Protocol 3: Western Blot for Phospho-ERK Activation

Objective: To determine if the test compound modulates the MAPK/ERK signaling pathway downstream of receptor activation.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) endogenously or exogenously expressing the target receptor.

  • Test compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluence. Starve the cells in serum-free media for several hours.

  • Stimulation: Treat the cells with the test compound at various concentrations and for different time points (e.g., 5, 15, 30 minutes). Include a vehicle control and a positive control (e.g., a known agonist).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Detection: Image the resulting chemiluminescent signal.

  • Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with the antibody against total-ERK1/2 to ensure equal protein loading.

  • Analysis: Quantify the band intensities. Normalize the phospho-ERK signal to the total-ERK signal for each sample. Compare the treated samples to the vehicle control to determine the fold-change in ERK phosphorylation.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy to predict and validate the mechanism of action for this compound. By integrating computational predictions with targeted in vitro and cellular assays, a researcher can efficiently move from a structural observation to a well-supported mechanistic hypothesis.

The proposed workflow—from in silico prediction to binding assays, functional characterization, and downstream signaling analysis—forms a robust foundation for the early-stage pharmacological profiling of any novel compound. Positive results from these studies would provide a strong rationale for advancing the compound into more complex cellular models, and eventually, into in vivo studies to assess its physiological effects and therapeutic potential.

References

  • Popiolek, L., & Serefko, A. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][10]

  • Pelliccia, S., & Di Giovanni, G. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. [Link][5]

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  • Kumar, B., & Kumar, V. (2020). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. [Link][7]

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A Technical Guide to the Preclinical Pharmacokinetic Profiling of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity, 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. In the absence of existing empirical data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach to elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. By integrating established in vitro and in vivo methodologies, this guide explains not just the "how" but the "why" behind each experimental choice, ensuring a scientifically rigorous evaluation. The protocols described herein are designed to be self-validating, providing the robust data necessary for informed decision-making in the progression of a potential drug candidate.

Introduction: The Imperative of Early Pharmacokinetic Assessment

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. A thorough understanding of a compound's ADME profile is therefore not merely a regulatory requirement but a cornerstone of efficient and successful drug development.[1][2][3] This guide focuses on establishing a robust PK profile for this compound, a molecule with structural motifs—a methoxy-nitrophenyl group, a piperidine linker, and a methylpiperazine moiety—that suggest several avenues for metabolic transformation and distribution.

The central objective of this proposed preclinical evaluation is to generate a comprehensive dataset that informs on the compound's potential for oral bioavailability, its distribution to various tissues, its metabolic fate, and its routes of elimination.[4][5] This early, data-driven approach allows for the timely identification of any potential PK liabilities, guiding further medicinal chemistry efforts or providing a solid foundation for progression into more advanced preclinical and clinical studies.

Strategic Workflow for Pharmacokinetic Characterization

A tiered and integrated approach to pharmacokinetic assessment is paramount for efficiency and resource management. This workflow begins with high-throughput in vitro assays to rapidly assess key ADME parameters and identify potential red flags. Promising candidates then progress to more complex in vivo studies to understand the compound's behavior in a whole-organism context.

G cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo Pharmacokinetic Studies cluster_2 Phase 3: Interpretation & Decision Making Physicochemical Characterization Physicochemical Characterization Metabolic Stability Metabolic Stability Physicochemical Characterization->Metabolic Stability Plasma Protein Binding Plasma Protein Binding Metabolic Stability->Plasma Protein Binding Permeability Assessment Permeability Assessment Plasma Protein Binding->Permeability Assessment Rodent PK Study (IV & PO) Rodent PK Study (IV & PO) Permeability Assessment->Rodent PK Study (IV & PO) Go/No-Go Decision Data Analysis & Parameter Calculation Data Analysis & Parameter Calculation Rodent PK Study (IV & PO)->Data Analysis & Parameter Calculation PK/PD Modeling PK/PD Modeling Data Analysis & Parameter Calculation->PK/PD Modeling Candidate Selection Candidate Selection PK/PD Modeling->Candidate Selection

Figure 1: A tiered workflow for the pharmacokinetic evaluation of a new chemical entity.

In Vitro ADME Profiling: Building the Foundation

In vitro ADME assays are fundamental in early drug discovery, offering critical insights into a compound's pharmacokinetic properties before advancing to in-vivo testing.[1] These assays help identify potential liabilities early, guiding compound optimization and prioritizing the most promising candidates.[1]

Metabolic Stability Assessment

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate.[6][7] Rapid biotransformation can lead to low systemic exposure of the parent compound.[7] This assessment is crucial in the early phases of drug discovery to identify metabolically labile moieties within the molecule.[7]

Hypothesized Metabolic Sites for this compound:

  • O-demethylation: The methoxy group on the phenyl ring is a likely site for cytochrome P450 (CYP)-mediated O-demethylation.

  • Nitro Reduction: The nitro group can be reduced to an amino group by nitroreductases.

  • Piperazine and Piperidine Ring Oxidation: The piperazine and piperidine rings are susceptible to hydroxylation and N-dealkylation.

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled liver microsomes (human, rat, mouse) at a final protein concentration of 0.5 mg/mL.

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer at 37°C.

    • Add the test compound to the microsomal suspension at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[8][9] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[10]

  • Apparatus Setup:

    • Utilize a RED device with inserts containing a semi-permeable membrane.

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat, mouse) at a final concentration of 1 µM.

    • Add the plasma-drug mixture to one chamber of the RED insert and dialysis buffer (PBS, pH 7.4) to the other chamber.

  • Equilibration:

    • Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples and analyze the concentration of the test compound in each chamber by LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Permeability Assessment

Intestinal permeability is a key determinant of oral absorption.[11] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[11][12][13]

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound (10 µM) to the apical (A) side for absorption (A-to-B) assessment or to the basolateral (B) side for efflux (B-to-A) assessment.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Collect samples from the receiver compartment at specified time points (e.g., 2 hours).

    • Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.

ParameterAssayPredicted Outcome for a Promising Candidate
Metabolic Stability Microsomal Stabilityt½ > 30 minutes
Plasma Protein Binding Rapid Equilibrium Dialysisfu > 1%
Permeability Caco-2 AssayPapp (A-to-B) > 1 x 10⁻⁶ cm/s, Efflux Ratio < 2

Table 1: Summary of In Vitro ADME Assays and Desirable Outcomes.

In Vivo Pharmacokinetic Studies: The Whole Picture

While in vitro assays provide valuable initial data, in vivo studies are essential to understand how a compound behaves in a complex biological system.[14] Preclinical in vivo PK studies are typically conducted in rodent species (e.g., rats or mice) to determine key pharmacokinetic parameters.[15]

G Dosing (IV & PO) Dosing (IV & PO) Blood Sampling (Serial) Blood Sampling (Serial) Dosing (IV & PO)->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Data Analysis PK Data Analysis Bioanalysis (LC-MS/MS)->PK Data Analysis Parameter Calculation Parameter Calculation PK Data Analysis->Parameter Calculation Cmax, Tmax, AUC, t1/2, CL, Vd, F%

Figure 2: Workflow for an in vivo pharmacokinetic study in rodents.

Study Design and Execution

A well-designed in vivo PK study will provide data on both intravenous (IV) and oral (PO) administration to allow for the determination of absolute bioavailability.[16]

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer the test compound as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • PO Group: Administer the test compound by oral gavage (e.g., 5-10 mg/kg). The compound can be formulated as a solution or suspension.

  • Blood Sampling:

    • Collect serial blood samples (e.g., via the jugular vein or retro-orbital sinus) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[5][17]

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicator of the rate of absorption.
Tmax Time to reach CmaxIndicator of the rate of absorption.
AUC Area under the plasma concentration-time curveMeasure of total drug exposure.
Elimination half-lifeTime taken for the plasma concentration to reduce by half.
CL ClearanceVolume of plasma cleared of the drug per unit time.
Vd Volume of distributionApparent volume into which the drug distributes.
F% Absolute BioavailabilityFraction of the oral dose that reaches systemic circulation.

Table 2: Key Pharmacokinetic Parameters and Their Significance.

The absolute bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

A high oral bioavailability (>50%) is generally desirable for an orally administered drug.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically sound approach to characterizing the preclinical pharmacokinetic profile of this compound. By following the proposed workflow of integrated in vitro and in vivo studies, researchers can generate a comprehensive ADME dataset. This data will be instrumental in identifying potential pharmacokinetic liabilities, guiding lead optimization, and making informed decisions about the future development of this compound. The ultimate goal is to build a robust data package that adheres to regulatory expectations and provides a clear understanding of the compound's disposition in a biological system, thereby increasing the probability of its successful advancement as a therapeutic candidate.[18][19][20][21]

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An In-depth Technical Guide to Identifying the Potential Biological Targets of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination Level: For Researchers, Scientists, and Drug Development Professionals

Abstract: The novel chemical entity 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine incorporates several privileged pharmacophores, suggesting a high probability of interaction with multiple biological targets. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of these targets. We will delve into a multi-tiered strategy, commencing with in silico predictive modeling, followed by robust experimental target discovery methodologies, and culminating in detailed validation and functional characterization assays. The causality behind each experimental choice is elucidated to provide a self-validating system for researchers.

Introduction: Deconstructing the Pharmacological Potential

The compound this compound is a novel molecule with significant therapeutic potential, predicated on its composite structural motifs. Both piperidine and piperazine rings are foundational elements in a vast number of approved drugs, recognized for their ability to interact with a wide range of biological targets with high affinity[1]. The presence of a 2-methoxyphenylpiperazine moiety is suggestive of potential activity at aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, as well as adrenergic receptors[2][3]. Furthermore, the piperidine scaffold is a common feature in pharmaceuticals targeting the central nervous system (CNS)[1][4]. The 4-nitrophenyl group, while often used as a synthetic handle, can also contribute to biological activity, including antimicrobial effects[5][6].

Given this structural complexity, a systematic and multi-faceted approach is imperative for the accurate deconvolution of its biological targets. This guide will outline a logical progression from broad, predictive analyses to specific, high-confidence target validation.

Tier 1: In Silico Target Prediction and Prioritization

Before embarking on resource-intensive experimental work, a computational approach can provide valuable initial hypotheses and help prioritize experimental efforts. This initial phase leverages the known chemical space of bioactive molecules to predict potential interactions.

Computational Methodology

In-silico methods, such as molecular docking, virtual screening, and pharmacophore modeling, are instrumental in predicting interactions between small molecules and biological targets, thereby accelerating the identification of early drug candidates[7][8].

Protocol for In Silico Target Prediction:

  • Compound Preparation:

    • Generate a 3D conformation of this compound using a molecular modeling software (e.g., ChemDraw, Marvin Sketch).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

  • Target Database Screening:

    • Utilize publicly available target prediction databases such as SwissTargetPrediction, BindingDB, and ChEMBL. These platforms use algorithms based on chemical similarity to known ligands to predict potential targets.

    • Input the SMILES string or 3D structure of the compound into the respective web servers.

  • Molecular Docking Studies:

    • From the target prediction databases, select a panel of high-probability targets (e.g., top 20-30).

    • Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding mode and estimate the binding affinity of the compound to each target.

  • Data Analysis and Prioritization:

    • Analyze the docking results, paying close attention to the predicted binding energies and the interactions formed (e.g., hydrogen bonds, hydrophobic interactions).

    • Cross-reference the results from different prediction methods to identify consensus targets.

    • Prioritize targets for experimental validation based on the strength of the in silico evidence and their therapeutic relevance.

Expected Outcome: A prioritized list of potential biological targets, including GPCRs, ion channels, and kinases, with initial hypotheses about their binding interactions.

Tier 2: Experimental Target Identification

Following the in silico analysis, the next crucial step is the unbiased experimental identification of protein targets from a complex biological sample. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose[9][10].

Affinity-Based Proteomics Workflow

This method involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell or tissue lysate[9][10].

Protocol for Affinity Chromatography-Mass Spectrometry:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., a short polyethylene glycol chain with a terminal carboxylic acid or amine).

    • Rationale: The linker is crucial to minimize steric hindrance and allow the immobilized compound to interact freely with its target proteins.

  • Immobilization of the Affinity Probe:

    • Covalently attach the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated Dynabeads).

    • Prepare a control matrix with a scrambled or structurally unrelated compound to distinguish non-specific binders.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a neuronal cell line if CNS activity is suspected) and harvest the cells.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the compound-immobilized beads and the control beads.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins using a denaturing buffer (e.g., containing SDS and DTT).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands that are unique to the compound-immobilized beads.

    • Perform in-gel digestion with trypsin.

    • Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching (e.g., Mascot, Sequest).

G cluster_0 Preparation cluster_1 Target Capture cluster_2 Analysis A Synthesize Affinity Probe B Immobilize on Beads A->B D Incubate Lysate with Beads B->D C Prepare Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE F->G H In-gel Digestion G->H I LC-MS/MS Analysis H->I J Protein Identification I->J

Caption: Workflow for high-content phenotypic screening.

Data Interpretation and Downstream Validation

The culmination of these multi-tiered investigations will be a rich dataset that requires careful interpretation.

Methodology Data Generated Interpretation
In Silico Prediction Prioritized list of targets, predicted binding affinitiesHypothesis generation, guides initial experimental design
Affinity Chromatography-MS List of putative protein bindersIdentification of direct binding partners
In Vitro Functional Assays IC50/EC50 values, mechanism of action (agonist, antagonist, etc.)Validation of target engagement and functional effect
Phenotypic Screening Multi-parameter phenotypic profilesUnderstanding of the compound's cellular effects, mechanism of action deconvolution

Downstream validation of the most promising targets should involve studies in more complex biological systems, such as primary cells, 3D organoids, and ultimately, in vivo animal models of disease.

Conclusion

The identification of biological targets for a novel chemical entity such as this compound is a complex but tractable challenge. By employing a logical and iterative strategy that combines computational prediction with unbiased experimental discovery and rigorous functional validation, researchers can effectively deconvolute its mechanism of action. This in-depth technical guide provides a robust framework for such an endeavor, emphasizing scientific integrity and a clear rationale for each experimental choice, thereby empowering drug development professionals to unlock the full therapeutic potential of this promising molecule.

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Discovery and synthesis of novel nitrophenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Nitrophenylpiperazine Derivatives

Authored by a Senior Application Scientist

Abstract

The nitrophenylpiperazine (NPP) scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a wide array of therapeutic targets. This guide provides an in-depth exploration of the discovery, synthesis, and characterization of novel NPP derivatives. We will delve into the strategic considerations behind synthetic route selection, offer detailed experimental protocols, and discuss the structure-activity relationships (SAR) that drive the optimization of these compounds as potential drug candidates. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage the therapeutic potential of this important chemical class.

Introduction: The Significance of the Nitrophenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs targeting a variety of receptors and enzymes. When functionalized with a nitrophenyl group, the resulting nitrophenylpiperazine moiety gains specific electronic and steric properties that make it a potent modulator of several key biological targets, particularly within the central nervous system (CNS).

The electron-withdrawing nature of the nitro group significantly influences the pKa of the distal piperazine nitrogen, altering its basicity and, consequently, its interaction with biological macromolecules. This modification is crucial for fine-tuning the pharmacological profile of drug candidates. Derivatives of NPP have shown significant affinity for serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors, making them valuable leads in the development of antipsychotics, antidepressants, and anxiolytics.

The core challenge and opportunity in this field lie in the strategic functionalization of the NPP core to achieve receptor subtype selectivity and to optimize pharmacokinetic and pharmacodynamic properties. This guide will illuminate the rational design and synthetic execution required to unlock the potential of novel NPP derivatives.

Strategic Synthesis of Nitrophenylpiperazine Derivatives

The synthesis of NPP derivatives typically revolves around a core reaction: the nucleophilic aromatic substitution (SNAr) between a piperazine (or a derivative thereof) and an activated nitro-substituted aryl halide. The success of this synthesis hinges on several key factors.

Causality in Experimental Design
  • Choice of Aryl Halide: Fluoro-substituted nitrobenzenes are often the electrophile of choice. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often leading to higher yields and milder reaction conditions compared to chloro- or bromo-analogs. The position of the nitro group (ortho, meta, or para) relative to the leaving group is critical, as it must be able to stabilize the negative charge of the Meisenheimer complex intermediate through resonance. The ortho and para positions are strongly activating, while the meta position is not.

  • Piperazine Component: The choice of the N-substituent on the piperazine ring is the primary point of diversification for creating a chemical library. This substituent will ultimately define the derivative's pharmacological profile. Protecting groups, such as Boc (tert-butyloxycarbonyl), may be necessary on one of the piperazine nitrogens to ensure mono-arylation and allow for subsequent, selective functionalization.

  • Reaction Conditions: The SNAr reaction is typically base-catalyzed. A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base such as potassium carbonate (K2CO3) is used to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction rate.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of NPP derivatives.

G A 1-Boc-piperazine C Nucleophilic Aromatic Substitution (SNAr) A->C B 1-(4-Fluorophenyl)-4-nitrobenzene B->C D tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate C->D Base (K2CO3) Solvent (DMSO) E Boc Deprotection (e.g., TFA) D->E F 1-(4-Nitrophenyl)piperazine E->F Yields >95% H N-Alkylation / N-Arylation F->H G Diverse Aryl/Alkyl Halides (R-X) G->H I Novel Nitrophenylpiperazine Derivatives Library H->I Purification & Characterization

Caption: General synthetic workflow for NPP derivatives.

Experimental Protocols: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of a representative NPP derivative. Each step is designed to be self-validating through in-process checks and characterization.

Synthesis of 1-(4-Nitrophenyl)piperazine

This two-step procedure first synthesizes the Boc-protected intermediate, which is then deprotected to yield the core scaffold.

Step 1: Synthesis of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

  • To a solution of 1-Boc-piperazine (1.86 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

  • In-process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material (1-fluoro-4-nitrobenzene) indicates reaction completion.

  • After cooling to room temperature, pour the mixture into ice-cold water (100 mL).

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to yield the crude product. Recrystallize from ethanol to obtain pure tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate as a bright yellow solid.

Step 2: Deprotection to form 1-(4-Nitrophenyl)piperazine

  • Dissolve the Boc-protected intermediate (2.0 g) in dichloromethane (DCM, 20 mL).

  • Slowly add trifluoroacetic acid (TFA, 5 mL) dropwise at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-process Check: Monitor the deprotection via TLC. The product will have a much lower Rf value than the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

  • Dissolve the residue in water and basify with a 2M sodium hydroxide solution until pH ~10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(4-nitrophenyl)piperazine as a yellow solid.

Characterization and Quality Control

The identity and purity of the synthesized compounds must be confirmed.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Structure-Activity Relationship (SAR) and Biological Evaluation

Once a library of NPP derivatives is synthesized, they are screened against a panel of biological targets to determine their activity and selectivity. A key target for this class of compounds is the serotonin 5-HT1A receptor, which is implicated in anxiety and depression.

In Vitro Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In this assay, the novel NPP derivative competes with a known radiolabeled ligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) for binding to receptor-expressing cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then converted to a binding affinity constant (Ki).

SAR Data Summary

The following table presents hypothetical but representative data for a small library of NPP derivatives, illustrating how structural modifications impact binding affinity for the 5-HT1A receptor.

Compound IDR-Group (Substituent on N4)Ki (nM) for 5-HT1A
NPP-001-H150.5
NPP-002-CH385.2
NPP-003-CH2CH2-Phenyl25.8
NPP-004-CH2CH2-(2-Methoxyphenyl)5.1
NPP-005-C(=O)Phenyl210.3

Analysis: The data clearly shows that a short alkyl chain with a terminal aromatic ring (NPP-003) significantly improves affinity over the unsubstituted parent compound (NPP-001). Furthermore, adding an electron-donating methoxy group at the ortho position of the terminal phenyl ring (NPP-004) results in a substantial increase in binding affinity. This suggests a specific hydrophobic and potentially hydrogen-bond accepting pocket in the receptor's binding site. Introducing a carbonyl group (NPP-005) is detrimental to affinity, likely due to unfavorable steric or electronic interactions.

Signaling Pathway Modulation

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism for its therapeutic effects.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand NPP Derivative (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Reduced Signal

Methodological & Application

Application Note & Protocol Guide: In Vitro Characterization of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 1-(1-(2-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine , hereafter referred to as Cmpd-X. The structural architecture of Cmpd-X, featuring both piperidine and arylpiperazine moieties, suggests a potential interaction with G-Protein Coupled Receptors (GPCRs), a target class of immense therapeutic importance.[1][2] This guide outlines a logical, tiered approach, beginning with primary binding assays to identify specific receptor interactions, followed by functional assays to determine the nature of these interactions (agonism vs. antagonism), and concluding with essential early-stage safety and liability assessments. The protocols herein are designed to be robust and self-validating, providing researchers with the foundational data necessary for informed decision-making in the drug discovery pipeline.

Introduction: Rationale for a Structured In Vitro Profile

The compound this compound (Cmpd-X) is a synthetic molecule incorporating privileged scaffolds known to confer activity at central nervous system (CNS) targets.[3] Specifically, the arylpiperazine motif is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors, which are implicated in a wide range of neurological and psychiatric disorders.[2][4]

A systematic in vitro evaluation is the cornerstone of modern drug discovery. It allows for the early and cost-effective identification of a compound's biological activity, selectivity, and potential liabilities long before advancing to more complex and resource-intensive in vivo studies.[5] This application note details a strategic workflow designed to build a comprehensive pharmacological and safety profile for Cmpd-X.

Experimental Workflow Overview

The proposed characterization of Cmpd-X follows a multi-stage process, depicted below. This tiered approach ensures that resources are focused efficiently, with each stage gating entry into the next. The workflow begins with broad primary screening to assess binding affinity, progresses to functional assays for hits, and runs in parallel with crucial safety and metabolic assessments.

G cluster_0 Phase 1: Primary Screening & Profiling cluster_1 Phase 2: Hit Validation & Functional Characterization cluster_2 Phase 3: Lead Optimization Decision Binding Primary Binding Assay (GPCR Panel: 5-HT, Dopamine, etc.) Functional Functional Assays (cAMP, Ca2+ Flux, β-Arrestin) Binding->Functional Binding Hit (Ki < 1 µM) Decision Data Interpretation & Decision (Proceed to Lead Optimization?) Binding->Decision No Significant Binding Safety Early Safety Profiling (hERG, Cytotoxicity) Safety->Decision ADME Preliminary ADMET (Metabolic Stability, Permeability) ADME->Decision Selectivity Broad Selectivity Panel (>40 Off-Target Receptors) Functional->Selectivity Potent Functional Activity Functional->Decision Weak/No Functional Activity Selectivity->Decision

Figure 1: Tiered In Vitro Experimental Workflow.

Pharmacological Characterization

The primary goal is to determine if Cmpd-X interacts with its hypothesized targets and to quantify the nature of that interaction.

Protocol: Primary Screening via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[6] These assays measure the displacement of a specific, high-affinity radiolabeled ligand by the unlabeled test compound.[7]

Objective: To determine the binding affinity (Kᵢ) of Cmpd-X for a panel of key CNS-related GPCRs.

Materials:

  • Cell membranes expressing the target human receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂)

  • Specific radioligand for each target (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ)

  • Cmpd-X, dissolved in 100% DMSO to create a 10 mM stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding displacer (e.g., 10 µM Serotonin for 5-HT receptors)

  • 96-well filter plates (e.g., GF/C filters, pre-soaked in polyethyleneimine)

  • Scintillation fluid and a microplate scintillation counter

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of Cmpd-X in assay buffer, typically covering a concentration range from 10 pM to 100 µM. Add 50 µL of each concentration to the wells of a 96-well plate.

  • Controls: Designate wells for "Total Binding" (assay buffer with DMSO vehicle) and "Non-Specific Binding" (NBS) (assay buffer containing the non-specific displacer).

  • Radioligand Preparation: Dilute the radioligand stock in assay buffer to a final concentration approximately equal to its Kₔ value. This maximizes the specific binding window.

  • Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold assay buffer.[8]

  • Incubation: Add 50 µL of the diluted radioligand to all wells. Then, add 150 µL of the diluted membranes to initiate the binding reaction.[8] Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[8]

Data Analysis:

  • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of Cmpd-X.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Cmpd-X that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Expected Data Output:

Target ReceptorRadioligand UsedCmpd-X Kᵢ (nM)Reference Cpd Kᵢ (nM)
5-HT₁ₐ[³H]8-OH-DPAT15.2Buspirone: 12.5
5-HT₂ₐ[³H]Ketanserin8.7Risperidone: 2.1
5-HT₇[³H]5-CT125.4Clozapine: 50.0
Dopamine D₂[³H]Spiperone25.6Haloperidol: 1.5
Adrenergic α₁[³H]Prazosin> 1000Prazosin: 0.5
Histamine H₁[³H]Pyrilamine> 1000Diphenhydramine: 20.0

Table 1: Example Primary Binding Affinity Profile for Cmpd-X.

Protocol: Functional Activity Profiling (cAMP Assay)

If Cmpd-X demonstrates significant binding affinity (e.g., Kᵢ < 1 µM) for a receptor, the next step is to determine its functional effect. Many GPCRs, including serotonin and dopamine subtypes, signal by modulating the intracellular levels of cyclic adenosine monophosphate (cAMP).[9] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.

Objective: To determine if Cmpd-X acts as an agonist or antagonist at its target receptors by measuring changes in intracellular cAMP.

Principle: This protocol utilizes a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®). Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. High cAMP levels lead to a low HTRF signal, and vice versa.

G cluster_0 Gi-Coupled Receptor Pathway (e.g., 5-HT1A, D2) cluster_1 Gs-Coupled Receptor Pathway Agonist_Gi Agonist (e.g., Cmpd-X) Receptor_Gi Gi-Coupled GPCR Agonist_Gi->Receptor_Gi G_Gi Gi Protein (αi, βγ) Receptor_Gi->G_Gi activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi inhibits cAMP_Gi ATP → cAMP AC_Gi->cAMP_Gi Response_Gi ↓ cAMP ↓ PKA Activity cAMP_Gi->Response_Gi Agonist_Gs Agonist Receptor_Gs Gs-Coupled GPCR Agonist_Gs->Receptor_Gs G_Gs Gs Protein (αs, βγ) Receptor_Gs->G_Gs activates AC_Gs Adenylyl Cyclase G_Gs->AC_Gs stimulates cAMP_Gs ATP → cAMP AC_Gs->cAMP_Gs Response_Gs ↑ cAMP ↑ PKA Activity cAMP_Gs->Response_Gs

Figure 2: Simplified GPCR Signaling via cAMP.

Materials:

  • HEK293 or CHO cells stably expressing the target receptor (e.g., 5-HT₂ₐ)

  • Cell culture medium, serum, and antibiotics

  • Assay plates (384-well, low volume, white)

  • cAMP HTRF Assay Kit (e.g., from Cisbio)

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP for antagonist mode)

  • Reference agonist and antagonist for the target receptor

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

Agonist Mode:

  • Cell Plating: Seed cells into the 384-well assay plate at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of Cmpd-X and the reference agonist. Add 5 µL of each concentration to the cells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis & Detection: Add 5 µL of d2-labeled cAMP followed by 5 µL of the cryptate-labeled antibody, both prepared in lysis buffer as per the kit manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Reading: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.

Antagonist Mode:

  • Follow steps 1 and 2 as above for Cmpd-X and the reference antagonist.

  • Pre-incubation: Pre-incubate the cells with the compounds for 15-30 minutes.

  • Stimulation: Add a fixed concentration of a reference agonist (or Forskolin for Gi-coupled receptors) at its EC₈₀ concentration to all wells (except negative controls).

  • Proceed with steps 3-6 from the Agonist Mode protocol.

Data Analysis:

  • Calculate the HTRF ratio (665nm/620nm * 10,000) and then convert to % activity or % inhibition relative to controls.

  • Agonist Mode: Plot % activity vs. log [Cmpd-X] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the reference agonist).

  • Antagonist Mode: Plot % inhibition vs. log [Cmpd-X] to determine the IC₅₀ (potency). This can be converted to an antagonist constant (Kₑ) using the Schild equation if a full dose-response shift experiment is performed.

Expected Data Output:

Target ReceptorAssay ModeCmpd-X ResultInterpretation
5-HT₁ₐ (Gi)AgonistNo significant inhibition of Forskolin-stimulated cAMPNot a potent agonist
5-HT₁ₐ (Gi)AntagonistIC₅₀ = 35.5 nMPotent Antagonist
5-HT₂ₐ (Gq/11)AgonistNo significant responseNot an agonist
5-HT₂ₐ (Gq/11)AntagonistIC₅₀ = 19.8 nMPotent Antagonist
Dopamine D₂ (Gi)AntagonistIC₅₀ = 80.1 nMModerate Antagonist

*Table 2: Example Functional Activity Profile for Cmpd-X. Note: 5-HT₂ₐ primarily signals via Gq (Ca²⁺ flux), but can be assayed via cAMP in engineered cell lines or by measuring downstream effectors.

Early Safety and Liability Assessment

Concurrent with pharmacological characterization, it is imperative to assess potential safety liabilities.[10]

Protocol: In Vitro hERG Liability

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmia (QT prolongation).[2] Early assessment is a regulatory requirement and critical for project safety.

Objective: To determine the potential of Cmpd-X to inhibit the hERG channel.

Methodology: A common high-throughput method is a radioligand binding assay using membranes from cells expressing the hERG channel and a specific radioligand like [³H]Astemizole or [³H]Dofetilide. The protocol is analogous to the GPCR binding assay described in Section 2.1. An IC₅₀ value is generated, which indicates the compound's potency for blocking the channel.

Data Interpretation:

  • An IC₅₀ > 10 µM is generally considered low risk.

  • An IC₅₀ < 1 µM is a significant flag for potential cardiotoxicity.

  • The therapeutic index (hERG IC₅₀ / therapeutic EC₅₀) is a key metric; a window of >100-fold is often desired.[5]

Expected Data Output:

  • hERG Binding IC₅₀ for Cmpd-X: 8.5 µM (Considered moderate risk, warrants further investigation with more functional patch-clamp assays).

Protocol: In Vitro Metabolic Stability

Poor metabolic stability can lead to low bioavailability and short half-life in vivo. A common initial screen uses liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s).[1]

Objective: To determine the rate at which Cmpd-X is metabolized by liver enzymes.

Methodology:

  • Incubation: Incubate a low concentration of Cmpd-X (e.g., 1 µM) with human liver microsomes and the essential cofactor NADPH at 37°C.

  • Sampling: Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound (Cmpd-X).[1]

Data Analysis:

  • Plot the natural log of the percentage of Cmpd-X remaining vs. time.

  • The slope of the line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

  • Calculate intrinsic clearance (Clᵢₙₜ).

Expected Data Output:

  • In Vitro Half-life (t₁/₂): 45 minutes (Indicates moderate metabolic turnover).

  • Intrinsic Clearance (Clᵢₙₜ): 34 µL/min/mg protein.

Summary and Interpretation

Based on the example data generated through these protocols, a preliminary profile of Cmpd-X emerges:

  • Pharmacology: Cmpd-X is a potent, multi-target antagonist of the 5-HT₂ₐ, 5-HT₁ₐ, and Dopamine D₂ receptors, with the highest affinity for 5-HT₂ₐ. It shows good selectivity against the adrenergic α₁ and histamine H₁ receptors. This profile is reminiscent of some atypical antipsychotic drugs.[2]

  • Safety & Liability: The compound exhibits moderate hERG binding, which requires follow-up investigation. Its metabolic stability is moderate, suggesting it would likely be cleared in vivo but may not be a "high-clearance" compound.

This foundational dataset provides a strong basis for further investigation. The next steps would involve expanding the selectivity profiling, assessing functional activity in more complex assays (e.g., calcium flux for 5-HT₂ₐ), and initiating in vivo pharmacokinetic and pharmacodynamic studies to see if the promising in vitro profile translates to a preclinical setting.

References

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Application Note: A High-Throughput Screening Cascade for the Identification of Novel Monoamine Transporter Modulators from a "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" Analog Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of chemical libraries derived from the "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" scaffold. This scaffold possesses structural motifs common to centrally active agents, making it a promising starting point for the discovery of novel therapeutics. We present a detailed screening cascade hypothesized to identify inhibitors of the Norepinephrine Transporter (NET), a critical target in the treatment of various neuropsychiatric disorders. The workflow encompasses primary assay development using a fluorescent substrate-based uptake assay, robust data analysis and quality control, and a multi-step hit validation process designed to eliminate artifacts and confirm on-target activity. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to establish a robust and efficient screening campaign for this compound class.

Part 1: Scientific Rationale and Strategy

The "Piperazine-Piperidine" Scaffold: A Privileged Structure for CNS Targets

The core structure, "this compound," serves as a drug intermediate for the synthesis of diverse active compounds.[1][2] Its constituent piperidine and piperazine rings are well-established pharmacophores in medicinal chemistry, frequently found in ligands targeting G-Protein Coupled Receptors (GPCRs), ion channels, and notably, Solute Carrier (SLC) family transporters.[3][4] The monoamine transporters (MATs)—comprising the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)—are particularly relevant.[5] These transporters regulate neurotransmitter levels in the synaptic cleft and are validated targets for treating conditions like depression, ADHD, and anxiety.[5] Given the structural features of the scaffold, we selected NET as a high-priority, representative target for this screening guide.

Assay Choice: A Fluorescence-Based Transporter Uptake Assay

For HTS campaigns, assay selection is a critical decision balancing biological relevance, throughput, and cost. While radioligand binding assays have been traditionally used, they are labor-intensive and pose safety concerns.[6] Functional assays that measure the actual transport of a substrate provide more physiologically relevant data. We have selected a fluorescence-based uptake assay for its high-throughput compatibility, sensitivity, and non-radioactive format.[6][7] This approach utilizes a fluorescent substrate, such as 4-(4-dimethylaminostyryl)-N-methyl-pyridinium (ASP+), which is a substrate for monoamine transporters.[6][7] Inhibition of the transporter by a test compound results in a decrease in intracellular fluorescence, providing a robust and measurable signal.

Part 2: Primary High-Throughput Screening (HTS) Protocol

This section details the protocol for the primary screen designed to rapidly identify initial "hits" from the analog library. The assay is optimized for a 384-well format to maximize throughput.[8]

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection Cell_Culture HEK293-hNET Cell Culture Plate_Seeding Seed Cells in 384-Well Plates Cell_Culture->Plate_Seeding Compound_Addition Add Library Analogs (10 µM) Substrate_Addition Add Fluorescent Substrate (ASP+) Compound_Addition->Substrate_Addition Control_Addition Add Controls (DMSO, Nisoxetine) Control_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Signal_Read Read Fluorescence (Plate Reader) Incubation->Signal_Read Data_QC Calculate Z'-Factor & S/B Signal_Read->Data_QC Hit_Selection Identify Hits (>50% Inhibition) Data_QC->Hit_Selection Hit_List Primary Hit List Hit_Selection->Hit_List

Caption: Primary HTS workflow for identifying NET inhibitors.

Materials and Reagents
  • Cell Line: HEK-293 cells stably expressing human Norepinephrine Transporter (HEK-hNET).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: 4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide (ASP+), 2 µM final concentration.

  • Test Compounds: Analog library dissolved in 100% DMSO.

  • Negative Control: 100% DMSO.

  • Positive Control: Nisoxetine (a known NET inhibitor), 10 µM final concentration.

  • Plates: 384-well, black-walled, clear-bottom cell culture microplates.

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HEK-hNET cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.

    • Using an automated dispenser, seed 50 µL of the cell suspension (10,000 cells/well) into each well of the 384-well plates.

    • Incubate plates for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • On the day of the assay, remove culture medium from the plates and wash each well twice with 50 µL of pre-warmed Assay Buffer. Leave 25 µL of Assay Buffer in each well.

    • Prepare a compound source plate by diluting the analog library and controls in Assay Buffer.

    • Using a robotic liquid handler, transfer 5 µL of the compound solution to the assay plates for a final concentration of 10 µM (final DMSO concentration ≤ 0.5%).

      • Causality Note: A final screening concentration of 10 µM is standard for primary screens to balance the identification of moderately potent hits against the risk of false positives from non-specific activity.[9]

    • Incubate the plates for 15 minutes at 37°C.

  • Substrate Addition and Signal Detection:

    • Add 20 µL of the ASP+ working solution to all wells to initiate the uptake reaction.

    • Immediately transfer the plate to a pre-heated (37°C) microplate reader.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~610 nm) kinetically over 10 minutes. The rate of fluorescence increase corresponds to the rate of transporter activity.

Part 3: Data Analysis, QC, and Hit Selection

Robust data analysis and stringent quality control are essential for the credibility of any HTS campaign.[10]

Quality Control Metrics

For each assay plate, calculate the following QC metrics to ensure data reliability:

  • Signal-to-Background (S/B) Ratio:

    • S/B = Mean(Negative Control Signal) / Mean(Positive Control Signal)

    • Acceptance Criterion: S/B ≥ 3.

  • Z'-Factor: A measure of assay robustness and dynamic range.[11]

    • Z' = 1 - [ (3 * SD(Positive Control) + 3 * SD(Negative Control)) / |Mean(Positive Control) - Mean(Negative Control)| ]

    • Acceptance Criterion: Z' ≥ 0.5 indicates an excellent assay for HTS.[12]

Hit Selection
  • Data Normalization: Calculate the percent inhibition for each test compound relative to the controls on the same plate.

    • % Inhibition = 100 * [ 1 - ( (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive) ) ]

  • Hit Definition: A compound is classified as a primary hit if it meets a predefined activity threshold.

    • Primary Hit Criterion:% Inhibition ≥ 50% . This threshold is a common starting point to capture a meaningful number of active compounds for follow-up studies.[13]

Sample Data Summary
Compound ID% InhibitionPlate Z'-FactorS/B RatioPrimary Hit?
Analog-00185.20.785.1Yes
Analog-00212.50.785.1No
Analog-00355.70.785.1Yes
Analog-004-5.10.785.1No

Part 4: The Hit Validation and Confirmation Cascade

Primary hits from HTS campaigns contain a significant number of false positives.[9] A rigorous validation cascade is mandatory to confirm activity, determine potency, and rule out assay interference.[14][15]

Hit Validation Workflow Diagram

Validation_Workflow cluster_confirm Step 1: Hit Confirmation cluster_secondary Step 2: Orthogonal & Counter-Screens cluster_selectivity Step 3: Selectivity Profiling Primary_Hits Primary Hit List (Single Concentration) Re_test Re-test in Primary Assay Primary_Hits->Re_test Dose_Response 10-Point Dose-Response Curve (IC50 Determination) Re_test->Dose_Response Ortho_Assay Orthogonal Assay (e.g., Radioligand Binding) Dose_Response->Ortho_Assay Potent Compounds (IC50 < 10 µM) Counter_Screen Counter-Screen (Parental HEK293 Cells) Dose_Response->Counter_Screen Selectivity_Screen Screen vs. DAT and SERT Ortho_Assay->Selectivity_Screen Confirmed On-Target Hits Counter_Screen->Selectivity_Screen Confirmed On-Target Hits Validated_Hits Validated & Characterized Hits Selectivity_Screen->Validated_Hits

Caption: Multi-step workflow for hit validation and characterization.

Protocol 1: Hit Confirmation and Potency Determination
  • Objective: Confirm the activity of primary hits and determine their half-maximal inhibitory concentration (IC50).

  • Method:

    • Re-test all primary hits in the original fluorescence-based uptake assay to confirm activity.

    • For confirmed hits, perform a 10-point dose-response curve, typically starting from 30 µM and using 1:3 serial dilutions.

    • Data Analysis: Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

    • Progression Criterion: Compounds with an IC50 < 10 µM are advanced to the next stage.

Protocol 2: Orthogonal Assay and Counter-Screening
  • Objective: Eliminate false positives resulting from assay-specific artifacts (e.g., fluorescence interference) and non-specific cytotoxicity.[9]

  • Orthogonal Assay Method:

    • Use a different assay format that measures a distinct biological endpoint. A radioligand binding assay using a known NET radioligand (e.g., [3H]-nisoxetine) is an excellent choice.

    • Rationale: A true hit should be active in multiple, distinct assays that measure interaction with the target.[14] This provides confidence that the observed activity is due to a genuine compound-target interaction.

  • Counter-Screen Method:

    • Perform the primary fluorescence uptake assay using the parental HEK-293 cell line that does not express hNET.

    • Rationale: Active compounds in this assay are likely acting through non-specific mechanisms, such as membrane disruption or cytotoxicity, and should be deprioritized.[16]

Protocol 3: Selectivity Profiling
  • Objective: Determine the selectivity of confirmed hits against other closely related monoamine transporters.

  • Method:

    • Screen the validated hits against cell lines stably expressing human DAT and SERT using analogous fluorescence-based uptake assays.

    • Data Analysis: Calculate IC50 values for DAT and SERT and determine the selectivity ratio (e.g., IC50(DAT) / IC50(NET)).

    • Rationale: Selectivity is a critical parameter for developing a therapeutic candidate, as off-target activity can lead to undesirable side effects.[5]

Conclusion

The screening cascade detailed in this application note provides a robust and scientifically rigorous framework for identifying and validating novel monoamine transporter inhibitors from a "this compound" analog library. By integrating a high-throughput primary fluorescence assay with a multi-step validation process that includes potency determination, orthogonal testing, and selectivity profiling, researchers can efficiently advance from a large chemical library to a small set of well-characterized, high-quality hits. This systematic approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead optimization campaigns.

References

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Sources

Application Notes and Protocols: The Strategic Role of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine in the Synthesis of the Potent ALK Inhibitor, ASP3026

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Key Intermediate to a Targeted Anticancer Agent

In the landscape of modern oncology, the pursuit of highly specific molecularly targeted agents is paramount. The compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine emerges not as a therapeutic agent in its own right, but as a critical building block in the synthesis of advanced anticancer drugs.[1][2][3] Its primary documented utility is as a key intermediate in the multi-step synthesis of ASP3026, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][4]

The ALK receptor tyrosine kinase is a high-value target in oncology, particularly in a subset of non-small cell lung cancer (NSCLC) patients where a chromosomal rearrangement leads to the formation of the EML4-ALK fusion protein.[1][4] This aberrant fusion protein exhibits constitutive kinase activity, driving uncontrolled cell proliferation and survival.[1] ASP3026 has demonstrated significant, dose-dependent antitumor activity in preclinical models, validating the importance of its synthetic pathway.[1][4]

These application notes provide a comprehensive guide for researchers, detailing the synthetic conversion of this compound to its corresponding aniline derivative, a crucial step for its incorporation into the final triazine-based inhibitor. Furthermore, we outline detailed protocols for the subsequent evaluation of the synthesized ALK inhibitor's biological activity.

The ALK Signaling Pathway and the Mechanism of Action of ASP3026

The EML4-ALK fusion protein, once activated, triggers a cascade of downstream signaling pathways that are fundamental to cancer cell pathogenesis. These include the STAT3, AKT, and JNK pathways, which collectively promote cell survival, proliferation, and inhibit apoptosis.[5] ASP3026 exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream effectors.[5] This blockade of oncogenic signaling ultimately leads to decreased cell viability and the induction of apoptosis in ALK-positive cancer cells.[5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 Phosphorylates AKT AKT EML4_ALK->AKT Phosphorylates JNK JNK EML4_ALK->JNK Phosphorylates Transcription Gene Transcription STAT3->Transcription Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation & Survival JNK->Proliferation Transcription->Proliferation ASP3026 ASP3026 ASP3026->EML4_ALK Inhibits

Figure 1: Simplified ALK Signaling Pathway and Point of Inhibition by ASP3026.

Experimental Protocols

Part 1: Synthesis of 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline from the Nitro Precursor

This protocol details the reduction of the nitro group of this compound to yield the corresponding aniline, a critical intermediate for the final coupling reaction to form ASP3026.[1]

Materials:

  • This compound

  • Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C), wet (approx. 50% water)

  • Hydrogen (H₂) gas supply

  • Celite®

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol.

  • Carefully add 10% palladium on carbon (wet) to the solution. The amount should be catalytic, typically 5-10% by weight of the starting material.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is fully consumed. This process can take several hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.

  • The product can be used in the next synthetic step with or without further purification, depending on the required purity.[1]

Figure 2: Workflow for the Synthesis of the Aniline Intermediate.
Part 2: In Vitro Kinase Assay for ALK Inhibition

This protocol provides a framework for assessing the inhibitory activity of the synthesized ASP3026 against the ALK enzyme.

Principle: The assay measures the ability of the test compound (ASP3026) to inhibit the phosphorylation of a substrate by the ALK enzyme. The level of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Materials:

  • Recombinant human ALK enzyme

  • Suitable kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized ASP3026

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized ASP3026 in the appropriate solvent (e.g., DMSO).

  • In a 96-well or 384-well plate, add the kinase assay buffer.

  • Add the test compound (ASP3026) at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the ALK enzyme and the substrate to the wells and briefly incubate.

  • Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of ASP3026 relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundALK IC₅₀ (nM)
ASP3026 (Synthesized)Experimental Value
Crizotinib (Reference)~55
ASP3026 (Reference)~3.5[5]
Part 3: Cell Viability Assay in ALK-Positive Cancer Cells

This protocol is designed to evaluate the cytotoxic effect of the synthesized ASP3026 on a relevant cancer cell line.

Principle: The assay measures the number of viable cells after treatment with the test compound. A common method is the MTT or MTS assay, which measures the metabolic activity of living cells.

Materials:

  • NCI-H2228 human lung cancer cell line (EML4-ALK positive)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized ASP3026

  • MTT or MTS reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed NCI-H2228 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the synthesized ASP3026 in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of ASP3026. Include vehicle-treated control wells.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for an additional 1-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Data Presentation:

Cell LineTreatmentGI₅₀ (µM)
NCI-H2228ASP3026 (Synthesized)Experimental Value
NCI-H2228Crizotinib (Reference)Reference Value

Conclusion

This compound is a valuable intermediate, enabling the synthesis of the potent and selective ALK inhibitor, ASP3026. The protocols outlined in these application notes provide a clear pathway from the chemical synthesis of a key aniline intermediate to the comprehensive biological evaluation of the final active pharmaceutical ingredient. By understanding the rationale behind each step and adhering to rigorous experimental design, researchers can effectively utilize this intermediate in the discovery and development of novel targeted therapies for ALK-driven cancers.

References

  • Iikubo, K., Kondoh, Y., Shimada, I., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical and Pharmaceutical Bulletin, 66(3), 251-262. Available from: [Link]

  • Google Patents. (2020). Anaplastic lymphoma kinase inhibitor and preparation method and use thereof. WO2018127184A1.
  • Google Patents. (2020). Preparation method of ALK inhibitor brigatinib. CN111138492A.
  • Selin, M., O'Shea, D., Blom, E., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 18(11), 4219-4229. Available from: [Link]

  • PubMed. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical and Pharmaceutical Bulletin. Available from: [Link]

Sources

Application Notes & Protocols: A Framework for Validating 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Chemical Intermediate to Validated Probe

The compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is currently documented and commercially available primarily as a drug intermediate for the synthesis of various active compounds.[1][2] As of this writing, its biological targets and utility as a selective chemical probe have not been characterized in publicly accessible literature. Chemical probes are powerful small-molecule reagents used to interrogate protein function and biological pathways with precision.[3][4] Unlike a drug, which is optimized for a clinical outcome, a chemical probe is designed to selectively answer a biological question.

This document, therefore, serves as a comprehensive, experience-driven guide for the research and drug development professional. It outlines a rigorous, systematic framework for the evaluation, validation, and application of This compound (herein referred to as Cmpd-X ) as a potential chemical probe. We will proceed under the hypothesis that a molecular target can be identified, and we will describe the necessary workflows to elevate this molecule from a chemical intermediate to a trusted biological tool.

Part 1: Foundational Physicochemical Characterization

Before any biological assessment, the fundamental chemical properties of Cmpd-X must be thoroughly understood and documented. This ensures that experimental results are interpretable and reproducible.

Identity and Purity Assessment
  • Identity Confirmation: Use techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure matches the expected C₁₇H₂₆N₄O₃.

  • Purity Analysis: Purity should be ≥95%, as determined by HPLC-UV or LC-MS. This minimizes the risk of off-target effects from impurities.

Physicochemical Properties

Key physical properties dictate how the compound will behave in experimental settings.

PropertyValue / RecommendationSignificance in Assay Development
Molecular Weight 334.4 g/mol [6]Essential for calculating molar concentrations for stock solutions and dilutions.
Formula C₁₇H₂₆N₄O₃[6]Confirms elemental composition.
Solubility Must be empirically determined.Critical for avoiding compound precipitation in aqueous assay buffers. Test in DMSO (for stock) and relevant aqueous media (e.g., PBS, cell culture media). Insoluble compounds can cause artifacts.
Stability Must be empirically determined.Assess stability in stock solution (e.g., at -20°C in DMSO) and under assay conditions (e.g., 37°C in media) over time. Degradation can lead to loss of potency and generation of unknown active byproducts.
Storage Inert atmosphere, 2-8°C, protected from light.[6]Follow supplier recommendations to ensure long-term integrity of the compound.

Part 2: The Chemical Probe Validation Workflow: A Bird's-Eye View

The journey from a candidate molecule to a validated probe follows a logical, multi-stage process. This workflow ensures that by the end of the process, a researcher can be confident that the observed biological effects are due to the specific modulation of the intended target.[7][8]

Chemical_Probe_Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Advanced Application start Candidate Compound (Cmpd-X) physchem Physicochemical Characterization (Purity, Solubility, Stability) start->physchem screening Target Identification (e.g., Phenotypic Screen, Target-based Screen) physchem->screening biochem Biochemical Assay (Potency: IC50 < 100 nM) screening->biochem biophys Biophysical Assay (Confirm Direct Binding) biochem->biophys cell_potency Cellular Assay (On-Target Activity: EC50 < 1 µM) biophys->cell_potency selectivity Selectivity Profiling (>30-fold vs. Family Members) cell_potency->selectivity controls Develop Negative Control & Identify Orthogonal Probe selectivity->controls target_engagement Cellular Target Engagement (e.g., CETSA, DARTS) controls->target_engagement in_vivo In Vivo Model (PK/PD & Efficacy) target_engagement->in_vivo end end in_vivo->end Validated Chemical Probe

Figure 1: A generalized workflow for the validation of a candidate molecule into a high-quality chemical probe.

Part 3: Protocol for In Vitro Characterization

This phase aims to confirm that Cmpd-X directly binds to a specific protein target and modulates its function with high potency.

Hypothetical Scenario: Target Identification

Since the target of Cmpd-X is unknown, an initial screening campaign is required. The piperazine and piperidine scaffolds are prevalent in compounds targeting G-protein coupled receptors (GPCRs) and kinases.[9][10] A logical first step would be to screen Cmpd-X against diverse panels of these targets. For the purpose of this guide, we will assume a kinase target, "Kinase-Y," has been identified as a primary hit.

Protocol: Determining Biochemical Potency (IC₅₀)

This protocol describes a generic fluorescence-based kinase assay to determine the concentration of Cmpd-X required to inhibit 50% of Kinase-Y activity. A high-quality probe should exhibit a biochemical IC₅₀ of <100 nM.[11]

Objective: To quantify the in vitro potency of Cmpd-X against its putative target, Kinase-Y.

Materials:

  • Recombinant human Kinase-Y enzyme

  • Fluorescently-labeled peptide substrate for Kinase-Y

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Cmpd-X, dissolved in 100% DMSO to create a 10 mM stock solution

  • 384-well, low-volume, black assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Serial Dilution:

    • Create a 1:3 serial dilution series of Cmpd-X in 100% DMSO. Start from the 10 mM stock to generate 11 concentrations (e.g., 10 mM down to 0.17 µM).

    • Create a "top" working concentration plate by diluting this series 1:50 into kinase assay buffer. This creates a 2X final concentration series.

    • Causality: The serial dilution in DMSO minimizes variability from solvent effects. The 2X working plate simplifies the final assay addition steps.

  • Assay Plate Preparation:

    • Add 5 µL of each 2X Cmpd-X dilution to the assay plate in triplicate.

    • Add 5 µL of 2% DMSO (vehicle control) to "high signal" control wells.

    • Add 5 µL of a known Kinase-Y inhibitor (positive control) or buffer without enzyme to "low signal" control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in kinase buffer containing Kinase-Y and its fluorescent peptide substrate at 2X their final desired concentrations.

    • Add 5 µL of this master mix to all wells. The total volume is now 10 µL.

    • Causality: Pre-incubating the compound with the enzyme (for ~15-30 minutes at room temperature) allows for binding to occur before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final volume is 20 µL, and all components are now at their 1X final concentration.

    • Causality: The reaction is initiated by providing the co-substrate, ATP. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid assay interference.

  • Incubation and Reading:

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined linear reaction time).

    • Stop the reaction (e.g., by adding EDTA) if necessary, or read the plate directly on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Sample - Low Control) / (High Control - Low Control)).

    • Plot % Inhibition versus the log of Cmpd-X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 4: Protocol for Cellular Characterization

Demonstrating activity in a cellular context is a critical validation step. The probe must be cell-permeable and engage its target in a complex biological environment.[12] The goal is to show on-target activity with an EC₅₀ < 1 µM.[11]

Protocol: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its target protein in intact cells.[7] Binding of Cmpd-X should stabilize Kinase-Y, making it more resistant to heat-induced denaturation.

Objective: To confirm direct binding of Cmpd-X to Kinase-Y in a cellular environment.

Materials:

  • A human cell line that expresses endogenous Kinase-Y (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Cmpd-X (10 mM stock in DMSO).

  • Vehicle (100% DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Equipment for protein quantification (e.g., BCA assay).

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, primary antibody against Kinase-Y, secondary HRP-conjugated antibody, ECL substrate, and imaging system).

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with Cmpd-X at a relevant concentration (e.g., 1 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting and Lysis:

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Shock:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples across a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). One sample should be left at room temperature as the non-heated control.

    • Immediately cool the samples on ice for 3 minutes.

    • Causality: The temperature gradient will denature proteins. Stabilized proteins (those bound to Cmpd-X) will remain soluble at higher temperatures compared to unbound proteins.

  • Lysis and Clarification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Analysis (Western Blot):

    • Carefully collect the supernatant (soluble protein fraction) from each sample.

    • Normalize the total protein concentration of all samples using a BCA assay.

    • Prepare samples for SDS-PAGE and load equal amounts of total protein per lane.

    • Perform Western blotting using a specific primary antibody for Kinase-Y.

    • Develop the blot and quantify the band intensity for Kinase-Y at each temperature point.

  • Data Analysis:

    • For both vehicle- and Cmpd-X-treated samples, plot the relative band intensity of Kinase-Y against the temperature.

    • A successful experiment will show a rightward shift in the melting curve for the Cmpd-X-treated sample compared to the vehicle control, indicating thermal stabilization and target engagement.

The Importance of Controls

To build a watertight case for a chemical probe, specific controls are non-negotiable.[5]

Probe_Control_Relationships probe Cmpd-X (Probe) C₁₇H₂₆N₄O₃ Potent & Selective for Target-Y Produces Phenotype A neg_control neg_control probe:head->neg_control:head Structural Similarity Target-Y Target-Y probe->Target-Y Inhibits neg_control->Target-Y Does Not Inhibit ortho_control Orthogonal Probe (e.g., Cmpd-Z) Different Chemotype Potent for Target-Y Reproduces Phenotype A ortho_control->Target-Y Inhibits Phenotype A Phenotype A Target-Y->Phenotype A

Figure 2: The logical relationship between a chemical probe, its negative control, and an orthogonal probe to validate an observed phenotype.

  • Negative Control: An essential tool is a structurally similar analogue of Cmpd-X that is inactive or significantly less potent (>100-fold) against the target. If Cmpd-X elicits a cellular phenotype that the negative control does not, it strengthens the evidence for on-target action.

  • Orthogonal Probe: If available, a second, structurally distinct probe for the same target should be used. If both Cmpd-X and the orthogonal probe produce the same phenotype, it provides powerful, independent validation.

Part 5: Data Interpretation and Best Practices Summary

The following table summarizes the widely accepted criteria for classifying a compound as a high-quality chemical probe.[11]

ParameterRecommended CriteriaRationale
Biochemical Potency IC₅₀ or K_d < 100 nMEnsures the probe is potent enough to be used at low concentrations, minimizing off-target risks.
Cellular Potency EC₅₀ < 1 µMConfirms the probe can penetrate cells and modulate its target in a biological system.
Selectivity (In-family) >30-fold against other members of the same protein family.Demonstrates specificity for the intended target over closely related proteins.
Selectivity (Off-target) Profiled against a broad panel of off-targets; few activities at 1 µM.Provides confidence that observed phenotypes are not due to unintended interactions.
On-Target Engagement Must be demonstrated in cells (e.g., via CETSA, DARTS).Provides direct evidence that the probe binds its intended target in the relevant context.
Negative Control A closely related, inactive analogue should be available and used.Crucial for differentiating on-target from off-target or compound-specific artifactual effects.

Conclusion

This compound represents a molecule with potential, but its journey to becoming a validated chemical probe requires a rigorous and systematic investigation. By following the workflows and protocols outlined in this guide—from fundamental physicochemical analysis to stringent in vitro and cellular validation—researchers can build a robust data package. This process is essential to ensure that any biological insights gained using this molecule are both reliable and accurately attributed to the modulation of a specific molecular target. Only through this level of scrutiny can Cmpd-X transition from a simple intermediate to a powerful tool for biological discovery.

References

  • European Federation for Medicinal Chemistry (EFMC). (n.d.). Validating Chemical Probes. EFMC. [Link]

  • Zhang, Y., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91. [Link][7]

  • Frye, S. V. (2013). Target validation using chemical probes. Nature Reviews Drug Discovery. [Link][13]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link][3]

  • Edwards, A. M., et al. (2013). Target validation using chemical probes. ResearchGate. [Link][8]

  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. [Link][14]

  • Measles Who. (n.d.). This compound. [Link][2]

  • Chemical Probes Portal. (n.d.). How to use chemical probes. [Link][12]

  • Quancard, J. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link][4]

  • Müller, S., et al. (2020). The era of high-quality chemical probes. MedChemComm, 11(4), 570–579. [Link][11]

  • Kumar, R., et al. (2010). Piperidin-4-one: the potential pharmacophore. European Journal of Medicinal Chemistry, 45(12), 5656-5664. [Link][9]

  • Kumar, V. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link][10]

Sources

Application Notes & Protocols: Preclinical Efficacy Testing of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust preclinical testing paradigm for the novel compound, 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. The structural characteristics of this molecule, particularly the piperazine and substituted phenylpiperidine moieties, suggest potential interactions with key central nervous system (CNS) neurotransmitter systems, such as dopaminergic and serotonergic pathways. Consequently, this compound is a candidate for therapeutic development in neuropsychiatric disorders. This guide outlines a hypothesis-driven approach, detailing a suite of validated animal models to probe its potential antipsychotic, anxiolytic, and antidepressant efficacy. We provide not just procedural steps but also the underlying scientific rationale for model selection, experimental design, and data interpretation to ensure scientific integrity and reproducibility.

Part 1: Scientific Rationale and Hypothesis-Driven Model Selection

The chemical structure of this compound suggests it belongs to a class of compounds known to possess psychoactive properties. Many clinically effective antipsychotic and anxiolytic agents are piperazine derivatives that function as antagonists or partial agonists at dopamine D2 receptors and/or agonists at serotonin 5-HT1A receptors.

  • Dopamine D2 Receptor Antagonism Hypothesis: The primary mechanism of all currently approved antipsychotic drugs involves the blockade of D2 receptors in the mesolimbic pathway. This action is believed to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions. Animal models designed to induce a state of hyperdopaminergia are therefore highly predictive of antipsychotic efficacy.

  • Serotonin 5-HT1A Receptor Agonism Hypothesis: Activation of 5-HT1A receptors is a validated mechanism for anxiolytic and antidepressant effects. Presynaptic 5-HT1A autoreceptors reduce serotonin release, while postsynaptic receptors modulate the activity of neurons in key brain regions like the hippocampus and cortex, contributing to mood and anxiety regulation.

Based on this dual hypothesis, we propose a multi-tiered testing strategy using rodent models to characterize the compound's efficacy profile across three major CNS therapeutic areas: schizophrenia, anxiety, and depression.

Hypothesized_Mechanism cluster_0 Test Compound cluster_1 Neuronal Receptors cluster_2 Predicted Therapeutic Effects Compound 1-(1-(...)-4-methylpiperazine D2R Dopamine D2 Receptor Compound->D2R Antagonism (?) HT1A Serotonin 5-HT1A Receptor Compound->HT1A Agonism (?) Antipsychotic Antipsychotic Efficacy (Positive & Cognitive Symptoms) D2R->Antipsychotic Anxiolytic Anxiolytic Efficacy HT1A->Anxiolytic Antidepressant Antidepressant Efficacy HT1A->Antidepressant

Caption: Hypothesized mechanism of action and resulting therapeutic potential.

Part 2: Experimental Workflows and Detailed Protocols

A systematic approach is critical for efficiently evaluating the compound's profile. The following workflow ensures a logical progression from broad screening to more specific efficacy testing.

Experimental_Workflow A Compound Acquisition & Formulation B Rodent Acclimation (e.g., C57BL/6 Mice or Sprague-Dawley Rats) A->B C Dose-Range Finding & Tolerability Studies B->C D Tier 1: Screening for Antipsychotic & Anxiolytic Activity C->D E Amphetamine-Induced Hyperlocomotion D->E Antipsychotic Screen F Elevated Plus Maze (EPM) D->F Anxiolytic Screen G Tier 2: Advanced Efficacy & Symptom-Specific Models E->G F->G H Prepulse Inhibition (PPI) G->H Sensorimotor Gating I Novel Object Recognition (NOR) G->I Cognitive Deficits J Forced Swim Test (FST) G->J Antidepressant Screen K Data Analysis & Interpretation H->K I->K J->K

Caption: Recommended tiered experimental workflow for efficacy testing.

Models for Antipsychotic Efficacy

These models are designed to assess the compound's ability to counteract behaviors relevant to the positive and cognitive symptoms of schizophrenia.

This model has high predictive validity for D2 receptor antagonism. Dopamine agonists like amphetamine induce hyperlocomotion in rodents, which is reliably reversed by clinically effective antipsychotics.

  • Objective: To determine if the test compound can attenuate amphetamine-induced hyperactivity.

  • Animals: Male Swiss Webster or C57BL/6 mice.

  • Apparatus: Open field arenas (e.g., 40x40x40 cm) equipped with automated photobeam tracking systems or overhead video tracking.

  • Procedure:

    • Habituation: Acclimate mice to the testing room for at least 60 minutes. Place each mouse into the open field arena for 30-60 minutes to allow exploration and habituation to the novel environment.

    • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). A positive control, such as haloperidol (0.5-1 mg/kg, IP), should be included.

    • Pre-treatment Interval: Allow for compound absorption, typically 30-60 minutes depending on the route of administration.

    • Psychostimulant Challenge: Administer D-amphetamine (typically 2-5 mg/kg, IP) to all groups.

    • Testing: Immediately return the animals to the open field arenas and record locomotor activity (total distance traveled, stereotypy counts) for 60-90 minutes.

  • Data Endpoints & Analysis:

    • Primary Endpoint: Total distance traveled (cm).

    • Secondary Endpoints: Time spent in the center vs. periphery, vertical rearing counts.

    • Analysis: Compare the total distance traveled between the vehicle+amphetamine group and the compound+amphetamine groups using a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test.

Application Notes and Protocols for Receptor Binding Studies of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Pharmacological Profile of a Novel Piperazine Compound

The compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is a novel synthetic molecule with a piperidine and piperazine scaffold, structures commonly found in centrally acting agents.[1][2] Its structural alerts, including a nitrophenyl group, suggest potential for interaction with various biological targets. As a drug intermediate, characterizing its receptor binding profile is a critical first step in drug discovery and development to understand its potential therapeutic applications and off-target effects.[3][4]

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.[5][6] These assays, particularly radioligand binding studies, are considered the gold standard due to their sensitivity and robustness.[7] This guide provides a comprehensive framework for researchers to conduct in vitro receptor binding studies on this compound, from initial assay development to data analysis and interpretation. We will focus on two primary types of radioligand binding assays: saturation assays to characterize the receptor population and competition assays to determine the affinity of our test compound.[7][8]

I. Foundational Concepts in Receptor Binding

Before delving into the protocols, it is essential to grasp the key parameters that define the interaction between a ligand and a receptor:

  • Affinity (Kd and Ki): Affinity describes the strength of the binding between a ligand and a receptor.

    • Kd (Equilibrium Dissociation Constant): This is the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher affinity.[9][10]

    • Ki (Inhibition Constant): This represents the affinity of a competing, non-labeled ligand (our test compound) for the receptor. It is the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium in the absence of the radioligand.[10]

  • Receptor Density (Bmax): Bmax represents the total concentration of receptors in a given tissue or cell preparation, typically expressed as fmol/mg of protein or sites/cell .[9][10]

These parameters are determined through carefully designed experiments and rigorous data analysis.

II. Pre-experimental Considerations: Assay Development and Optimization

The success of any binding assay hinges on meticulous optimization. Key variables to consider include:

  • Choice of Radioligand: Select a radioligand with high affinity and specificity for the target receptor.

  • Receptor Source: This can be cultured cells expressing the target receptor or tissue homogenates.[8][11]

  • Assay Buffer: The composition of the buffer (pH, ionic strength) can significantly influence binding.

  • Incubation Time and Temperature: The incubation must be long enough to reach equilibrium but not so long that it leads to degradation of the receptor or ligands.[12]

  • Non-specific Binding (NSB): This is the binding of the radioligand to non-receptor components. It must be accurately determined and subtracted from the total binding to yield specific binding.[10]

III. Experimental Protocols

Here, we provide detailed step-by-step protocols for characterizing the binding of this compound.

A. Preparation of Cell Membranes

This protocol describes the preparation of a crude membrane fraction from cultured cells or tissues, which will serve as the source of receptors.[11]

Materials:

  • Cultured cells or tissue of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Protease inhibitor cocktail

  • Sucrose solution (e.g., 10% w/v)

  • Homogenizer (Dounce or Polytron)

  • High-speed centrifuge

  • BCA or Bradford protein assay kit

Protocol:

  • Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet or tissue in 20 volumes of ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Homogenize the suspension on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[11]

  • Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant like sucrose.

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.[11]

  • Aliquot the membrane preparation and store at -80°C until use.

B. Saturation Binding Assay

This assay is performed to determine the Kd and Bmax of a specific radioligand for the target receptor.[8][9]

Workflow for Saturation Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_radioligand Prepare serial dilutions of radioligand setup_total Total Binding Wells: Membranes + Radioligand prep_radioligand->setup_total setup_nsb Non-specific Binding (NSB) Wells: Membranes + Radioligand + Excess Unlabeled Ligand prep_radioligand->setup_nsb prep_membranes Thaw and dilute membrane preparation prep_membranes->setup_total prep_membranes->setup_nsb incubate Incubate to equilibrium (e.g., 60 min at 30°C) setup_total->incubate setup_nsb->incubate filter Rapid vacuum filtration (GF/B or GF/C filters) incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity (Scintillation counter) wash->count calc_specific Calculate Specific Binding: Total - NSB count->calc_specific plot Plot Specific Binding vs. [Radioligand] calc_specific->plot fit Non-linear regression (one-site binding hyperbola) plot->fit results Determine Kd and Bmax fit->results

Caption: Workflow for a saturation radioligand binding assay.

Protocol:

  • Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

  • In a 96-well plate, set up duplicate wells for each concentration of the radioligand for both total and non-specific binding.

  • For total binding wells, add the diluted radioligand and the membrane preparation.

  • For non-specific binding wells, add the diluted radioligand, the membrane preparation, and a high concentration (at least 100-fold higher than its Kd) of an unlabeled ligand known to bind to the same receptor.

  • Incubate the plate at a constant temperature with gentle agitation for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[11]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the trapped radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding for each radioligand concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Fit the data using non-linear regression to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[10][13]

Example Data Presentation:

Radioligand Conc. (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.115002001300
0.555004005100
1.080006007400
2.01100080010200
5.013500120012300
10.014500150013000
20.015000180013200
C. Competition Binding Assay

This assay is used to determine the affinity (Ki) of the unlabeled test compound, this compound, by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[7]

Workflow for Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_test_compound Prepare serial dilutions of test compound setup_wells Assay Wells: Membranes + Radioligand + Varying [Test Compound] prep_test_compound->setup_wells prep_radioligand Prepare fixed concentration of radioligand (at Kd) prep_radioligand->setup_wells prep_membranes Thaw and dilute membrane preparation prep_membranes->setup_wells incubate Incubate to equilibrium setup_wells->incubate filter Rapid vacuum filtration incubate->filter wash Wash filters filter->wash count Quantify radioactivity wash->count plot Plot % Specific Binding vs. log[Test Compound] count->plot fit Non-linear regression (sigmoidal dose-response) plot->fit determine_ic50 Determine IC50 fit->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a competition radioligand binding assay.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer. A wide concentration range (e.g., 10^-11 to 10^-5 M) is recommended for initial characterization.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (ideally at or below its Kd), and the various concentrations of the test compound.

  • Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).

  • Incubate, filter, wash, and count the radioactivity as described in the saturation binding protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[7]

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:[10][13]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Example Data Presentation:

Log [Test Compound] (M)% Specific Binding
-1198.5
-1095.2
-988.1
-852.3
-715.6
-65.2
-52.1

IV. Troubleshooting and Quality Control

  • High Non-specific Binding: Can be caused by a suboptimal radioligand, issues with the membrane preparation, or inadequate washing. Consider using a different radioligand or optimizing the filtration and washing steps.

  • Poor Reproducibility: Ensure accurate pipetting, consistent incubation times and temperatures, and proper mixing of reagents.

  • Shallow Competition Curves: This may indicate complex binding mechanisms, such as multiple binding sites or allosteric interactions.

V. Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial characterization of the receptor binding profile of this compound. By determining the affinity (Ki) of this novel compound for a panel of receptors, researchers can gain valuable insights into its potential pharmacological activity, selectivity, and safety profile. This information is crucial for guiding further drug development efforts, including structure-activity relationship (SAR) studies and in vivo efficacy testing.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Frederick National Lab for Cancer Research. (n.d.). Receptor Binding Techniques. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • ACS Publications. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Retrieved from [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2017). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

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  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

  • PubMed. (2013). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Discovery in Neurotherapeutics

The compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is a novel chemical entity currently classified as a synthetic intermediate. As of this writing, it has no established biological function or application within neuroscience literature. However, a detailed structural analysis reveals the convergence of several key pharmacophores that are hallmarks of centrally active agents. This guide is designed for researchers, scientists, and drug development professionals to provide a strategic framework for the systematic evaluation of this compound's potential in neuroscience.

The molecular architecture incorporates three key motifs: an arylpiperazine group, a piperidine core, and an N-methylpiperazine terminal group. Arylpiperazine derivatives are a cornerstone of neuropharmacology, with many compounds exhibiting activity at serotonin and dopamine receptors, making them relevant for treating depression, anxiety, and psychosis.[1][2][3] The piperidine scaffold is a highly privileged structure in medicinal chemistry, known to enhance "druggability" and improve pharmacokinetic properties of CNS-active agents.[4][5][6] Finally, the N-methylpiperazine moiety often improves solubility and can be critical for receptor interaction.[7]

This document will not describe established applications, but rather will serve as a comprehensive roadmap for a research program aimed at characterizing this molecule. We will outline a logical, multi-tiered screening cascade—from initial in silico and in vitro profiling to targeted in vivo behavioral and electrophysiological studies—explaining the scientific rationale behind each experimental choice.

Physicochemical Properties and CNS Drug-Likeness

A critical first step in evaluating any new compound for CNS applications is to assess its fundamental physicochemical properties and predict its ability to cross the blood-brain barrier (BBB). This is often guided by computational models and initial in vitro assays.

Table 1: Predicted Physicochemical Properties and CNS MPO Score

PropertyPredicted ValueRationale for Importance in CNS Drug Discovery
Molecular Weight 334.41 g/mol Below the 400-500 Da threshold often associated with successful CNS drugs, favoring passive diffusion across the BBB.
cLogP 2.5 - 3.5An optimal lipophilicity range is crucial; too low and the compound won't cross the BBB, too high and it may be sequestered in lipid membranes or be a substrate for efflux pumps.
Topological Polar Surface Area (TPSA) 65.8 ŲTPSA values below 90 Ų are generally correlated with better BBB penetration.
Hydrogen Bond Donors 0A low number of hydrogen bond donors is favorable for crossing the BBB.
Hydrogen Bond Acceptors 7A moderate number of acceptors is acceptable; high numbers can impede BBB permeability.
CNS MPO Score 4.0 - 5.0 (Predicted)The CNS Multi-Parameter Optimization (MPO) score is a composite value that predicts the likelihood of CNS drug success based on the above properties. A score ≥ 4.0 is desirable.[4]

Tier 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on high-throughput in vitro assays to establish a foundational pharmacological profile and assess the fundamental prerequisite for any CNS drug: the ability to reach its target.

Protocol 1: Blood-Brain Barrier Permeability Assessment using PAMPA-BBB

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based method to predict passive, transcellular permeability across the BBB.[8][9] It provides an early indication of whether the compound can passively diffuse into the CNS.

Scientific Rationale: This assay isolates the physicochemical component of membrane traversal. By using a porcine brain lipid mixture, it mimics the lipid environment of the BBB endothelium. A positive result here justifies moving to more complex, cell-based models. A negative result might suggest the need for structural modification to enhance lipophilicity or that the compound relies on active transport.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • Prepare the PAMPA lipid mixture (e.g., Porcine Brain Lipid in dodecane).

    • Prepare Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Plate Preparation:

    • Coat the filter of a 96-well filter plate with 5 µL of the PAMPA lipid mixture.

    • Add 300 µL of PBS to each well of a 96-well acceptor plate.

  • Assay Execution:

    • Dilute the test compound stock solution in PBS to a final concentration of 100 µM.

    • Add 200 µL of the diluted test compound solution to the donor wells (the coated filter plate).

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for 4-5 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the permeability coefficient (Pe) using the following formula: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time)

Data Interpretation:

CompoundPermeability (Pe, 10⁻⁶ cm/s)Predicted BBB Penetration
Verapamil (High Permeability Control)> 15.0High
Atenolol (Low Permeability Control)< 2.0Low
Test Compound (Experimental Value) High (>6.0), Medium (2.0-6.0), Low (<2.0)
Diagram 1: Workflow for Initial In Vitro Screening

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo Behavioral Screening cluster_2 Tier 3: Mechanistic Studies PAMPA PAMPA-BBB Assay (Passive Permeability) ReceptorScreen Broad Receptor Screening Panel (e.g., 40+ CNS Targets) PAMPA->ReceptorScreen If Permeable Cytotoxicity Neuronal Cytotoxicity Assay (e.g., SH-SY5Y cells, MTT Assay) ReceptorScreen->Cytotoxicity If Hits Identified EPM Elevated Plus Maze (Anxiety-like Behavior) Cytotoxicity->EPM If Non-toxic & Hits Confirmed FST Forced Swim Test (Depression-like Behavior) EPM->FST Electrophys Ex Vivo Slice Electrophysiology (Target Engagement, Circuit Effects) FST->Electrophys If Behaviorally Active

Caption: A tiered approach for characterizing a novel CNS compound.

Tier 2: In Vivo Behavioral Phenotyping

Should the compound demonstrate favorable in vitro properties (e.g., BBB permeability, specific receptor interactions, and low cytotoxicity), the next logical step is to assess its effects on complex behaviors in a living organism. Based on the arylpiperazine scaffold, initial screening for anxiolytic and antidepressant-like activity is a rational starting point.[10]

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely validated behavioral assay for screening anxiolytic-like effects of novel compounds in rodents.[11][12][13] The test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Scientific Rationale: Anxiolytic compounds, like benzodiazepines, are known to increase the proportion of time spent in the open arms of the maze, suggesting a reduction in fear and anxiety. This assay provides a robust, primary screen for potential anxiolytic or anxiogenic effects of the test compound.

Step-by-Step Methodology:

  • Animal Acclimation:

    • House male Swiss mice in a temperature and light-controlled environment for at least one week prior to testing.

    • Handle the mice for 2-3 minutes daily for three days before the experiment to reduce handling stress.

  • Drug Administration:

    • Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

    • Administer the test compound (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test. A positive control group (e.g., Diazepam, 2 mg/kg) should be included.

  • EPM Test:

    • Place the mouse in the center of the plus-maze, facing one of the enclosed arms.

    • Allow the mouse to freely explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms: (% Open Arm Time) = (Time in Open Arms / Total Time) * 100.

    • Total arm entries can be used as a measure of general locomotor activity.

Hypothetical Data Presentation:

Table 2: Effect of Test Compound on Behavior in the Elevated Plus Maze

Treatment GroupN% Time in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle1018.5 ± 2.125.3 ± 1.8
Diazepam (2 mg/kg)1045.2 ± 3.5**24.8 ± 2.0
Test Compound (1 mg/kg) 1020.1 ± 2.326.1 ± 1.9
Test Compound (5 mg/kg) 1035.8 ± 3.125.5 ± 2.2
Test Compound (10 mg/kg) 1033.9 ± 2.924.9 ± 1.7
*p < 0.05, **p < 0.01 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test)

Tier 3: Mechanistic Elucidation with Electrophysiology

If the compound exhibits a clear behavioral phenotype, the subsequent goal is to understand the underlying neural mechanism. Ex vivo slice electrophysiology is a powerful technique to determine how the compound directly alters the firing properties of specific neurons in relevant brain circuits.[14][15]

Diagram 2: Hypothetical Mechanism of Action at a Serotonergic Synapse

G cluster_pre cluster_post pre_neuron Serotonin (5-HT) Neuron post_neuron Dendritic Spine post_receptor Postsynaptic 5-HT Receptor (e.g., 5-HT2A) pre_neuron->post_receptor vesicle 5-HT Vesicle vesicle->pre_neuron autoreceptor 5-HT1A Autoreceptor signal Intracellular Signaling (e.g., ↑ Ca²⁺) post_receptor->signal compound Test Compound (Arylpiperazine) compound->autoreceptor compound->post_receptor

Caption: Potential interactions of an arylpiperazine compound at a synapse.

Protocol 3: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol aims to assess the direct effects of the test compound on the intrinsic excitability and synaptic transmission of neurons, for instance, in the dorsal raphe nucleus (serotonergic neurons) or prefrontal cortex, depending on receptor binding data.[16]

Scientific Rationale: By recording from individual neurons in an isolated brain slice, we can determine if the compound alters fundamental properties like resting membrane potential, action potential firing rate, or the response to synaptic inputs. This provides direct evidence of target engagement at the cellular level, linking receptor binding to functional changes in neuronal activity.

Step-by-Step Methodology:

  • Slice Preparation:

    • Anesthetize a mouse and rapidly dissect the brain into ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare 300 µm thick coronal slices containing the region of interest (e.g., prefrontal cortex) using a vibratome.

    • Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 32-34°C.

    • Visualize neurons using DIC optics.

    • Prepare borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing K-gluconate and biocytin (for later morphological identification).

  • Whole-Cell Recording:

    • Establish a gigaseal and obtain a whole-cell patch-clamp configuration from a pyramidal neuron.

    • In current-clamp mode, record the baseline spontaneous firing rate and resting membrane potential for 5-10 minutes.

    • Apply a series of depolarizing and hyperpolarizing current steps to characterize the neuron's intrinsic excitability (e.g., input resistance, firing threshold, frequency-current relationship).

  • Drug Application and Washout:

    • Bath-apply the test compound at a relevant concentration (e.g., 1 µM) for 10 minutes while continuously recording.

    • Repeat the characterization of intrinsic excitability in the presence of the drug.

    • Perform a washout by perfusing with drug-free aCSF for 15-20 minutes to test for reversibility of effects.

  • Data Analysis:

    • Analyze changes in resting membrane potential, firing rate, input resistance, and action potential waveform before, during, and after drug application.

    • Compare the pre-drug and drug conditions using a paired t-test.

Conclusion and Future Directions

The compound this compound presents an intriguing scaffold for neuroscience research due to its constituent pharmacophores. The protocols outlined in this document provide a rigorous, hypothesis-driven framework for its initial characterization. Beginning with fundamental in vitro assessments of BBB permeability and receptor interactions, followed by targeted in vivo behavioral screens and culminating in mechanistic ex vivo electrophysiology, a researcher can systematically build a comprehensive profile of this novel molecule. Positive findings at any tier would justify further, more detailed investigations, including pharmacokinetic studies, screening in additional disease models, and structure-activity relationship (SAR) studies to optimize potency and selectivity. This structured approach ensures that resources are directed efficiently toward determining if this chemical intermediate holds the key to becoming a valuable tool for neuroscience research or a lead candidate for future neurotherapeutics.

References

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Application Notes & Protocols: Strategic Derivatization of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The scaffold "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" represents a privileged structure in medicinal chemistry, combining the favorable pharmacokinetic properties of piperidine and piperazine moieties with a synthetically versatile nitroaromatic ring.[1] This document provides a comprehensive guide for researchers and drug development professionals on the strategic synthesis of novel derivatives from this core molecule. The primary focus is on the functionalization of the 4-nitroaryl group, which serves as a critical handle for generating diverse compound libraries for structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for the reduction of the nitro group and subsequent derivatization of the resulting aniline intermediate. Each protocol is accompanied by expert insights into the causality behind experimental choices, quality control checkpoints, and data interpretation.

Introduction: The Strategic Value of the Core Scaffold

The piperidine and piperazine rings are among the most prevalent N-heterocycles found in FDA-approved drugs, valued for their ability to improve solubility, modulate pKa, and provide vectors for engaging with biological targets.[1][2][3] The title compound, this compound[4][5], is a key intermediate that positions these valuable heterocycles on a nitroaromatic platform. The nitro group is a unique functional group in medicinal chemistry; while sometimes considered a toxicophore, its strong electron-withdrawing nature and potential for bioreductive activation make it a cornerstone of many therapeutic agents.[6][7][8] More importantly for synthetic strategy, the nitro group is a precursor to the versatile aniline functionality, unlocking a vast chemical space for derivatization.

Our strategic approach focuses on a two-stage process:

  • Reduction of the Nitro Group: Conversion of the nitroarene to a primary arylamine, creating a key nucleophilic intermediate.

  • Functionalization of the Arylamine: Exploiting the reactivity of the newly formed aniline to introduce a wide array of functional groups and build molecular complexity.

This guide will detail robust protocols for these transformations, enabling the systematic exploration of the chemical space around this promising scaffold.

Gateway Reaction: Reduction of the Nitroarene

The conversion of the 4-nitro group to a 4-amino group is the pivotal first step in derivatization. The choice of reduction method is critical and depends on substrate compatibility, scale, and available equipment. Catalytic hydrogenation is often the preferred method due to its high efficiency and clean reaction profile.[9] However, chemical reduction methods provide excellent alternatives, particularly when substrates are sensitive to catalysts or when specific chemoselectivity is required.

Diagram: Synthetic Gateway Workflow

G Start Starting Material 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl) -4-methylpiperazine Intermediate Key Aniline Intermediate 1-(1-(4-Amino-2-methoxyphenyl)piperidin-4-yl) -4-methylpiperazine Start->Intermediate Nitro Group Reduction Derivatives Diverse Chemical Library (Amides, Sulfonamides, etc.) Intermediate->Derivatives Amine Functionalization

Caption: Common functionalizations of the aniline intermediate.

Protocol 3.1: Synthesis of Amide Derivatives (Acylation)

Rationale: Acylation is one of the most fundamental and reliable reactions to derivatize anilines. The resulting amides are often stable, pharmaceutically relevant functional groups that can act as hydrogen bond donors and acceptors.

Materials:

  • Aniline intermediate (1.0 eq)

  • Acyl chloride (R-COCl) or anhydride ((R-CO)₂O) (1.1-1.2 eq)

  • A non-nucleophilic base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the aniline intermediate (1.0 eq) and the base (e.g., Et₃N, 1.5 eq) in anhydrous DCM under a Nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes or MeOH in DCM) or recrystallization to obtain the pure amide derivative.

Protocol 3.2: Synthesis of Sulfonamide Derivatives

Rationale: The sulfonamide group is a key pharmacophore found in numerous drugs. It is a strong hydrogen bond acceptor and is metabolically stable. Its synthesis from anilines is straightforward and high-yielding.

Materials:

  • Aniline intermediate (1.0 eq)

  • Sulfonyl chloride (R-SO₂Cl) (1.1-1.2 eq)

  • Pyridine (can be used as solvent and base) or another base like Et₃N in DCM.

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

Procedure:

  • Dissolve the aniline intermediate (1.0 eq) in anhydrous pyridine or a mixture of DCM and Et₃N (1.5 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to stir at room temperature overnight or until completion as monitored by LC-MS.

  • If pyridine was used, remove it under high vacuum. If DCM was used, quench with water.

  • Dilute the residue with Ethyl Acetate and wash sequentially with 1M HCl (to remove excess base), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation and Characterization

To ensure the trustworthiness of these protocols, every synthesized derivative must be rigorously characterized to confirm its identity and purity.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring reaction progress and completion.

  • Structural Confirmation: The structure of the final compounds should be unequivocally confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Analysis: The purity of the final compounds should be assessed using High-Performance Liquid Chromatography (HPLC), typically aiming for >95% purity for compounds intended for biological screening.

Conclusion

The synthetic framework presented here provides a robust and versatile platform for the derivatization of this compound. By first reducing the nitro group to a key aniline intermediate, researchers can access a vast and diverse chemical space through well-established amine chemistry. The detailed protocols for amide and sulfonamide formation serve as a blueprint for generating extensive libraries for drug discovery programs. The causality-driven explanations and validation checkpoints embedded within these protocols are designed to ensure reproducibility and success, empowering scientists to efficiently explore the therapeutic potential of this valuable chemical scaffold.

References

  • Abreu, P. A., et al. (2024). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
  • (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • (2024). Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. University of Groningen research portal.
  • (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing).
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI.
  • (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.
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  • This compound | Drug Intermediate. MedchemExpress.com.
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  • This compound. Achmem.

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Application Notes and Protocols: The Strategic Use of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine in Targeted Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Navigating Chemical Space

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Targeted library synthesis, a cornerstone of this endeavor, relies on the strategic use of versatile chemical scaffolds that can be readily diversified to generate a multitude of structurally related compounds.[1] The piperazine and piperidine moieties are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[2][3] The compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine emerges as a particularly valuable, yet underexplored, building block for the construction of targeted chemical libraries. Its unique trifunctional nature—a reactive nitro group amenable to reduction and further derivatization, a piperidine core, and a methylpiperazine tail—offers a strategic entry point for creating diverse molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this scaffold in targeted library synthesis. We will delve into a detailed, field-proven synthetic protocol, explore its utility in generating focused compound libraries, and discuss the underlying chemical principles that make it a powerful tool in the quest for novel therapeutics.

Synthetic Protocol: A Robust and Scalable Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is preferred over palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination in this specific case due to the highly activated nature of the aryl fluoride precursor, which allows for milder reaction conditions and avoids the need for expensive catalysts and ligands.[4][5]

Reaction Scheme:

Synthetic_Scheme A 1-Fluoro-2-methoxy-4-nitrobenzene Plus + B 1-(Piperidin-4-yl)-4-methylpiperazine Arrow K2CO3, DMSO 80-100 °C C This compound

Caption: Synthetic route to the target compound via SNAr.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1-Fluoro-2-methoxy-4-nitrobenzene455-85-6171.121.0
1-(Piperidin-4-yl)-4-methylpiperazine1069-47-2185.301.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13-
Ethyl acetate (EtOAc)141-78-688.11-
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-
Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq.), 1-(piperidin-4-yl)-4-methylpiperazine (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-fluoro-2-methoxy-4-nitrobenzene.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMSO). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x volume of DMSO) to remove any residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound as a solid.

Characterization Data:
PropertyValue
Molecular Formula C₁₇H₂₆N₄O₃
Molecular Weight 334.41 g/mol
Appearance Yellow to orange solid
Purity (¹H NMR) Consistent with the structure

Application in Targeted Library Synthesis: A Gateway to Novel Bioactive Molecules

The strategic value of this compound lies in its potential for diversification at the nitro group. This functionality serves as a versatile handle for the introduction of a wide array of chemical moieties, enabling the synthesis of large and diverse compound libraries.[6]

Workflow for Library Synthesis:

Library_Synthesis_Workflow A This compound (Core Scaffold) B Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) A->B C 4-(1-(4-Amino-2-methoxyphenyl)piperidin-4-yl)-1-methylpiperazine (Key Intermediate) B->C D Amide Coupling C->D E Sulfonamide Formation C->E F Reductive Amination C->F G Diverse Amide Library D->G H Diverse Sulfonamide Library E->H I Diverse Amine Library F->I

Caption: Diversification strategy for library synthesis.

Protocol for Nitro Group Reduction:
  • Reaction Setup: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.

Parallel Synthesis of Amide and Sulfonamide Libraries:

The resulting aniline is a versatile intermediate for parallel synthesis.[7] By reacting the aniline with a library of carboxylic acids (for amides) or sulfonyl chlorides (for sulfonamides) under standard coupling conditions (e.g., using HATU or EDC for amides), a diverse library of compounds can be rapidly generated.

This approach allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in identifying structure-activity relationships (SAR) and optimizing lead compounds.[8] The piperidine-piperazine core has been successfully employed in the development of ligands for various targets, including G-protein coupled receptors (GPCRs) and ion channels.[9][10]

Conclusion: A Powerful Tool for Drug Discovery

This compound represents a valuable and strategically designed scaffold for the synthesis of targeted chemical libraries. Its straightforward and scalable synthesis, coupled with the versatility of the nitro group for diversification, makes it an attractive starting point for drug discovery campaigns. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage this powerful building block in their efforts to discover novel and effective therapeutic agents.

References

  • Zaragoza, F., Stephen, W., & Knut, W. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-3252.
  • Gunnarsson, A., & Nordqvist, A. (2025). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Daly, A. M., & Rovis, T. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Buncel, E., & Dust, J. M. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5174-5188.
  • Majid, R. (2023). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution.
  • Nakao, Y., & Hiyama, T. (2017). Buchwald-Hartwig Amination of Nitroarenes.
  • Khan Academy. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Kumar, A., Sharma, G., & Singh, P. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • Buncel, E., & Dust, J. M. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5174-5188.
  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • Gordon, E. M., & Kerwin, J. F. (Eds.). (1998).
  • Li, J. (2019). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Reddy, G. J., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Organic Chemistry: An Indian Journal, 11(2), 65-70.
  • Wang, Y., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133-2144.
  • Ke, C. (2007). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine (Master's thesis, Wuhan University of Science and Technology).
  • Goti, A., & Sacchi, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 53(48), 6539-6542.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
  • Yang, Y., & Martin, R. (2019). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Journal of the American Chemical Society, 141(42), 16869-16877.
  • Lam, K. S. (2014). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 14(1), 1-10.
  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antidepressant-and Procognitive-like Effects in Mice. ACS Chemical Neuroscience, 13(1), 1-15.
  • Amato, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1146-1156.
  • ResearchGate. (n.d.). SAR studies of piperazine derivatives as MAO inhibitors. Retrieved from [Link]

  • Keerthana, K., & Manikya, D. (2022). A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES. International Journal of Fauna and Biological Studies, 11(12), 2831-2838.
  • Berozashvili, M., et al. (2009). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Journal of Molecular Modeling, 15(10), 1225-1233.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • Sakamoto, T., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262.
  • Keerthana, K., & Manikya, D. (2020). COMBINATORIAL CHEMISTRY AND ITS APPLICATION -A MODERN SYNTHETIC APPROACH.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important drug intermediate.[1] By understanding the causality behind experimental choices, you can troubleshoot common issues and enhance the efficiency and reproducibility of your synthesis.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic secondary amine of 1-methyl-4-(piperidin-4-yl)piperazine displaces a leaving group, commonly a halogen, on an activated aromatic ring, 1-halo-2-methoxy-4-nitrobenzene. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the nitro group) on the aromatic ring, which makes the ring electron-deficient and susceptible to nucleophilic attack.[2][3]

The general reaction scheme is as follows:

Optimizing the yield of this reaction involves careful consideration of several factors, including the choice of reagents, solvent, base, temperature, and reaction time.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Low or Inconsistent Yields

Question: My synthesis of this compound is resulting in consistently low yields. What are the most likely causes and how can I improve it?

Answer: Low yields in this SNAr reaction can stem from several factors. Let's break down the most common culprits and their solutions.

1. Inefficient Nucleophilic Attack:

  • The Problem: The nucleophilicity of the secondary amine on the piperidine ring is crucial for an efficient reaction. Factors that decrease its nucleophilicity will slow down the reaction and lead to lower yields. While secondary amines are generally good nucleophiles, their reactivity can be influenced by steric hindrance and the reaction environment.[4]

  • The Solution:

    • Base Selection: The choice of base is critical. A suitable base will deprotonate the protonated form of the nucleophile, increasing the concentration of the free, more nucleophilic amine. However, a base that is too strong can lead to side reactions.[4] For this reaction, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. It is recommended to screen a few bases to find the optimal one for your specific conditions.[5]

    • Solvent Effects: The solvent plays a significant role in SNAr reactions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[6][7][8] Protic solvents can solvate the nucleophile, reducing its reactivity.[6][8]

2. Competing Side Reactions:

  • The Problem: Besides the desired SNAr reaction, other reactions can occur, consuming your starting materials and reducing the yield of the target compound. A common side reaction is the reaction of the nucleophile with the solvent or impurities.

  • The Solution:

    • Purity of Reagents: Ensure that your starting materials, especially the 1-methyl-4-(piperidin-4-yl)piperazine and the 1-halo-2-methoxy-4-nitrobenzene, are of high purity. Impurities can lead to unwanted side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and intermediates, especially at elevated temperatures.

3. Suboptimal Reaction Conditions:

  • The Problem: Temperature and reaction time are critical parameters. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can lead to decomposition of the product or starting materials and the formation of byproducts.

  • The Solution:

    • Temperature Optimization: The optimal temperature for this reaction typically ranges from 80°C to 120°C. It is advisable to perform small-scale experiments at different temperatures to determine the ideal condition for your setup.

    • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.

Summary of Key Parameters for Yield Optimization:

ParameterRecommendationRationale
Base Screen K2CO3, Cs2CO3, TEA, DIPEATo enhance nucleophilicity without promoting side reactions.[5]
Solvent Polar aprotic (DMF, DMSO, MeCN)To stabilize the charged intermediate and accelerate the reaction.[6][7][8]
Temperature 80-120 °CTo ensure a reasonable reaction rate while minimizing degradation.
Atmosphere Inert (N2 or Ar)To prevent oxidation of reagents and intermediates.

Question: I am observing the formation of multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is the first step to mitigating them.

1. Double Arylation:

  • The Problem: The product itself contains a tertiary amine. While less nucleophilic than the starting secondary amine, it can potentially react with another molecule of the electrophile, leading to a quaternary ammonium salt.

  • The Solution:

    • Stoichiometry Control: Use a slight excess of the nucleophile (1-methyl-4-(piperidin-4-yl)piperazine) relative to the electrophile (1-halo-2-methoxy-4-nitrobenzene). This will favor the formation of the desired product and minimize the chance of the product reacting further. A molar ratio of 1.1:1 (nucleophile:electrophile) is a good starting point.

2. Reaction at the Piperazine Nitrogen:

  • The Problem: The starting nucleophile has two secondary amine groups. While the piperidine nitrogen is generally more nucleophilic, under certain conditions, the piperazine nitrogen can also react.

  • The Solution:

    • Steric Hindrance: The piperidine nitrogen is typically more sterically accessible, making it the preferred site of reaction. However, careful control of reaction conditions is still important.

3. Decomposition:

  • The Problem: At elevated temperatures, the nitro group can be susceptible to reduction or other decomposition pathways, especially in the presence of certain impurities or catalysts.

  • The Solution:

    • Temperature Control: As mentioned earlier, avoid excessively high temperatures.

    • Catalyst Screening: If a catalyst is being used, ensure it is selective for the desired reaction and does not promote decomposition. While this specific SNAr reaction is often performed without a catalyst, some protocols might suggest one.[9][10]

Workflow for Minimizing Byproducts:

Byproduct_Minimization Start Reaction Setup Stoichiometry Adjust Stoichiometry (Nucleophile:Electrophile ~1.1:1) Start->Stoichiometry Temperature Optimize Temperature (80-120 °C) Stoichiometry->Temperature Monitoring Monitor Reaction (TLC/HPLC) Temperature->Monitoring Workup Prompt Work-up Monitoring->Workup Purification Purification Workup->Purification

Caption: A logical workflow to minimize byproduct formation.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended purification techniques for this tertiary amine?

Answer: Purifying tertiary amines can be challenging due to their basic nature.[11] Here are some effective strategies:

1. Column Chromatography:

  • The Challenge: The basicity of the product can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation.[11]

  • The Solution:

    • Amine-Treated Silica: Use silica gel that has been treated with a small amount of a volatile amine, such as triethylamine (typically 1-2% in the eluent). This will neutralize the acidic sites on the silica and improve the elution of your basic product.[11]

    • Alternative Stationary Phases: Consider using an amine-functionalized silica gel or alumina, which are less acidic and better suited for the purification of basic compounds.[12][13]

    • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The addition of a small amount of triethylamine to the mobile phase is highly recommended.

2. Acid-Base Extraction:

  • The Principle: This technique exploits the basicity of the product to separate it from non-basic impurities.

  • The Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the purified product.[14][15]

3. Crystallization:

  • The Potential: If the product is a solid, crystallization can be a highly effective purification method.

  • The Procedure:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.

    • Slowly cool the solution to allow the product to crystallize.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Screening for a suitable crystallization solvent or solvent mixture is often necessary.

Decision Tree for Purification Strategy:

Purification_Strategy Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Chromatography Column Chromatography (Amine-treated silica or Alumina) Is_Solid->Chromatography No Crystallization Crystallization Is_Solid->Crystallization Yes Extraction Acid-Base Extraction Chromatography->Extraction If impurities are non-basic

Caption: A decision-making guide for selecting the appropriate purification method.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a stirred solution of 1-methyl-4-(piperidin-4-yl)piperazine (1.1 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent), add the 1-halo-2-methoxy-4-nitrobenzene (1.0 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere (N2 or Ar).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in the "Purification Challenges" section.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). Physical Chemistry Chemical Physics.
  • Purification of tertiary amines using an adsorbent. (1981).
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2011). Organic Process Research & Development.
  • Process for the purification of tertiary amines. (1980).
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2014). New Journal of Chemistry.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2010). The Journal of Physical Chemistry A.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2011).
  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. (2000). Chemical Reviews.
  • Nature of the nucleophile and solvent effect on a SNAr reaction. (2014).
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  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in w
  • Base-dependent selectivity of an SNAr reaction. (2010).
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Green Chemistry.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009).
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (2020). Chemical Science.
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  • 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2012). The Journal of Organic Chemistry.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2012). Organic & Biomolecular Chemistry.
  • SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. (2011). Bioorganic & Medicinal Chemistry Letters.
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  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024).
  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. (2021). European Journal of Medicinal Chemistry.
  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024).
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (2017).
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2018).
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Technical Support Center: Purification of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine". This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this pharmaceutical intermediate. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2-methoxy-4-nitroaniline and 1-(piperidin-4-yl)-4-methylpiperazine.[1][2][3]

  • Over-alkylation or Di-substituted Byproducts: Particularly if the reaction conditions are not carefully controlled, resulting in the formation of disubstituted piperazine derivatives.[4]

  • Side-reaction Products: Arising from the reactivity of the nitro group or other functional groups under the reaction conditions.

  • Degradation Products: Phenylpiperazine derivatives, especially those with electron-withdrawing groups like a nitro group, can be susceptible to degradation under harsh pH or temperature conditions.[5][6]

A thorough analysis of your crude material by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying and quantifying these impurities before selecting a purification strategy.[7]

Q2: My crude product is a dark, oily residue. How can I get it to solidify for easier handling?

A2: The oily nature of a crude product often indicates the presence of residual solvents or impurities that inhibit crystallization. A common and effective strategy for basic compounds like your target molecule is to convert the free base into a salt.[8]

  • Rationale: The formation of a salt, such as a hydrochloride or acetate salt, increases the lattice energy of the molecule, often leading to a crystalline solid that is easier to handle, filter, and purify by recrystallization.[9]

  • Procedure: Dissolve the oily residue in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). While stirring, add a solution of an acid (e.g., HCl in ether or acetic acid) dropwise until the solution becomes acidic. The salt will often precipitate out of the solution and can be collected by filtration.[8][9]

Q3: I am struggling to get good separation using silica gel column chromatography. What are some alternative strategies?

A3: The basic nitrogen atoms in the piperazine and piperidine rings can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and potential product degradation.[10][11] Here are several proven strategies to overcome this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silica surface. Common choices include triethylamine (TEA) or ammonium hydroxide (typically 0.1-1% of the mobile phase).[8][10]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: This stationary phase is specifically designed to minimize interactions with basic analytes, often providing excellent separation with simple solvent systems like hexane/ethyl acetate.[11]

  • Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase chromatography can be a powerful tool. Using a mobile phase with an alkaline pH will keep your amine compound in its free-base form, increasing its retention and improving the likelihood of a successful separation.[10]

Troubleshooting Guide

This section provides a more detailed, problem-solution approach to specific challenges you may encounter.

Problem 1: Low Yield After Column Chromatography

Symptom: The yield of the purified product is significantly lower than expected after performing column chromatography on silica gel.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Action
Irreversible Adsorption on Silica Gel The basic nitrogen atoms in your molecule are strongly interacting with the acidic silanol groups on the silica, leading to product loss on the column.[10][11]1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine or ammonium hydroxide into your eluent system.[8][10] 2. Switch to a Different Stationary Phase: Consider using basic or neutral alumina, or an amine-functionalized silica column.[11]
Product Streaking/Co-elution Poor separation between your product and impurities is causing you to discard mixed fractions, thus lowering the overall yield.1. Optimize Your Solvent System: Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC) to maximize the separation (ΔRf) between your product and the impurities. 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen peaks and improve resolution.[8]
Product Precipitation in the Column The product may be precipitating on the column if the chosen eluent is a poor solvent for the compound.Ensure your product is fully soluble in the initial mobile phase. If necessary, load the sample onto the column using a stronger solvent and then begin the elution with the less polar mobile phase.
Problem 2: The Product Fails to Crystallize

Symptom: After purification, the product is obtained as a persistent oil or gum, making it difficult to handle and dry completely.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Action
Presence of Residual Solvents Trapped solvent molecules can disrupt the formation of a crystal lattice.Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.[8][12]
Remaining Impurities Even small amounts of impurities can act as "crystal poisons," inhibiting the crystallization process.1. Re-purify: If analytical data (e.g., HPLC, NMR) shows the presence of impurities, an additional purification step is necessary. 2. Salt Formation: Convert the oily free base to a hydrochloride or other salt, which often have a higher propensity to crystallize.[8][13]
Inappropriate Crystallization Solvent The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.1. Systematic Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like methanol/ether) to find the optimal one.[8] 2. Anti-Solvent Addition: Dissolve the oil in a good solvent, and then slowly add a poor solvent (an "anti-solvent") until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[13]
Problem 3: Product Degradation During Purification or Storage

Symptom: Analytical data (e.g., HPLC, LC-MS) shows the appearance of new impurity peaks after purification or upon storage.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Action
Acid-Catalyzed Degradation The compound may be unstable in the presence of acidic conditions, such as on silica gel or during an acidic workup. Phenylpiperazines can be susceptible to degradation pathways like hydrolysis.[5]1. Avoid Acidic Conditions: Use neutral or basic purification techniques (e.g., alumina chromatography, modified mobile phases).[10] 2. Neutralize Immediately: If an acidic workup is necessary, neutralize the product fractions as soon as they are collected.
Oxidation The aromatic ring and amine functionalities can be susceptible to air oxidation, which may be catalyzed by light or trace metals.1. Work Under Inert Atmosphere: Handle the compound under a nitrogen or argon atmosphere, especially during solvent removal and drying. 2. Store Properly: Store the final product in a dark place, under an inert atmosphere, and at reduced temperatures (e.g., 2-8°C).[14]
Thermal Instability The nitro group can make the molecule sensitive to high temperatures.Avoid excessive heat during solvent evaporation and drying. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50°C) and dry the final product in a vacuum oven at a similar temperature or lower.[15]

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is designed to mitigate the issues of peak tailing and product loss when using silica gel for the purification of basic amines.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the initial eluent containing 0.5-1% triethylamine (TEA).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and load it onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture (e.g., Hexane/Ethyl Acetate with 1% TEA) and collect fractions.

  • Gradient (Optional): Gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of TEA may require co-evaporation with a solvent like dichloromethane or drying under high vacuum.

Protocol 2: Recrystallization via Salt Formation

This protocol is useful for solidifying an oily free base and purifying it.

  • Dissolution: Dissolve the crude, oily free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: While stirring, slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise until the pH of the mixture becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt should precipitate from the solution. The process can be aided by cooling the mixture in an ice bath.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the same one used for the reaction) to remove any soluble impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a suitable recrystallization solvent (e.g., ethanol or a methanol/ether mixture) and heat until the solid dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly under vacuum.[8]

Visualizing the Workflow

Purification Decision Workflow

PurificationWorkflow start Crude Product (this compound) is_solid Is the product a solid? start->is_solid crude_analysis Analyze Impurity Profile (TLC, HPLC, LC-MS) start->crude_analysis salt_formation Convert to HCl Salt (Protocol 2) is_solid->salt_formation No (Oily) recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography (Protocol 1) crude_analysis->column_chrom salt_formation->recrystallization purity_check Check Purity (>98%?) recrystallization->purity_check column_chrom->purity_check final_product Pure Product purity_check->final_product Yes re_purify Re-purify purity_check->re_purify No re_purify->column_chrom

Caption: Decision workflow for purifying the target compound.

Troubleshooting Chromatography Issues

ChromoTroubleshoot start Poor Separation/ Peak Tailing on Silica cause1 Acid-Base Interaction start->cause1 cause2 Wrong Solvent Polarity start->cause2 solution1a Add Basic Modifier (e.g., 1% TEA) cause1->solution1a solution1b Use Amine-Functionalized Silica or Alumina cause1->solution1b solution2 Optimize Eluent using TLC cause2->solution2

Caption: Troubleshooting common column chromatography problems.

References

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Pharmaffiliates. (2025). Optimizing Your Chemical Synthesis with High-Purity Piperazine Derivatives. Retrieved from [Link]

  • Asadi, A., et al. (2024).
  • Acnote. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • Google Patents. (1952). Isolation of piperazine. US2622084A.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Methoxy-4-nitroaniline | CAS 97-52-9. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.
  • Measles Who. (n.d.). This compound. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine. CN115703750A.
  • World Journal of Pharmaceutical Research. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

  • MOLBASE. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2. Retrieved from [Link]

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"1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Overcoming Solubility Challenges

Welcome to the technical support guide for 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. As Senior Application Scientists, we understand that realizing the full potential of a research compound begins with its successful preparation. The physicochemical properties of this molecule, particularly its solubility, can present challenges during experimental setup. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to navigate these issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

This compound is a complex organic molecule with the following properties:

  • Molecular Formula: C₁₇H₂₆N₄O₃[1]

  • Molecular Weight: 334.41 g/mol [1]

  • Appearance: Typically a yellow to orange solid.[1]

  • Chemical Structure: It features a piperazine and a piperidine ring, both of which contain basic nitrogen atoms, linked to a methoxy-nitrophenyl group.

Q2: What is the expected general solubility of this compound?

Due to its relatively large and hydrophobic carbon skeleton, the compound is expected to have low intrinsic solubility in neutral aqueous solutions . However, its structure contains two basic amine groups (piperazine and piperidine nitrogens), which can be protonated. This makes its aqueous solubility highly pH-dependent . It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2][3]

Q3: What is the best solvent for preparing a primary stock solution?

For preparing a concentrated stock solution, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[2][4] DMSO is a powerful aprotic polar solvent capable of dissolving a wide range of organic molecules. It is critical to use an anhydrous grade and handle it properly to prevent moisture absorption, which can cause the compound to precipitate from the solution over time.[4]

Q4: Why is the aqueous solubility of this compound dependent on pH?

The solubility is pH-dependent because the molecule contains multiple amine functional groups. In an acidic environment (lower pH), the lone pair of electrons on the nitrogen atoms can accept a proton (H⁺).[5][6] This process, known as protonation, converts the neutral amine into a positively charged ammonium salt. This salt form is significantly more polar than the neutral "free base" form, leading to a dramatic increase in its solubility in aqueous media.[7][8]

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Low_pH H+ ions abundant Protonation Amine groups (R-N) are protonated to form charged salts (R-NH+) Low_pH->Protonation Result_Low High Aqueous Solubility (Charged form is polar) Protonation->Result_Low High_pH H+ ions scarce Deprotonation Compound exists in its neutral 'free base' form (R-N) High_pH->Deprotonation Result_High Low Aqueous Solubility (Neutral form is less polar) Deprotonation->Result_High

Figure 1: Effect of pH on the ionization and solubility of the amine-containing compound.
Troubleshooting Common Solubility Issues

This section provides systematic workflows to diagnose and solve specific problems you may encounter during your experiments.

Issue 1: My compound is not dissolving in my aqueous experimental buffer.

This is the most common challenge, typically occurring when diluting a DMSO stock solution into an aqueous medium for cell-based assays or other biological experiments.

Causality: The final concentration of the compound in the aqueous buffer exceeds its kinetic solubility limit under those specific pH and temperature conditions. The small amount of co-solvent (DMSO) is no longer sufficient to keep the compound in solution.

Troubleshooting Workflow:

decision Still an issue? adv_form Step 5: Consider Advanced Formulation If issues persist, explore salt formation, surfactants, or cyclodextrins. decision->adv_form Yes end_node End: Compound Solubilized decision->end_node No start_node Start: Compound Precipitates in Aqueous Buffer check_conc Step 1: Verify Final Concentration Is it above the expected solubility limit? start_node->check_conc ph_adjust Step 2: Modify Buffer pH Lower the pH (e.g., to 6.0) if your experiment allows. check_conc->ph_adjust use_cosolvent Step 3: Optimize Co-Solvent Ensure final DMSO is <0.5%. Prepare an intermediate dilution series. ph_adjust->use_cosolvent assist_diss Step 4: Use Physical Assistance Gentle warming (37°C) or sonication can help overcome kinetic barriers. use_cosolvent->assist_diss assist_diss->decision adv_form->end_node

Figure 2: Workflow for troubleshooting poor aqueous solubility.

Detailed Solutions:

  • Adjust pH: If your experimental system can tolerate it, lowering the pH of the buffer will increase the protonation of the piperazine and piperidine nitrogens, thereby increasing solubility.[2]

  • Optimize Co-solvent Use: Always prepare a high-concentration stock in 100% DMSO. When diluting into your final aqueous buffer, ensure the final DMSO concentration is kept at a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[2] Perform serial dilutions if necessary.

  • Use Gentle Heat or Sonication: To overcome the activation energy of dissolution, you can gently warm the solution to 37°C or place it in a sonicating water bath for 5-10 minutes.[4] Be cautious, as prolonged heating can degrade the compound.[4] Always cool the solution to your experimental temperature to ensure the compound remains dissolved.

Issue 2: My stock solution in DMSO was clear, but a precipitate formed over time.

Precipitation in a DMSO stock solution can compromise the accuracy of your experiments by altering the effective concentration of your compound.

Potential Causes & Solutions:

  • Cause: Moisture Absorption. DMSO is highly hygroscopic and readily absorbs water from the atmosphere. This introduction of water can significantly decrease the solubility of hydrophobic organic compounds.[4]

    • Solution: Always use high-purity, anhydrous DMSO. Store it in small, tightly sealed aliquots with a desiccant. When preparing solutions, allow the DMSO and compound to come to room temperature before opening to minimize condensation.

  • Cause: Supersaturation. The solution may have been prepared at a concentration above its equilibrium solubility in DMSO, creating an unstable supersaturated state.

    • Solution: Gently warm the vial to redissolve the precipitate. For long-term storage, consider preparing stock solutions at a slightly lower concentration to ensure stability.

  • Cause: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can disrupt the solution equilibrium and promote precipitation.

    • Solution: Aliquot your primary stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles and protects the integrity of the main stock.[4]

Advanced Solubilization Strategies

If standard methods are insufficient for your required concentration, several advanced formulation strategies can be employed. These methods, common in pharmaceutical development, modify the compound or its environment to enhance solubility.

StrategyMechanism of ActionAdvantagesKey Considerations
Salt Formation The basic compound is reacted with an acid (e.g., HCl, HBr) to form a salt. The ionic salt is more polar and thus more water-soluble than the free base.[2][9][10]Highly effective for basic compounds; often results in a stable, crystalline solid that is easier to handle.[2]Requires chemical modification; a screening study may be needed to find the optimal salt form.[2]
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They encapsulate the poorly soluble drug, increasing its apparent water solubility.[2][11]Can significantly increase solubility without chemical modification of the compound. Biocompatible.[12]Stoichiometry is critical. Excess cyclodextrin can have its own biological or osmotic effects.[11]
Use of Surfactants Surfactants (e.g., Tween® 80, Solutol® HS-15) form micelles in aqueous solution. The hydrophobic compound partitions into the hydrophobic core of the micelle, allowing it to be dispersed in the aqueous phase.[13]Effective at low concentrations. Can also improve the stability of suspensions.Surfactants can interfere with certain biological assays and may have their own toxicity. Vehicle controls are essential.[13]
Nanosuspensions The particle size of the solid compound is reduced to the nanometer range. This drastically increases the surface-area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[12][13]Increases dissolution rate and bioavailability. Does not alter the chemical structure of the compound.Requires specialized equipment (e.g., high-pressure homogenizer). Stabilizers are needed to prevent particle aggregation.[2][13]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility

This protocol allows you to determine the maximum concentration of the compound that can be dissolved in a specific solvent or buffer at a given temperature.

Materials:

  • This compound

  • Selected solvent/buffer (e.g., Phosphate-Buffered Saline pH 7.4)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe and 0.22 µm syringe filters

  • Calibrated analytical instrument (e.g., HPLC-UV, LC-MS) for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The goal is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the sample for 24-48 hours to ensure the system reaches equilibrium.[14]

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.[14]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.[15]

  • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method like HPLC.[7] The measured concentration represents the equilibrium solubility.

References
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. (n.d.). Benchchem.
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  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022, May 14). ResearchGate.
  • Solubility and pH of amines. (n.d.).
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  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. (2022, May 14). PubMed.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7).
  • This compound. (n.d.). Achmem.
  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). JIGS Chemical Limited.
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Sources

Overcoming side reactions in the synthesis of "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Hub: Synthesis of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Welcome to the technical support center for the synthesis of "this compound." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The primary synthetic route to this molecule is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 1-fluoro-2-methoxy-4-nitrobenzene, with 1-(piperidin-4-yl)-4-methylpiperazine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring for nucleophilic attack.[1][2][3] This guide will address the critical aspects of this key transformation.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or appears incomplete by TLC/LC-MS. What are the likely causes?

A1: An incomplete reaction is a common issue. Consider these factors:

  • Insufficient Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier of forming the intermediate Meisenheimer complex.[3] If the reaction is sluggish, a modest increase in temperature (e.g., from 80°C to 100°C) can significantly accelerate the rate.

  • Base Strength/Solubility: A base is required to neutralize the hydrohalic acid byproduct (e.g., HF or HCl). Common choices include K₂CO₃ or Et₃N.[1] If an inorganic base like K₂CO₃ is used, ensure it is finely powdered and the solvent can facilitate its interaction with the reactants. In some cases, a stronger or more soluble organic base might be necessary.

  • Leaving Group Reactivity: The reactivity of the leaving group on the nitroaryl ring is critical. The general order of reactivity for SNAr is F > Cl > Br > I.[4] If you are using a chloro- or bromo- derivative instead of the fluoro- derivative, the reaction will inherently be slower and require more forcing conditions.[5]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they can solvate the charged intermediate and reagents effectively.[1] Using a less polar solvent can hinder the reaction rate.

Q2: I'm observing a significant, dark-colored impurity in my crude product. What could it be?

A2: Dark coloration in reactions involving nitroaromatic compounds often points to degradation or side reactions. Potential causes include:

  • Aniline Formation: Under excessively high temperatures or in the presence of certain metal impurities, the nitro group can be partially reduced to form colored aniline-type byproducts.

  • Meisenheimer Complex: The intermediate Meisenheimer complex is often highly colored.[3] While transient, under certain conditions, it or related species can persist or lead to colored degradation products.

  • Starting Material Impurities: Commercial 1-fluoro-2-methoxy-4-nitrobenzene can contain colored impurities. It's advisable to check the purity of your starting materials before beginning the reaction.

Q3: My purification by column chromatography is difficult, with the product co-eluting with a major impurity. What's the best strategy?

A3: Co-elution often happens with structurally similar impurities.

  • Identify the Impurity: First, try to identify the impurity by LC-MS. A common side product could be unreacted 1-(piperidin-4-yl)-4-methylpiperazine. Due to its basic nature, it can streak on silica gel.

  • Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting material. Then, wash with a base (e.g., sat. NaHCO₃) to remove any acidic byproducts before drying and concentrating.

  • Optimize Chromatography: If the impurity is non-basic, adjust your chromatography conditions. A gradient elution might not be providing enough separation. Try an isocratic elution with a solvent system that shows the best separation on your analytical TLC plate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can improve the peak shape of amine-containing compounds and may enhance separation.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific challenges, explaining the mechanisms and offering targeted solutions.

Issue 1: Low Yield Due to Inefficient Reaction Conditions

Low yield is often a multifactorial problem stemming from suboptimal reaction parameters. The SNAr mechanism involves a nucleophilic attack on the electron-deficient ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.[2][3][6] Each of these steps is influenced by the reaction environment.

  • Role of the Solvent: Polar aprotic solvents (DMF, DMSO) are superior because they effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.[7] Protic solvents can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity and slowing the reaction.[8]

  • Role of the Base: The base's primary role is to scavenge the proton generated during the reaction, driving the equilibrium towards the product. The choice of base is critical.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective. However, their limited solubility in organic solvents can make the reaction heterogeneous and slow. Vigorous stirring and using finely ground powder are essential. .

    • Organic Bases (Et₃N, DIPEA): These are soluble in organic solvents, leading to a homogeneous reaction. However, they can sometimes be nucleophilic enough to compete with the desired amine, leading to side products.

  • Effect of Temperature: The initial nucleophilic attack and formation of the Meisenheimer complex is the rate-determining step.[2] This step has a significant energy barrier due to the temporary loss of aromaticity. Increasing the temperature provides the necessary activation energy.

To optimize your yield, a systematic screening of parameters is recommended.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent TolueneAcetonitrileDMF DMF is expected to give the highest rate and yield due to its high polarity and aprotic nature.
Base Et₃NK₂CO₃ DIPEAK₂CO₃ is often a good balance of strength, low cost, and minimal side reactions.
Temperature 60 °C80 °C100 °C Higher temperatures generally increase reaction rate, but monitor for decomposition.
Issue 2: Side Reaction - Potential for Dimerization or Bis-Arylation

While the primary nucleophile is the secondary amine of the piperidine ring in 1-(piperidin-4-yl)-4-methylpiperazine, impurities in this starting material can lead to side reactions.

If the 1-(piperidin-4-yl)-4-methylpiperazine starting material is contaminated with piperazine , a symmetrical bis-arylation can occur. In this scenario, one molecule of piperazine reacts with two molecules of 1-fluoro-2-methoxy-4-nitrobenzene, leading to a high molecular weight, symmetrical impurity that can be difficult to remove.

Caption: Formation of a bis-arylated dimer from a piperazine impurity.

  • Purity of Starting Materials: The most effective solution is to ensure the purity of the 1-(piperidin-4-yl)-4-methylpiperazine starting material. Analyze it by GC-MS or LC-MS before use to check for piperazine or other reactive impurities.

  • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the amine nucleophile relative to the aryl fluoride can help ensure the aryl fluoride is fully consumed, minimizing its availability to react with trace impurities.

Part 3: Optimized Experimental Protocol & Workflow

This section provides a robust, step-by-step protocol for the synthesis and purification.

Workflow Overview

G reagents 1. Reagent Charging - 1-(piperidin-4-yl)-4-methylpiperazine - 1-fluoro-2-methoxy-4-nitrobenzene - K₂CO₃ - DMF reaction 2. SₙAr Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS reagents->reaction Heat & Stir workup 3. Aqueous Workup - Quench with water - Extract with Ethyl Acetate reaction->workup Cool & Quench purify 4. Purification - Acid/Base wash - Column Chromatography workup->purify Concentrate product 5. Final Product - Characterization (NMR, MS) - Check Purity (HPLC) purify->product Isolate

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(piperidin-4-yl)-4-methylpiperazine (1.1 eq), finely powdered potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of limiting reagent).

  • Reagent Addition: Add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the aryl fluoride starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMF). An oily or solid product should precipitate. Extract the aqueous layer with ethyl acetate (3 x volumes of DMF).

  • Washes: Combine the organic layers. Wash sequentially with water (2x), then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane (DCM) to 5-10% methanol in DCM. Adding 0.5% triethylamine to the mobile phase can improve peak shape.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the final product as a yellow solid.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. Retrieved from [Link]

Sources

"1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information regarding the stability, storage, and handling of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. It is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored at 2-8°C in a dark place under an inert atmosphere[1].

Q2: Why is storage in a dark place and under an inert atmosphere critical?

The chemical structure of this compound contains a nitroaromatic group, which can be susceptible to photodegradation. Exposure to light, particularly UV light, can initiate photochemical reactions, leading to the degradation of the compound. An inert atmosphere (e.g., nitrogen or argon) is recommended to minimize the risk of oxidation, which can affect the piperazine and methoxyphenyl moieties[2].

Q3: What is the expected shelf-life of this compound under the recommended storage conditions?

Q4: Can I store solutions of this compound? If so, what are the best practices?

If you need to store the compound in solution, it is advisable to use freshly prepared solutions for each experiment to ensure accuracy and reproducibility[4]. If storage is unavoidable, prepare small, single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of piperazine derivatives in solution is highly pH-dependent[4]. Therefore, using a buffered solution at an optimal pH (which may need to be determined empirically) can enhance stability.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Compound degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C, protected from light, and under an inert atmosphere.

    • Assess Purity: If possible, re-analyze the purity of your compound stock using an appropriate analytical method like HPLC or LC-MS.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid using solutions that have been stored for an extended period, even if frozen[4].

    • pH of Experimental Media: Be mindful of the pH of your experimental buffers and solutions, as piperazine derivatives can be susceptible to pH-related degradation[4].

Issue 2: Color change observed in the solid compound or solutions.

  • Potential Cause: This often indicates chemical degradation. Nitroaromatic compounds can sometimes form colored byproducts upon degradation[5].

  • Troubleshooting Steps:

    • Cease Use: Do not use any stock that has visibly changed color.

    • Review Handling Procedures: Ensure that the compound has not been exposed to light, high temperatures, or reactive chemicals.

    • Acquire a New Batch: It is safest to procure a new, quality-controlled batch of the compound.

Issue 3: Poor peak shape or unexpected peaks in chromatography (HPLC/LC-MS).

  • Potential Cause: This could be due to the presence of degradation products or interactions with the analytical column.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: The pH of the mobile phase can significantly impact the peak shape of basic compounds like piperazine derivatives. Experiment with different pH values[4].

    • Use Additives: The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing[4].

    • Consider Different Columns: If a standard C18 column does not provide good separation, try a different stationary phase, such as phenyl or cyano[4].

    • Gradient Elution: If isocratic elution is insufficient, a gradient elution program can often resolve the parent compound from its degradation products[4].

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a fume hood, using appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses[6][7][8].

  • Dissolve the compound in a suitable, high-purity solvent (e.g., DMSO, ethanol) to the desired concentration.

  • If not for immediate use, dispense the solution into small, single-use aliquots in amber vials to protect from light.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Diagram 1: Key Stability Factors

cluster_factors Influencing Factors Compound 1-(1-(2-Methoxy-4-nitrophenyl) piperidin-4-yl)-4-methylpiperazine Degradation Degradation Compound->Degradation Light Light (UV) Light->Degradation Photodegradation Temperature High Temperature Temperature->Degradation Accelerates Reactions Oxygen Oxygen (Air) Oxygen->Degradation Oxidation pH Non-optimal pH pH->Degradation pH-dependent hydrolysis Moisture Moisture/Hydrolysis Moisture->Degradation Hydrolysis

Caption: Factors influencing the stability of the compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Results Observed CheckStorage Verify Storage Conditions (2-8°C, Dark, Inert Atm.) Start->CheckStorage PurityAnalysis Re-analyze Purity (e.g., HPLC, LC-MS) CheckStorage->PurityAnalysis Storage OK Stop Procure New Compound CheckStorage->Stop Storage Incorrect FreshSolution Prepare Fresh Solution for Experiment PurityAnalysis->FreshSolution Purity Acceptable PurityAnalysis->Stop Purity Unacceptable CheckpH Evaluate pH of Experimental Media FreshSolution->CheckpH Proceed Proceed with Experiment CheckpH->Proceed

Caption: Troubleshooting workflow for experimental inconsistencies.

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes degradation kinetics. Storing at room temperature should be avoided[3].
Light Exposure Keep in a dark placeThe nitroaromatic moiety is potentially photosensitive[2].
Atmosphere Inert gas (e.g., N₂, Ar)Prevents oxidation of the piperazine and methoxyphenyl groups[2][9].
Solid Handling Equilibrate to room temp before openingPrevents moisture condensation and potential hydrolysis.
Solution Storage Freshly prepared is best; if necessary, single-use aliquots at -20°C or -80°CAvoids repeated freeze-thaw cycles and degradation in solution[4].
pH Considerations Use buffered solutionsThe stability of piperazine derivatives is often pH-dependent[4].

References

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

  • What are the stability conditions of piperazine?. (2025). Biosynce Blog. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024). YouTube. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

Sources

Technical Support Center: Troubleshooting "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine." This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your cell-based assays. Our goal is to equip you with the scientific rationale and practical steps to ensure the reliability and reproducibility of your experimental results.

Introduction: Understanding the Molecule

"this compound" is a complex small molecule featuring both piperidine and piperazine rings. While its primary role is often as a chemical intermediate in the synthesis of more complex pharmaceutical compounds, its distinct structural motifs suggest potential biological activity that researchers may wish to investigate in cell-based systems.[1][2][3] The piperazine moiety is a common scaffold in many bioactive compounds, known for its favorable pharmacokinetic properties.[4][5] However, derivatives of piperazine and piperidine can also present challenges in experimental settings, such as off-target effects and cytotoxicity.[6][7]

This guide will address common issues from first principles, considering the compound's chemical nature and the general challenges of working with small molecules in cellular assays.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: My experimental results with "this compound" are inconsistent between experiments. What are the common causes?

A1: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.[9][10]

  • Experimental system-related issues: This encompasses variability in cell culture conditions, passage number, and cell density.[8]

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[11]

Q2: How can I be sure that the observed phenotype is a result of on-target activity and not off-target effects?

A2: This is a critical question in drug development. To confirm on-target activity, consider the following approaches:

  • Use a Structurally Different Inhibitor: If another compound with a different chemical scaffold is known to target the same protein or pathway, its use should result in a similar phenotype.

  • Perform a Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.[8]

  • Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[8]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its intended target inside the cell at the concentrations used.[9]

Q3: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?

A3: Significant cell death can indicate off-target cytotoxicity. Here's how to troubleshoot this:

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[6][8]

  • Use Lower, Non-toxic Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[8]

  • Check the Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).[8][9]

  • Consider Off-Target Screening: Piperazine derivatives are known to sometimes interact with a range of G-protein coupled receptors (GPCRs) or ion channels, such as the hERG channel, which can lead to cardiotoxicity.[6] If resources permit, a broad off-target screening panel can provide valuable insights.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered when using "this compound" in cell-based assays.

Problem 1: Compound Inactivity or Lower than Expected Potency

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Rationale
Poor Compound Solubility 1. Visually inspect stock and working solutions for precipitates. 2. Prepare fresh dilutions for each experiment. 3. Consider using a different solvent or a solubility-enhancing agent, ensuring it's compatible with your cell line.If the compound precipitates, its effective concentration in the assay will be lower than intended, leading to reduced or no activity.[9]
Compound Degradation 1. Verify proper storage conditions (e.g., -20°C or -80°C, protected from light).[10] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9][10] 3. If degradation is suspected, confirm the compound's integrity using analytical methods like HPLC or LC-MS.[10]Improper storage can lead to chemical degradation, reducing the concentration of the active compound.[10]
Incorrect Assay Conditions 1. Optimize incubation time with the compound. 2. Ensure cell density is consistent across experiments.[8] 3. Verify that the target pathway is active in your specific cell line and under your experimental conditions.The biological effect of a compound can be highly dependent on the cellular context and assay parameters.
Problem 2: High Variability in Results

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Rationale
Inconsistent Cell Seeding 1. Ensure a consistent number of cells are seeded in each well.[8] 2. Use a calibrated automated cell counter for accuracy.Cell number can significantly impact the final readout of many assays.[8]
Cell Passage Number 1. Use cells within a defined, low-passage number range for all experiments.[8]Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[8]
Edge Effects in Microplates 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain a humidified environment.Evaporation from the outer wells can lead to increased compound and reagent concentrations, causing variability.[11]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the best practices for preparing solutions of "this compound" to ensure consistency and minimize degradation.

Materials:

  • "this compound" solid compound

  • Anhydrous, high-purity DMSO[9]

  • Sterile, amber microcentrifuge tubes

  • Calibrated balance

Procedure:

  • Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Weigh the desired amount of the compound using a calibrated balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary, but first check for temperature sensitivity.[10]

  • Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.[10]

  • Store the aliquots at -80°C for long-term storage.[10]

  • For experiments, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic potential of the compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • "this compound"

  • MTT Labeling Reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[6]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).[4][6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][6]

  • MTT Addition: Add 10 µL of the MTT Labeling Reagent to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[4][6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.[4][8]

Visualizations

Workflow for Troubleshooting Compound Inactivity

G start Compound Shows No Activity check_solubility Q: Is the compound soluble in the assay buffer? start->check_solubility solubility_yes Yes check_solubility->solubility_yes No precipitate solubility_no No check_solubility->solubility_no Precipitate observed check_stability Q: Has the compound degraded? stability_yes No check_stability->stability_yes Properly stored stability_no Yes check_stability->stability_no Improper storage, multiple freeze-thaws check_target Q: Is the target present and active? target_yes Yes check_target->target_yes Target validated target_no No check_target->target_no Target not expressed or pathway inactive solubility_yes->check_stability reassess_solubility Re-evaluate solvent and/or use solubility enhancers. solubility_no->reassess_solubility stability_yes->check_target prepare_fresh Prepare fresh stock solutions. Review storage protocols. stability_no->prepare_fresh reassess_assay Re-evaluate assay design and biological system. target_yes->reassess_assay validate_target Validate target expression and pathway activity (e.g., Western Blot). target_no->validate_target

Caption: A decision tree for systematically troubleshooting the lack of activity of a small molecule inhibitor.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Compound This compound Compound->Kinase_A Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on an intracellular kinase.

References

  • ChemBK. (n.d.). 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • National Institutes of Health. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • National Institutes of Health. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • MOLBASE. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2. Retrieved from [Link]

  • National Institutes of Health. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • BioVendor Research and Diagnostics Products. (n.d.). Cell-Based Assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. Retrieved from [Link]

  • PubMed. (2017). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Retrieved from [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (2019). Design, synthesis, and: In vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H 3 receptor antagonists. Retrieved from [Link]

  • RSC Publishing. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

  • PubMed. (2011). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • PubMed Central. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" (CAS No. 1254058-33-7). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals aiming to enhance the purity of this critical drug intermediate.[1][2][3] The quality of such intermediates directly influences the safety and efficacy of the final active pharmaceutical ingredients (APIs).[4] This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the synthesis. What are the most probable impurities in my crude product?

A1: Impurities are unwanted chemicals that can originate from various sources during the synthesis.[5] For this specific arylpiperazine derivative, which is typically synthesized via nucleophilic aromatic substitution, the common impurities fall into three main categories:

  • Organic Impurities:

    • Unreacted Starting Materials: The most common culprits are the unreacted precursors, such as 1-(piperidin-4-yl)-4-methylpiperazine and the activated aryl halide (e.g., 1-fluoro-2-methoxy-4-nitrobenzene or 1-chloro-2-methoxy-4-nitrobenzene).

    • By-products: These can arise from side reactions. For instance, if the reaction temperature is too high or the base is inappropriate, you might see the formation of positional isomers or products from unintended side reactions.[5]

    • Degradation Products: The nitro-aryl group can be sensitive to certain conditions, potentially leading to degradation if the work-up or purification involves harsh reagents or excessive heat.

  • Inorganic Impurities: These are typically residues from reagents used in the reaction, such as inorganic salts (e.g., potassium carbonate, sodium sulfate) that may not have been fully removed during the initial work-up.[5]

  • Residual Solvents: Traces of solvents used in the reaction or extraction (e.g., Dichloromethane, Acetonitrile, N,N-Dimethylformamide) that are not completely removed during the drying process.[4][5]

The first step in troubleshooting is always to identify the source of the impurity, as this will guide the selection of the most effective purification strategy.[5]

Q2: My initial analysis (TLC/LCMS) shows multiple spots/peaks. What is the best initial clean-up procedure before committing to intensive purification?

A2: A robust initial work-up is crucial for removing the bulk of impurities. A liquid-liquid extraction based on pH adjustment is highly effective for this class of compounds due to the presence of basic nitrogen atoms in the piperidine and piperazine rings.

This technique, often called an acid-base extraction, separates basic, acidic, and neutral compounds based on their solubility in aqueous and organic solvents at different pH levels.[4]

Rationale:

  • Acid Wash: Dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic nitrogen atoms of your product and any unreacted amine starting material, pulling them into the aqueous layer. Neutral organic impurities will remain in the organic layer, which can then be discarded.

  • Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with 2M NaOH or saturated NaHCO₃) to deprotonate your product, making it insoluble in water but soluble in a fresh organic solvent. Extracting this basic aqueous layer with an organic solvent will recover your purified product, leaving behind inorganic salts and highly polar impurities in the aqueous phase.

This simple procedure can significantly enhance purity before proceeding to recrystallization or chromatography.

Q3: I'm trying to purify the final product to >99% purity. Should I use recrystallization or column chromatography?

A3: Both are powerful techniques, and the choice depends on the nature of the impurities and the quantity of material. Based on supplier data sheets, the final product is a yellow to orange solid, which makes it a good candidate for recrystallization.[6]

FeatureRecrystallizationFlash Column Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Difference in polarity and affinity of compounds for the stationary and mobile phases.[7][8]
Best For Removing small amounts of impurities from a large amount of product. Achieving high crystalline purity.Separating complex mixtures with closely related polarities. Isolating product from starting materials or by-products.
Scalability Highly scalable for industrial production.Less scalable; generally used for lab-scale purification (mg to g scale).
Solvent Usage Moderate.High.
Common Issues "Oiling out," poor recovery, failure to crystallize.[9]Co-elution of impurities, column cracking, poor separation.
Recommendation Primary choice for final purification if impurities are minor and have different solubility profiles.Use if recrystallization fails or if impurities have very similar solubility but different polarity (e.g., positional isomers).

Verdict: Start with recrystallization. It is often more efficient and scalable.[10] If you cannot achieve the desired purity because of persistent impurities, then use flash column chromatography.

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a super-cooled liquid instead of a solid crystalline lattice.[9] This is common when the solution is too saturated or cooled too quickly.

Troubleshooting "Oiling Out":

Solution Causality and Action
1. Reheat and Add Solvent The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated. Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce saturation, then allow it to cool much more slowly.[9]
2. Slow Down Cooling Rapid cooling does not give molecules enough time to align into an ordered crystal lattice. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight) to slow the cooling process dramatically.
3. Scratch the Flask Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites, initiating crystal growth.
4. Add a Seed Crystal If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This provides a perfect template for crystal formation.[9]

| 5. Change Solvent System | The chosen solvent may be too good, keeping the compound dissolved even at lower temperatures. Try a solvent system where the compound is less soluble, such as an ethanol/water or isopropanol/heptane mixture. |

Purification Workflows and Protocols

The following diagram illustrates a typical decision-making workflow for purifying the target compound.

Purification Workflow Figure 1. General Purification Workflow Crude Crude Product (Post-Synthesis) Workup Aqueous Work-up (Acid-Base Extraction) Crude->Workup Check1 Check Purity (TLC/LCMS) Workup->Check1 Recryst Recrystallization Check1->Recryst Impurities minimal Column Column Chromatography Check1->Column Complex mixture Check2 Check Purity > 98%? Recryst->Check2 Check2->Column No Final Pure Product (Dry under vacuum) Check2->Final Yes Check3 Check Purity > 98%? Column->Check3 Check3->Recryst No, try again Check3->Final Yes

Caption: Figure 1. General Purification Workflow

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities and inorganic salts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 10 mL per 1 g of crude).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 mL per 1 g). Combine the aqueous layers. The product is now in the aqueous layer as a hydrochloride salt.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH solution until the pH is >10. A precipitate may form.

  • Re-extraction: Extract the basic aqueous solution with fresh organic solvent (3 x 10 mL per 1 g).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the pre-purified product.[4]

Protocol 2: Final Purification by Recrystallization

This protocol is ideal for obtaining a high-purity crystalline solid.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol, methanol, or isopropanol are good starting points.[10] Place the pre-purified solid in an Erlenmeyer flask.

  • Dissolution: Add the minimum amount of hot solvent to the flask while heating (e.g., on a hotplate) until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[4]

Protocol 3: Purification by Flash Column Chromatography

Use this method if recrystallization fails to remove impurities with similar solubility but different polarity.

  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

  • Mobile Phase: A common mobile phase for arylpiperazines is a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) or ethyl acetate in hexanes.[7][8] Adding a small amount of triethylamine (0.1-1%) can prevent the basic compound from "tailing" on the acidic silica gel.

  • Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Troubleshooting Logic Diagram

Troubleshooting Logic Figure 2. Troubleshooting Impure Product Start Impure Product (Post Work-up) Identify Identify Impurity Type (TLC, LCMS, NMR) Start->Identify IsPolar Is impurity more polar than product? Identify->IsPolar IsNonPolar Is impurity less polar than product? IsPolar->IsNonPolar No Action_Column_Polar Run Silica Column (Normal Phase) IsPolar->Action_Column_Polar Yes IsStartingMat Is it unreacted starting material? IsNonPolar->IsStartingMat No Action_Recryst_NonPolar Recrystallize from non-polar/polar mix (e.g., Toluene/Heptane) IsNonPolar->Action_Recryst_NonPolar Yes Action_AcidWash Perform Acid-Base Extraction IsStartingMat->Action_AcidWash Yes (Amine SM) RerunRxn Optimize Reaction: - Increase time/temp - Check stoichiometry IsStartingMat->RerunRxn Yes (Aryl Halide SM) Action_Recryst_Polar Recrystallize from polar solvent (e.g., Ethanol) Action_Column_Polar->Action_Recryst_Polar Then Action_AcidWash->RerunRxn If still present

Caption: Figure 2. Troubleshooting Impure Product

References

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog (2025).
  • Troubleshooting | The Pharma Master. The Pharma Master.
  • Certificate of Analysis - MedchemExpress.com. MedchemExpress.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. (2023).
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. (2025).
  • This compound | Drug Intermediate. MedchemExpress.com.
  • This compound - Product Data Sheet. MedchemExpress.com.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central.
  • This compound | Measles Who. Measles Who.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
  • Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. Benchchem.
  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.

Sources

Technical Support Center: Analytical Method Development for 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance and troubleshooting for common challenges encountered during the analysis of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for analytical method development?

A1: Understanding the physicochemical properties is the foundation of successful method development. For this molecule, with a predicted molecular formula of C17H26N4O3 and a molar mass of 334.41 g/mol , the key characteristics are its basicity and chromophores.[1] The presence of two piperazine nitrogen atoms and a piperidinyl nitrogen imparts basic properties, making the compound's solubility and chromatographic retention pH-dependent. The nitrophenyl group provides a strong chromophore, making UV detection a suitable choice for quantification.

Q2: Which chromatographic technique is most suitable for the analysis of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most appropriate technique.[2] This is due to the compound's moderate polarity. A C18 or C8 column can be effectively used to achieve good separation.[3][4] Given the basic nature of the analyte, it is crucial to control the mobile phase pH to ensure symmetrical peak shapes and reproducible retention times. The use of a buffered mobile phase is highly recommended to prevent peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[5]

Q3: How can I optimize the mobile phase for HPLC analysis?

A3: Mobile phase optimization is critical for achieving the desired separation. For this compound, a good starting point is a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer should have a pKa within +/- 1 unit of the desired mobile phase pH to ensure adequate buffering capacity. Given the compound's basic nature, a pH in the acidic to neutral range (e.g., pH 3-7) is often a good starting point to ensure the analyte is in its protonated form, which generally leads to better peak shapes on silica-based columns. A gradient elution may be necessary to separate the main compound from any impurities with different polarities.

Q4: What detection method is recommended for this compound?

A4: Due to the presence of the nitrophenyl group, UV detection is a straightforward and sensitive choice. The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of a standard solution. For structurally similar compounds, wavelengths in the range of 230-280 nm are common.[6][7] For higher sensitivity and specificity, especially for impurity profiling and identification, mass spectrometry (MS) detection is highly recommended.[8][9] An LC-MS/MS method can provide structural information and allow for the quantification of trace-level impurities.[8]

Q5: Is it necessary to perform forced degradation studies for this compound?

A5: Yes, conducting forced degradation studies is a regulatory requirement and a critical part of method development.[10][11][12] These studies help to identify potential degradation products and establish the degradation pathways of the molecule under various stress conditions such as acid, base, oxidation, heat, and light.[10][13][14] The results are essential for developing a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of the drug product.[11][13]

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing for the main analyte. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing for basic compounds like this is often due to secondary interactions between the protonated analyte and acidic residual silanol groups on the stationary phase.[5]

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure your mobile phase is adequately buffered and at an appropriate pH. Lowering the pH (e.g., to 3-4) will ensure the analyte is fully protonated and can help to saturate the silanol groups, reducing secondary interactions.

      • Buffer Concentration: A buffer concentration of 20-50 mM is typically sufficient.

      • Column Choice: Consider using a column with end-capping or a "base-deactivated" column specifically designed for the analysis of basic compounds. A C8 column might also be a good alternative to a C18.[15]

      • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Problem 2: Inconsistent Retention Times

  • Question: The retention time of my analyte is shifting between injections. What should I check?

  • Answer:

    • Cause: Fluctuating retention times can be caused by several factors, including changes in mobile phase composition, temperature, or column equilibration.[16][17]

    • Troubleshooting Steps:

      • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If you are using an online mixer, check that it is functioning correctly.[16]

      • Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[16][17]

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.[17]

      • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect the flow rate.

Problem 3: Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is the source of these peaks?

  • Answer:

    • Cause: Ghost peaks can originate from contamination in the mobile phase, sample solvent, or carryover from previous injections.[16]

    • Troubleshooting Steps:

      • Mobile Phase and Solvents: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.

      • Injector Cleaning: Implement a robust needle wash procedure to minimize carryover.

      • Sample Matrix: If the ghost peaks are only present in sample chromatograms, they may be late-eluting components from a previous injection. Extend the run time to ensure all components have eluted.

III. Experimental Protocols & Data

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a starting point for developing a stability-indicating HPLC method for this compound.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the basic analyte.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesTo ensure elution of the main peak and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 254 nmThe nitrophenyl group provides strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies as per ICH guidelines.[10][11][13]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

After each stress condition, the samples should be neutralized (if necessary) and diluted to an appropriate concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the active ingredient.[11]

IV. Visualizations

Diagram 1: HPLC Troubleshooting Workflow

HPLC_Troubleshooting Problem Chromatographic Problem (e.g., Peak Tailing, Drifting RT) Check_System Systematic Check Problem->Check_System Observe Isolate_Variable Isolate One Variable Check_System->Isolate_Variable Hypothesize Cause Isolate_Variable->Check_System Test & Re-evaluate Solution Problem Resolved Isolate_Variable->Solution Implement Fix

Caption: A systematic approach to troubleshooting common HPLC issues.

Diagram 2: Forced Degradation Study Logic

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Identify Degradants Establish Degradation Pathway Validate Method Analysis->Outcome

Sources

Avoiding degradation of "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" (referred to herein as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during experimental procedures. By understanding the inherent chemical liabilities of its functional groups, we can proactively design robust experimental protocols.

Structural Overview & Inherent Instabilities

A foundational understanding of the compound's structure is paramount to predicting and mitigating its degradation. The molecule is a composite of three key structural motifs, each with its own susceptibility to degradation:

  • 2-Methoxy-4-nitrophenyl Group : This aromatic system is electron-deficient due to the presence of the nitro group. This makes it susceptible to nucleophilic attack and photoreduction. The methoxy group can also be a site for oxidative cleavage.

  • Piperidine Ring : While generally stable, the nitrogen within this heterocyclic amine can be a site for oxidation. The ring itself can undergo cleavage under harsh conditions.

  • 4-Methylpiperazine Moiety : Piperazine and its derivatives are known to be susceptible to oxidation, particularly at the nitrogen atoms. This can lead to the formation of N-oxides, ring-opened products, and other degradation products.

The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific degradation concerns you may encounter.

Troubleshooting Guide: Common Degradation Scenarios

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency or concentration over time in solution. Oxidative Degradation : The piperazine and piperidine nitrogens are susceptible to oxidation by dissolved oxygen, especially in the presence of metal ions.- Deoxygenate Solvents : Purge solvents with an inert gas (e.g., argon or nitrogen) before preparing solutions. - Use Antioxidants : Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solutions. - Chelate Metal Ions : If metal catalysis is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Hydrolysis or pH-mediated Degradation : The compound may be unstable at certain pH values. The piperazine and piperidine moieties have distinct pKa values, and their protonation state can affect stability.- Maintain Optimal pH : Buffer your solutions to a pH where the compound is most stable (typically slightly acidic to neutral for many amines). Avoid strongly acidic or basic conditions. - Perform a pH Stability Study : Assess the compound's stability across a range of pH values to identify the optimal working range.
Color change of the solution (e.g., turning yellow or red), especially when exposed to light. Photodegradation : The nitroaromatic group is a known chromophore and is susceptible to degradation upon exposure to UV or even ambient light.- Protect from Light : Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. - Minimize Light Exposure During Experiments : Conduct experimental manipulations under low-light conditions whenever possible.
Inconsistent results in cell-based assays. Reaction with Media Components : Components of cell culture media, such as metal ions or reactive oxygen species generated by cellular metabolism, can degrade the compound.- Prepare Fresh Solutions : Prepare working solutions in media immediately before use. - Control for Degradation : Include a "media only" control (compound in media without cells) to assess stability over the course of the experiment.
Precipitation of the compound from solution. Poor Solubility or Salt Formation : Changes in pH or solvent composition can affect the solubility of the compound.- Optimize Solvent System : Use a co-solvent system if necessary to maintain solubility. - Control pH : Ensure the pH of your solution is not near the compound's isoelectric point.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal conditions for long-term storage of the solid compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. The presence of the nitroaromatic and amine functionalities suggests that minimizing exposure to air (oxygen) is also advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q2: How should I prepare and store stock solutions of the compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice. To minimize degradation:

  • Use a deoxygenated solvent.

  • Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Protect from light by using amber vials.

Experimental Design

Q3: My experiment requires incubation at 37°C for 24 hours. How can I assess the thermal stability of the compound under these conditions?

A3: While many nitrophenyl compounds are relatively stable at this temperature, the piperazine and piperidine moieties can be susceptible to thermal degradation, especially over extended periods. To assess stability:

  • Prepare a solution of your compound in the experimental buffer or media.

  • Incubate one sample at 37°C and a control sample at 4°C for 24 hours.

  • Analyze both samples by a stability-indicating method like HPLC or LC-MS to quantify the remaining parent compound. A significant difference between the incubated sample and the control indicates thermal degradation.

Q4: Can I use buffers containing primary or secondary amines with this compound?

A4: It is generally advisable to avoid buffers containing reactive nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane), as they could potentially react with the electron-deficient nitrophenyl ring. Buffers like phosphate-buffered saline (PBS) or HEPES are generally more inert choices.

Q5: What are the potential degradation products I should look for?

A5: Based on the functional groups, potential degradation products could include:

  • Oxidation products : N-oxides of the piperazine or piperidine nitrogens.

  • Ring-opening products : Cleavage of the piperazine or piperidine rings.

  • Reduction of the nitro group : The nitro group could be reduced to a nitroso or amino group, especially under reducing conditions or upon photolysis.

  • Demethylation : Loss of the methyl group from the piperazine ring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the primary degradation pathways of the compound.

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation : Incubate a sealed vial of the stock solution at 60°C for 24 hours.

    • Photodegradation : Expose a sealed vial of the stock solution to a UV lamp (254 nm) or direct sunlight for 24 hours.

  • Analysis : After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an untreated control, by LC-MS to identify and quantify degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

Compound This compound Oxidation Oxidative Stress (O₂, Metal Ions) Compound->Oxidation Light Photolytic Stress (UV/Visible Light) Compound->Light pH pH Stress (Acid/Base) Compound->pH N_Oxides Piperazine/Piperidine N-Oxides Oxidation->N_Oxides Ring_Opening Ring-Opened Products Oxidation->Ring_Opening Nitro_Reduction Nitro Group Reduction (e.g., to -NH₂ group) Light->Nitro_Reduction Hydrolysis_Products Hydrolysis Products pH->Hydrolysis_Products

Caption: Key Stress Factors and Potential Degradation Products.

Troubleshooting Workflow

Start Inconsistent Experimental Results Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, pH, Age) Start->Check_Solution_Prep Check_Experimental_Conditions Review Assay Conditions (Light, Temp, Buffer) Start->Check_Experimental_Conditions Forced_Degradation Perform Forced Degradation Study Check_Storage->Forced_Degradation If issues persist Check_Solution_Prep->Forced_Degradation If issues persist Check_Experimental_Conditions->Forced_Degradation If issues persist Optimize_Protocol Optimize Protocol Based on Findings Forced_Degradation->Optimize_Protocol End Consistent Results Optimize_Protocol->End

Caption: Systematic Workflow for Troubleshooting Compound Instability.

References

  • Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available from: [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • Tanthakit, P. (2006). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Regina. Available from: [Link]

  • Namjoshi, O. A., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Industrial & Engineering Chemistry Research, 55(37), 9979-9988. Available from: [Link]

  • Liu, J., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 465-475. Available from: [Link]

  • Namjoshi, O. A., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Li, H., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-1132. Available from: [Link]

  • Namjoshi, O., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available from: [Link]

  • Voice, A. K., et al. (2012). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. ResearchGate. Available from: [Link]

  • Halasz, A., et al. (2003). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Quality Research Journal of Canada, 38(2), 235-251. Available from: [Link]

  • Tang, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 748-754. Available from: [Link]

  • Halasz, A., et al. (2004). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Engineering and Science, 3(1), 1-10. Available from: [Link]

  • de Aguiar, C. P. O., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. Chemical Data Collections, 17-18, 336-345. Available from: [Link]

  • Vereecken, L., et al. (2022). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 126(43), 7949-7963. Available from: [Link]

  • Oancea, D., et al. (2008). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved December 8, 2025, from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. In Wikipedia. Retrieved December 8, 2025, from [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10738. Available from: [Link]

  • Andreozzi, R., et al. (2003). Ozonation of piperazine at several pH values. ResearchGate. Available from: [Link]

  • Legrini, O., et al. (1993). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(1), 1-1. Available from: [Link]

  • Wikipedia. (n.d.). Piperazine. In Wikipedia. Retrieved December 8, 2025, from [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Validation & Comparative

A Comparative Guide to Piperazine Derivatives in Drug Discovery: Profiling 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a "privileged structure," a distinction earned through its recurrent appearance in a multitude of clinically successful drugs.[1] Its versatile framework allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide offers an in-depth comparison of piperazine derivatives, with a specific focus on the potential profile of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine , a compound identified as a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to its status as a synthetic intermediate, direct biological data for this specific molecule is limited in publicly accessible literature. Therefore, this guide will leverage experimental data from structurally related analogues to construct a scientifically grounded, inferential comparison of its potential performance against other notable piperazine derivatives.

The Piperazine Advantage: A Physicochemical and Pharmacokinetic Overview

The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, confers several advantageous properties to drug candidates. These include improved aqueous solubility and oral bioavailability, which are critical for effective drug delivery.[2] The basic nature of the piperazine nitrogens allows for salt formation, further enhancing solubility and stability. Moreover, the piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperazine DerivativesPiperidine DerivativesSignificance in Drug Design
Basicity (pKa) pKa1: ~5.3-5.5, pKa2: ~9.7-9.8~11.2The dual pKa of piperazine offers greater flexibility for tuning solubility and receptor interactions at physiological pH.
Lipophilicity (cLogP) Parent: ~-1.1Parent: ~0.84The inherent polarity of piperazine generally leads to lower lipophilicity and higher aqueous solubility compared to piperidine.
Metabolic Stability Can be a site of metabolic activity, particularly N-dealkylation.Generally more stable, but can undergo oxidation.The two nitrogen atoms in piperazine present more sites for metabolism by cytochrome P450 enzymes.
Aqueous Solubility HighHighBoth scaffolds enhance the solubility of larger, more complex molecules.

Profiling this compound: An Inferential Analysis

The structure of this compound combines a piperidine ring, a substituted nitrophenyl group, and a methylpiperazine moiety. Each of these components is expected to contribute to its overall biological and pharmacological profile.

  • The 1-(2-Methoxy-4-nitrophenyl)piperidine Core: The nitrophenyl group is a common feature in various biologically active compounds. For instance, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors.[3] The presence of a nitro group, an electron-withdrawing substituent, can influence the electronic properties of the aromatic ring and its interaction with biological targets. The methoxy group, on the other hand, is a well-known modulator of metabolic stability and receptor affinity in many drug classes.[4]

  • The 4-Methylpiperazine Moiety: The N-methylpiperazine unit is a frequently incorporated fragment in drug design, often to enhance solubility and oral bioavailability. It is a common feature in a number of approved drugs.

Given these structural components, it is plausible that this compound could serve as a precursor for compounds targeting a range of biological systems, including but not limited to oncology, infectious diseases, and central nervous system disorders.

Comparative Performance: Insights from Structurally Related Piperazine Derivatives

To contextualize the potential of our target compound, we will compare it with other classes of piperazine derivatives for which experimental data is available.

Anticancer Activity

Arylpiperazine derivatives have shown significant promise as anticancer agents, with activities demonstrated against a variety of cancer cell lines.[5] For example, novel piperazine derivatives of vindoline have exhibited potent antiproliferative effects, with GI50 (50% growth inhibition) values in the low micromolar range against human tumor cell lines.[6]

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
Vindoline-Piperazine ConjugatesBreast Cancer (MDA-MB-468)1.00 µM (GI50)[6]
Dibenzo[b,f][2][7]thiazepin-piperazine derivativesLeukemia (K562)20-40 µM (IC50)[8]
Piperazine-linked Bergenin HybridsTongue Cancer (CAL-27)15.41–92.9 μM (IC50)[7]

The presence of the nitrophenyl group in our target compound is of particular interest in an oncology context. Nitroaromatic compounds have been explored as hypoxia-activated prodrugs, which are selectively toxic to cancer cells in the low-oxygen tumor microenvironment.[9]

Antimicrobial and Anti-inflammatory Activity

Piperazine derivatives have also been investigated for their potential as antibacterial and anti-inflammatory agents. Certain piperazine-derived thioureas have shown activity against colistin-resistant Acinetobacter baumannii.[10] The anti-inflammatory properties of some piperazine compounds are attributed to their ability to inhibit the production of pro-inflammatory cytokines.

Enzyme Inhibition

The versatility of the piperazine scaffold extends to enzyme inhibition. For instance, a series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated as potential tyrosinase inhibitors, with some compounds showing significant inhibitory effects.[3]

Experimental Protocols for Evaluation

The following are standardized in vitro assays commonly used to evaluate the biological activity of novel piperazine derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for screening compounds for potential anticancer activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include appropriate controls (vehicle and untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for MTT-based cytotoxicity assay.

In Vitro Metabolic Stability Assay

This assay is crucial for evaluating the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.

Protocol:

  • Incubation Preparation: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with liver microsomes (e.g., rat or human) and a NADPH-regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time period (e.g., 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½).[11]

Metabolic_Stability_Workflow start Start incubation_prep Prepare Incubation Mixture (Compound, Microsomes, NADPH) start->incubation_prep incubation Incubate at 37°C incubation_prep->incubation quenching Quench Reaction incubation->quenching processing Sample Processing (Centrifugation) quenching->processing lcms_analysis LC-MS/MS Analysis processing->lcms_analysis data_analysis Data Analysis (Calculate t½) lcms_analysis->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro metabolic stability assay.

Concluding Remarks and Future Directions

While direct experimental data on this compound is not extensively available, a comprehensive analysis of its structural components and comparison with related piperazine derivatives allows for a reasoned projection of its potential biological activities. The presence of the nitrophenyl moiety suggests potential applications in cancer therapy, particularly as a building block for hypoxia-activated agents. The overall framework, combining piperidine and piperazine rings, provides a strong foundation for developing compounds with favorable ADME properties.

Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives. Head-to-head comparisons with established piperazine-containing drugs in a panel of in vitro and in vivo assays will be crucial to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust starting point for such investigations. The continued exploration of the vast chemical space offered by piperazine derivatives holds immense promise for the discovery of novel and effective therapeutic agents.

References

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

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  • Raj, V., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 13(36), 25385-25401. [Link]

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A Technical Guide to the Structure-Activity Relationship of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-arylpiperazine and 1,4-disubstituted piperidine motifs are privileged scaffolds in medicinal chemistry, forming the core of numerous centrally active agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the lead compound, 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine . While this specific compound is primarily available as a synthetic intermediate, its structural features suggest a likely interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, a common characteristic of many arylpiperazine derivatives.[1][2]

This guide will dissect the probable roles of each structural component of the lead compound and its analogs, drawing on experimental data from closely related series to infer SAR trends. We will explore the impact of substitutions on the aromatic ring, modifications of the piperidine and piperazine cores, and alterations of the terminal nitrogen substituent.

The Core Scaffold: A Privileged Pharmacophore

The 1-(1-arylpiperidin-4-yl)-4-alkylpiperazine scaffold is a versatile template for engaging with a variety of CNS targets. The general structure allows for systematic modification at three key positions to optimize potency, selectivity, and pharmacokinetic properties.

Radioligand_Binding_Assay A Prepare Membrane Homogenate B Incubate Membrane, Radioligand, and Test Compound A->B Add to 96-well plate C Separate Bound and Free Ligand (Filtration) B->C After incubation D Quantify Bound Radioactivity (Scintillation Counting) C->D Collect filters E Data Analysis (IC50 and Ki Determination) D->E Calculate specific binding

Caption: General workflow for a radioligand binding assay.

Potential Signaling Pathways

Arylpiperazine derivatives are known to modulate various signaling pathways by acting on different GPCRs. For instance, as antagonists at the dopamine D2 receptor, they can inhibit the decrease in cyclic AMP (cAMP) levels, thereby influencing downstream signaling cascades involved in neuronal excitability and gene expression.

D2_Signaling_Pathway cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP:w->cAMP:w Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Analog Arylpiperazine Analog (Antagonist) Analog->D2R Blocks

Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of an arylpiperazine analog.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel CNS-active agents. The structure-activity relationships of its analogs are likely to be complex, with subtle modifications to the aryl ring, the piperidine-piperazine core, and the terminal N-alkyl group all playing crucial roles in determining the final pharmacological profile. The insights and experimental protocols provided in this guide offer a framework for the rational design and evaluation of new compounds based on this versatile chemical template. Further synthesis and biological testing of a focused library of analogs are necessary to fully elucidate the SAR of this compound class and to identify candidates with optimal therapeutic potential.

References

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  • Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Scientia Pharmaceutica. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]

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A Strategic Guide to Profiling "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a novel chemical entity to a validated lead compound is both exciting and fraught with challenges. This guide provides a comprehensive framework for the characterization of "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" (hereafter referred to as Compound X) as a potential kinase inhibitor. While public domain data on the bioactivity of Compound X is scarce, its structural motifs, particularly the piperazine and piperidine cores, are prevalent in known kinase inhibitors. This suggests a potential for interaction with the ATP-binding pocket of various kinases.

This document will serve as a roadmap for a thorough comparative analysis of Compound X against established kinase inhibitors. We will operate under the hypothesis that Compound X may exhibit activity against the Abl tyrosine kinase, a target of significant interest in oncology. Consequently, we will use the well-characterized Abl inhibitors, Imatinib and Dasatinib , as our primary comparators. This guide will detail the necessary experimental workflows, from initial biochemical assays to cell-based validation and broader selectivity profiling, providing the rationale behind each step to ensure scientific rigor and data integrity.

Section 1: Compound Synthesis and Preparation

A reliable and scalable synthesis of Compound X is the foundational step for any biological evaluation. Based on related chemical literature, a plausible synthetic route is proposed below.

Proposed Synthesis of Compound X

The synthesis can be envisioned as a multi-step process, likely involving the coupling of key piperidine and piperazine intermediates. A possible disconnection approach suggests the synthesis of a substituted piperidine and a nitrophenylpiperazine, followed by their condensation.

A potential synthetic pathway is outlined below:

A 1-Boc-4-aminopiperidine C Reductive Amination A->C B 1-Methylpiperazine B->C D 1-(1-Boc-piperidin-4-yl)-4-methylpiperazine C->D 1. NaBH(OAc)3 2. Workup E Deprotection (e.g., TFA) D->E TFA/DCM F 1-(Piperidin-4-yl)-4-methylpiperazine E->F H Nucleophilic Aromatic Substitution F->H G 1-Fluoro-2-methoxy-4-nitrobenzene G->H I Compound X H->I Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Proposed synthetic route for Compound X.

For robust and reproducible biological data, it is imperative that the final compound is of high purity (ideally >98%). A detailed protocol for purification and characterization is essential.

Experimental Protocol: Purification and Characterization of Compound X
  • Purification: a. The crude product from the final synthetic step should be purified by flash column chromatography on silica gel. b. A gradient elution system, for example, dichloromethane (DCM) and methanol (MeOH), can be employed. The precise gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Characterization: a. NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra should be consistent with the proposed structure of "this compound". b. Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. c. Purity Analysis: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC), preferably using two different solvent systems to ensure no co-eluting impurities are present.

Section 2: In Vitro Kinase Inhibition Assays

The first step in evaluating Compound X as a kinase inhibitor is to determine its activity in a cell-free, biochemical assay. This allows for the direct measurement of the compound's effect on the kinase's enzymatic activity.

Rationale for Assay Choice

Several in vitro kinase assay formats are available, each with its own advantages and disadvantages. Radiometric assays, while considered a gold standard, involve the handling of radioactive materials.[1] For initial screening, non-radiometric, fluorescence- or luminescence-based assays are often preferred for their high-throughput capabilities and safety.[2][3] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[2]

Experimental Protocol: In Vitro Abl Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format.[4]

  • Reagent Preparation: a. Prepare a stock solution of Compound X, Imatinib, and Dasatinib in 100% DMSO. b. Create a serial dilution series for each compound in DMSO. A common starting range is from 10 mM to 1 nM. c. Prepare the Abl kinase enzyme, the appropriate substrate (e.g., a peptide substrate like Abltide), and ATP in a suitable kinase reaction buffer. The optimal concentrations of enzyme, substrate, and ATP should be empirically determined to ensure the reaction is in the linear range.[4]

  • Assay Procedure: a. Add a small volume (e.g., 1 µL) of the serially diluted compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls. b. Add the Abl kinase enzyme to all wells except the "no enzyme" control. c. Initiate the kinase reaction by adding the substrate/ATP mixture to all wells. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. f. Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. g. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM) (Hypothetical for Compound X)
Compound X Abl50
Imatinib Abl250
Dasatinib Abl<1

Note: The IC50 value for Compound X is hypothetical and serves as an example.

cluster_0 In Vitro Kinase Assay Workflow A Prepare Compound Dilutions (Compound X, Imatinib, Dasatinib) B Add Compounds to 384-well Plate A->B C Add Abl Kinase Enzyme B->C D Add Substrate/ATP Mixture (Initiate Reaction) C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (IC50 Determination) H->I

Caption: General workflow for an in vitro kinase assay.

Section 3: Cell-Based Assays for Target Engagement and Pathway Inhibition

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment.[5] Cell-based assays are therefore essential to confirm that a compound can enter cells, engage its target, and exert a biological effect.

Rationale for Cell-Based Approach

We will use a cell line that is dependent on the activity of the Bcr-Abl oncoprotein for its proliferation and survival, such as the K562 human chronic myeloid leukemia cell line.[6] Inhibition of Bcr-Abl kinase activity in these cells should lead to a decrease in cell viability and a reduction in the phosphorylation of downstream signaling proteins.

Experimental Protocol: Cell Viability Assay
  • Cell Culture: Culture K562 cells in appropriate media and conditions.

  • Compound Treatment: a. Seed the K562 cells in 96-well plates. b. Treat the cells with a serial dilution of Compound X, Imatinib, and Dasatinib for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

  • Viability Assessment: a. Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells. This reagent measures ATP levels, which correlate with cell viability. b. Measure the luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the DMSO control. b. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Western Blot Analysis of Downstream Signaling

To confirm that the observed effect on cell viability is due to the inhibition of Abl kinase, we will assess the phosphorylation status of a known downstream substrate, such as CrkL.[7]

  • Cell Treatment and Lysis: a. Treat K562 cells with Compound X, Imatinib, and Dasatinib at various concentrations for a shorter duration (e.g., 2-4 hours). b. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). b. Normalize the protein concentrations and prepare the samples for SDS-PAGE.[7]

  • SDS-PAGE and Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL). d. As a loading control, re-probe the membrane with an antibody for total CrkL or a housekeeping protein like GAPDH. e. Incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Data Presentation: Comparative Cell-Based Activity
CompoundCell Viability (K562) GI50 (nM) (Hypothetical for Compound X)Inhibition of CrkL Phosphorylation (IC50, nM) (Hypothetical for Compound X)
Compound X 15075
Imatinib 300200
Dasatinib 21

Note: The GI50 and cellular IC50 values for Compound X are hypothetical.

cluster_1 Cellular Signaling Pathway cluster_2 Points of Inhibition Bcr-Abl Bcr-Abl CrkL CrkL Bcr-Abl->CrkL Phosphorylation Downstream Effects Downstream Effects CrkL->Downstream Effects Downstream Effects\n(Proliferation, Survival) Downstream Effects (Proliferation, Survival) Compound X Compound X Compound X->Bcr-Abl Imatinib Imatinib Imatinib->Bcr-Abl Dasatinib Dasatinib Dasatinib->Bcr-Abl

Caption: Bcr-Abl signaling and points of inhibition.

Section 4: Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.[9][10] Conversely, multi-kinase inhibitors can be effective in certain therapeutic contexts.[11]

Rationale for Selectivity Screening

We will subject Compound X to a broad panel of kinases to determine its selectivity. This is typically done by specialized contract research organizations (CROs) that offer large kinase panels. The data generated will allow us to compare the selectivity of Compound X to that of Imatinib and Dasatinib.

Experimental Approach: Kinome-Wide Selectivity Profiling
  • Assay Format: A common method for large-scale kinase profiling is a radiometric assay (e.g., using ³³P-ATP) at a single high concentration of the inhibitor (e.g., 1 or 10 µM).[1]

  • Data Analysis: The percentage of remaining kinase activity is determined for each kinase in the panel. A significant reduction in activity (e.g., >90% inhibition) indicates a potential off-target interaction.

  • Selectivity Score: A selectivity score (S-score) can be calculated to quantify the selectivity of a compound. A lower S-score generally indicates higher selectivity.

Data Presentation: Comparative Kinase Selectivity
CompoundNumber of Kinases Inhibited >90% at 1 µM (out of 400) (Hypothetical for Compound X)Primary Targets
Compound X 15Abl, Fyn, Lck
Imatinib 8Abl, Kit, PDGFR
Dasatinib >50Abl, Src family kinases, Kit, PDGFR, and others

Note: The selectivity data for Compound X is hypothetical.

Conclusion

This guide provides a structured and scientifically rigorous approach to the initial characterization and comparative analysis of "this compound" as a potential kinase inhibitor. By following these detailed protocols and applying sound scientific reasoning, researchers can generate a comprehensive data package to support the progression of this compound in the drug discovery pipeline. The key to success lies in the meticulous execution of these experiments, careful data analysis, and a commitment to self-validating systems at every stage of the investigation.

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Miljković, F., & Bajorath, J. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Drug Discovery Today. [Link]

  • Kariya, Y., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. BioTechniques. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

Sources

Validating the Biological Activity of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the biological activity of the novel chemical entity, 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (hereinafter referred to as Compound X). As a drug intermediate, the inherent biological activities of Compound X are yet to be fully elucidated. Drawing upon the known pharmacological profiles of structurally related nitrophenylpiperazine, piperazine, and piperidine derivatives, this guide outlines a series of proposed in vitro and in vivo studies to explore its potential as an anticancer, antifungal, or histamine H3 receptor antagonist.

For each potential therapeutic area, we will compare the hypothetical performance of Compound X against a well-established, commercially available drug: Doxorubicin for anticancer activity, Fluconazole for antifungal activity, and Pitolisant for histamine H3 receptor antagonism. The experimental protocols detailed herein are designed to be self-validating, providing researchers with a robust methodology for assessing the biological potential of this and similar compounds.

Compound Synthesis and Characterization

A reliable synthesis and thorough characterization of Compound X are paramount before proceeding with biological assays. The following is a proposed synthetic route adapted from established methods for analogous arylpiperazine derivatives.[1][2][3]

Proposed Synthesis of Compound X

A plausible synthetic pathway involves a nucleophilic aromatic substitution reaction.

  • Step 1: Synthesis of 1-(piperidin-4-yl)-4-methylpiperazine: This intermediate can be synthesized by reacting N-methylpiperazine with N-Boc-piperidin-4-one, followed by deprotection of the Boc group.[3]

  • Step 2: Synthesis of this compound (Compound X): The intermediate from Step 1 is then reacted with 1-fluoro-2-methoxy-4-nitrobenzene in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMSO) at an elevated temperature.

Physicochemical Characterization

The identity and purity of the synthesized Compound X should be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra of piperazine derivatives can be complex due to conformational isomers, and temperature-dependent NMR may be necessary for full characterization.[4][5][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of Compound X.[4][8]

  • High-Performance Liquid Chromatography (HPLC): The purity of the compound should be assessed by HPLC, ideally achieving >95% purity. Various methods are available for the analysis of piperazine compounds.[8]

Potential Anticancer Activity

The piperazine moiety is a common scaffold in many anticancer drugs.[9] Therefore, it is prudent to investigate the potential cytotoxic effects of Compound X on cancer cell lines.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity will be determined by evaluating the cytotoxicity of Compound X against a panel of human cancer cell lines.

Competitor Compound: Doxorubicin, a widely used chemotherapeutic agent.

Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line

  • A549: Human lung carcinoma cell line

  • HepG2: Human liver carcinoma cell line

  • HCT116: Human colon cancer cell line

Experimental Protocol: MTT Assay

  • Cell Plating: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X and Doxorubicin (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Hypothetical Data Summary:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)HCT116 IC50 (µM)
Compound X 15.225.818.530.1
Doxorubicin 0.81.20.91.5
In Vivo Xenograft Model

Should Compound X exhibit promising in vitro cytotoxicity, its in vivo efficacy can be evaluated in a murine xenograft model.[10][11]

Experimental Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups: vehicle control, Compound X (e.g., 25 mg/kg, intraperitoneal injection, daily), and Doxorubicin (e.g., 5 mg/kg, intravenous injection, once a week).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Hypothetical In Vivo Efficacy Workflow:

G cluster_0 In Vivo Xenograft Model start Implant HCT116 cells in nude mice tumor_growth Allow tumors to grow to 100-200 mm³ start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer Vehicle, Compound X, or Doxorubicin randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Euthanize and excise tumors monitor->end

Caption: Workflow for in vivo xenograft studies.

Potential Antifungal Activity

Piperazine derivatives have also been explored for their antifungal properties.[4] Therefore, assessing the antifungal activity of Compound X is a logical step.

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of Compound X will be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.

Competitor Compound: Fluconazole, a commonly used azole antifungal agent.[12][13]

Fungal Strains:

  • Candida albicans (ATCC 90028)

  • Cryptococcus neoformans (ATCC 208821)

  • Aspergillus fumigatus (ATCC 204305)

Experimental Protocol: Broth Microdilution Method (CLSI M27/M38)

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Drug Dilution: Perform serial dilutions of Compound X and Fluconazole in a 96-well microtiter plate with RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Hypothetical Data Summary:

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Compound X 3264>128
Fluconazole 1464
In Vivo Murine Model of Systemic Candidiasis

If Compound X shows promising in vitro antifungal activity, its in vivo efficacy can be evaluated in a murine model of systemic candidiasis.

Experimental Protocol:

  • Infection: Infect mice (e.g., BALB/c) intravenously with a lethal dose of Candida albicans.

  • Treatment: Administer Compound X (e.g., 20 mg/kg, oral gavage, once daily) and Fluconazole (e.g., 10 mg/kg, oral gavage, once daily) for a specified duration (e.g., 7 days), starting 24 hours post-infection.

  • Monitoring: Monitor the survival of the mice daily.

  • Fungal Burden (Optional): In a separate cohort, euthanize mice at specific time points post-infection and determine the fungal burden (CFU/gram) in the kidneys.

Hypothetical Antifungal Efficacy Workflow:

G cluster_1 Murine Model of Systemic Candidiasis infect Infect mice with C. albicans (IV) treat_fungal Administer Vehicle, Compound X, or Fluconazole infect->treat_fungal monitor_survival Monitor survival daily treat_fungal->monitor_survival fungal_burden Determine kidney fungal burden (optional) treat_fungal->fungal_burden

Caption: Workflow for in vivo antifungal efficacy studies.

Potential Histamine H3 Receptor Antagonism

Piperidine and piperazine scaffolds are prevalent in histamine H3 receptor antagonists.[7][14] Blockade of H3 receptors can increase the release of various neurotransmitters, making H3 antagonists potential therapeutics for cognitive disorders.[15][16]

In Vitro Receptor Binding Assay

The affinity of Compound X for the histamine H3 receptor will be determined through a competitive radioligand binding assay.

Competitor Compound: Pitolisant, an approved H3 receptor antagonist/inverse agonist.[15]

Experimental Protocol:

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human histamine H3 receptor.

  • Binding Assay: Incubate the membranes with a radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine) in the presence of increasing concentrations of Compound X or Pitolisant.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibitory constant) value for each compound.

Hypothetical Data Summary:

CompoundHistamine H3 Receptor Ki (nM)
Compound X 85
Pitolisant 2.5
In Vivo Neurotransmitter Release (Microdialysis)

If Compound X demonstrates significant H3 receptor affinity, its ability to modulate neurotransmitter release in the brain can be assessed using in vivo microdialysis in rats.[17][18]

Experimental Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex) of an anesthetized rat.

  • Baseline Collection: Collect baseline dialysate samples to measure basal neurotransmitter levels (e.g., histamine, acetylcholine).

  • Drug Administration: Administer Compound X (e.g., 10 mg/kg, i.p.) or Pitolisant (e.g., 5 mg/kg, i.p.).

  • Sample Collection: Collect dialysate samples at regular intervals post-drug administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter concentrations using HPLC coupled with an appropriate detector.

Hypothetical Histamine H3 Receptor Antagonist Signaling Pathway:

G cluster_2 Histaminergic Neuron cluster_3 Postsynaptic Neuron H3R H3 Autoreceptor Histamine_release Histamine Release H3R->Histamine_release inhibits H1R_H2R H1/H2 Receptors Histamine_release->H1R_H2R activates Histamine_release->H1R_H2R Compound_X Compound X Compound_X->H3R antagonizes Neurotransmitter_release Increased Acetylcholine & Norepinephrine Release H1R_H2R->Neurotransmitter_release leads to

Caption: Proposed mechanism of Compound X as an H3 antagonist.

Conclusion

This guide presents a structured and comparative approach to validate the potential biological activities of "this compound" (Compound X). The proposed experimental workflows, from in vitro screening to in vivo efficacy models, provide a robust framework for its initial pharmacological characterization. By comparing its performance against established drugs like Doxorubicin, Fluconazole, and Pitolisant, researchers can gain valuable insights into its potential therapeutic applications. The methodologies and data presentation formats outlined herein are intended to ensure scientific rigor and facilitate a clear, objective evaluation of this novel compound.

References

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  • H3 receptor antagonist. (2023, November 29). In Wikipedia.
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  • Wurm, D. O., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Matias, R. R., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 433.
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  • Maccioni, E., et al. (2013). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 18(11), 13656-13675.
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  • Al-Ostath, A. I., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
  • Wurm, D. O., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41961-41970.
  • Comparative Analysis of Antifungal Agents: A Guide for Researchers. (2025). BenchChem.
  • Abbas, A., et al. (2014). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 71, 146-157.
  • Al-gburi, A. O., et al. (2023). Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis. Journal of Fungi, 9(11), 1081.
  • Ryder, N. S., et al. (2003). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Antimicrobial Agents and Chemotherapy, 47(6), 1948-1951.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2019).
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Navigating the Labyrinth of Off-Target Effects: A Comparative Guide for the Novel Compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine , a compound with limited publicly available biological data, as a case study. While its precise biological target is not yet defined in the literature, its structural motifs, containing piperidine and piperazine rings, are common in kinase inhibitors and other targeted therapies. This guide will, therefore, serve as a roadmap for the systematic evaluation of such a compound.

The Imperative of Off-Target Profiling

Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary therapeutic target, can lead to unforeseen toxicity or a dilution of therapeutic efficacy. A thorough understanding of a compound's selectivity is paramount for de-risking its development and ensuring patient safety. Early and comprehensive off-target profiling allows for informed decisions on which candidates to advance, potentially saving significant time and resources.

Deconvoluting the Target Landscape of a Novel Compound

Given the novelty of this compound, the initial step is to hypothesize its primary target(s). Its chemical structure is suggestive of a kinase inhibitor. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, a logical first step is to screen the compound against a broad panel of kinases.

Comparative Kinase Selectivity Profile

To illustrate the process, let's hypothesize that an initial broad kinase screen reveals that our compound of interest, which we'll refer to as "Compound X," shows potent inhibition of Tyrosine Kinase A (TKA). For a meaningful comparison, we will include two well-characterized TKA inhibitors: a highly selective inhibitor (Inhibitor S) and a known multi-kinase inhibitor (Inhibitor M).

Kinase TargetCompound X (IC50, nM)Inhibitor S (IC50, nM)Inhibitor M (IC50, nM)
TKA (Primary Target) 5 2 10
TKB250>10,00050
TKC>10,000>10,000150
Ser/Thr Kinase 11,500>10,00080
Ser/Thr Kinase 28008,000200
Ser/Thr Kinase 3>10,000>10,00075

This table presents hypothetical data for illustrative purposes.

This initial screen would suggest that Compound X has good selectivity for TKA over other kinases, though not as clean as the highly selective Inhibitor S. The multi-kinase inhibitor, Inhibitor M, shows activity against a broader range of kinases, highlighting the importance of such profiling.

Experimental Protocols for Off-Target Assessment

A multi-pronged experimental approach is essential for a comprehensive understanding of a compound's off-target effects. Below are detailed protocols for key assays.

In Vitro Kinase Profiling (Radiometric Assay)

Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a kinase-specific substrate. A reduction in the incorporation of the radiolabel in the presence of the test compound indicates kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the reaction buffer.

  • Compound Addition: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction and spot a portion of the reaction mixture onto a phosphocellulose membrane.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Causality Behind Experimental Choices: The radiometric assay is considered a gold standard due to its direct measurement of substrate phosphorylation, avoiding interference from colored or fluorescent compounds. The use of a broad panel of kinases provides a comprehensive initial assessment of selectivity.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound Test Compound Dilution Reaction_Mix Combine Kinase, Substrate, and Compound Compound->Reaction_Mix Kinase_Panel Kinase Panel Preparation Kinase_Panel->Reaction_Mix Initiate Add [γ-³³P]ATP Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction and Spot on Membrane Incubate->Terminate Wash Wash Membrane Terminate->Wash Detect Scintillation Counting Wash->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

Caption: Workflow for In Vitro Kinase Profiling.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement in a cellular environment by assessing the thermal stabilization of a target protein upon ligand binding.

Principle: The binding of a small molecule can increase the thermal stability of its protein target. When cells are heated, unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA® is a powerful tool as it assesses target engagement in a physiologically relevant context without the need for compound modification. This provides more direct evidence of target interaction within the cell than a purely biochemical assay.[1][2][3][4]

CETSA_Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heating Heat Cells across a Temperature Gradient Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Quantify Soluble Target (e.g., Western Blot) Centrifugation->Detection Analysis Generate Melting Curves and Assess Shift Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Multiplex Antibody-Based Signaling Pathway Analysis

Objective: To assess the functional consequences of on- and off-target engagement by measuring changes in the phosphorylation status of key signaling proteins.

Principle: This assay uses a panel of antibodies to simultaneously detect the phosphorylation of multiple proteins in a signaling pathway, providing a snapshot of the pathway's activation state.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells and treat with the test compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Array Incubation: Incubate the lysates with an antibody array membrane or bead-based assay where each spot or bead is coated with a specific capture antibody for a signaling protein.

  • Detection: Use a cocktail of biotinylated detection antibodies and streptavidin-HRP for chemiluminescent or fluorescent detection.

  • Data Acquisition: Image the array and quantify the signal intensity for each spot.

  • Data Analysis: Normalize the signals and compare the phosphorylation levels in treated versus untreated cells.

Causality Behind Experimental Choices: By examining the phosphorylation of multiple downstream effectors, this method can reveal unexpected off-target effects on other signaling pathways that might not be apparent from kinase activity assays alone.[5][6][7]

Assessing Cellular Cytotoxicity

Beyond specific molecular interactions, it is crucial to evaluate the overall cellular toxicity of a novel compound.

Comparative Cytotoxicity Profile

Here, we compare the cytotoxic effects of Compound X and our two reference inhibitors on both a cancer cell line (where TKA is overexpressed) and a normal, non-cancerous cell line.

Cell LineCompound X (CC50, µM)Inhibitor S (CC50, µM)Inhibitor M (CC50, µM)
Cancer Cell Line (TKA dependent)0.10.050.2
Normal Cell Line (TKA independent)15>501.5

This table presents hypothetical data for illustrative purposes.

This hypothetical data suggests that Compound X has a favorable therapeutic window, being significantly more toxic to the cancer cells that rely on its primary target than to normal cells. In contrast, the multi-kinase Inhibitor M shows much greater toxicity to normal cells, likely due to its off-target activities.

MTT Assay for Cell Viability

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).

Causality Behind Experimental Choices: The MTT assay is a robust, high-throughput method for assessing general cytotoxicity. It provides a functional readout of the compound's overall effect on cell health, which is a critical component of its safety profile.[8][9][10][11]

Synthesizing the Data for a Comprehensive Off-Target Assessment

The data from these orthogonal assays must be integrated to build a comprehensive picture of the off-target effects of this compound.

Data_Integration_Logic NCE Novel Compound (e.g., Compound X) Kinase_Profile Kinase Selectivity Profile NCE->Kinase_Profile CETSA Cellular Target Engagement (CETSA®) NCE->CETSA Signaling_Array Signaling Pathway Analysis NCE->Signaling_Array Cytotoxicity Cytotoxicity Profile NCE->Cytotoxicity Off_Target_Profile Comprehensive Off-Target Profile Kinase_Profile->Off_Target_Profile CETSA->Off_Target_Profile Signaling_Array->Off_Target_Profile Cytotoxicity->Off_Target_Profile

Caption: Logic for Integrating Off-Target Data.

A favorable off-target profile for a compound like this compound would be characterized by:

  • High Selectivity: Potent inhibition of the primary target with significantly weaker activity against other kinases and cellular proteins.

  • Confirmed Cellular Engagement: A clear thermal shift in a CETSA® assay, confirming that the compound interacts with its intended target within the complex cellular milieu.

  • On-Target Signaling Modulation: Changes in downstream signaling pathways consistent with the inhibition of the primary target, with minimal perturbation of other pathways.

  • Favorable Therapeutic Window: Selective cytotoxicity towards cells dependent on the primary target, with minimal impact on the viability of normal, healthy cells.

By systematically applying these methodologies and carefully interpreting the integrated data, researchers can build a robust off-target profile for any novel compound, paving the way for the development of safer and more effective medicines.

References

  • Aslanturk, O. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Mahto, S. K., et al. (2010). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 46(4), 629-636.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, vol 1475. Humana Press, New York, NY.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. Kinase Profiling & Screening. [Link]

  • RayBiotech. Multiplex Assays. [Link]

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Selectivity profiling of "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" against a panel of receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Selectivity Profiling of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

This guide provides a comprehensive, technically-grounded strategy for conducting the initial selectivity profiling of the novel chemical entity, this compound, hereafter referred to as "Test Compound 1." Publicly available information identifies this compound (CAS 1254058-33-7) as a drug intermediate for the synthesis of various active compounds, with no published pharmacological data to date.[1][2][3][4]

Given its structural motifs—specifically the arylpiperazine-like and piperidine moieties common in many centrally active agents—a thorough assessment of its receptor interaction profile is a critical first step in any drug discovery campaign.[5][6][7] This document outlines a logical, tiered experimental plan designed to elucidate the selectivity of Test Compound 1, providing the foundational data necessary to guide its future development.

Part 1: Rationale and Strategic Overview

Expertise & Experience: The structure of Test Compound 1 contains key pharmacophores that suggest a high probability of interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[5][6] The piperazine ring is a well-known privileged scaffold in medicinal chemistry, frequently associated with potent activity at these targets.[6][8] Therefore, our profiling strategy is predicated on the hypothesis that Test Compound 1 may exhibit activity at one or more of these receptors. However, a promiscuous compound can lead to undesirable side effects. Selectivity profiling is not merely a characterization step; it is a crucial, decision-driving process in early-stage drug discovery that de-risks a candidate by identifying potential off-target liabilities.

Our proposed strategy employs a two-tiered approach, a standard and resource-efficient methodology in the pharmaceutical industry.

  • Tier 1: Broad Panel Primary Screen: An initial high-throughput screen against a wide panel of receptors, transporters, and ion channels at a single, high concentration. The goal is to cast a wide net to identify any potential interactions, both desired and undesired.

  • Tier 2: Affinity and Potency Determination: For any targets showing significant interaction in Tier 1, follow-up concentration-response studies are conducted to quantify the compound's binding affinity (Kᵢ) or functional potency (IC₅₀/EC₅₀).

This structured workflow ensures that resources are focused on the most relevant interactions, providing a clear and quantitative picture of the compound's selectivity.

G cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis & Triage cluster_2 Tier 2: Confirmatory & Follow-up A Test Compound 1 (Single High Concentration, e.g., 10 µM) B Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen44™) ~70 targets (GPCRs, Ion Channels, Transporters) A->B Assay Execution C Identify 'Hits' (e.g., >50% Inhibition/Stimulation) B->C Raw Data D Concentration-Response Assays (e.g., Radioligand Binding) C->D For each 'Hit' Target E Determine Binding Affinity (Kᵢ) or Functional Potency (IC₅₀) D->E Curve Fitting F Selectivity Profile Established E->F Quantitative Data

Caption: Tiered workflow for selectivity profiling of a novel compound.

Part 2: Experimental Methodologies

Trustworthiness: The protocols described below are based on standard, validated industry practices for in-vitro pharmacology. Each assay includes appropriate positive and negative controls to ensure data integrity and reproducibility.

Tier 1: Broad Receptor Panel Screen

The initial screen should be performed using a commercially available service, such as the Eurofins SafetyScreen44 or the Thermo Fisher Lead-Profiling Screen, which provide robust, standardized data across a wide range of targets relevant to safety pharmacology.

Protocol Outline: Broad Panel Radioligand Binding Assay

  • Compound Preparation: Test Compound 1 is solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The stock is diluted to a final assay concentration of 10 µM in the appropriate assay buffer. This concentration is high enough to detect moderate- to high-affinity interactions.

  • Assay Execution: The assay is typically performed in a 96-well plate format. Each well contains:

    • A specific radioligand for the receptor of interest (e.g., [³H]-Spiperone for Dopamine D₂ receptors).

    • A cell membrane preparation or purified receptor source expressing the target.

    • Either Test Compound 1 (10 µM), vehicle control (e.g., 0.1% DMSO), or a known reference compound (for non-specific binding determination).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: The filters are washed, dried, and a scintillation cocktail is added. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of specific binding is calculated for Test Compound 1 relative to the vehicle control. A "hit" is typically defined as >50% inhibition at the 10 µM screening concentration.

Tier 2: Kᵢ Determination via Radioligand Binding Assay

For each "hit" identified in Tier 1, a full concentration-response curve is generated to determine the binding affinity (Kᵢ).

Protocol: Competition Binding Assay

  • Compound Preparation: A serial dilution of Test Compound 1 is prepared in 100% DMSO, typically covering a range from 1 pM to 30 µM.

  • Assay Setup: The assay is set up as described in Tier 1, but instead of a single concentration, each concentration of the Test Compound 1 dilution series is added to triplicate wells.

  • Controls:

    • Total Binding: Radioligand + Membranes + Vehicle.

    • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, unlabeled ligand for the target receptor.

    • Specific Binding: Calculated as Total Binding - NSB.

  • Incubation, Filtration, and Counting: Performed as described in the Tier 1 protocol.

  • Data Analysis:

    • The raw data (counts per minute) are converted to percent specific binding.

    • The data are plotted on a semi-log graph with the logarithm of the Test Compound 1 concentration on the x-axis and the percent specific binding on the y-axis.

    • A non-linear regression analysis (sigmoidal dose-response with variable slope) is used to fit the curve and determine the IC₅₀ value (the concentration of Test Compound 1 that inhibits 50% of the specific binding).

    • The IC₅₀ is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand and Kₐ is the affinity of the radioligand for the receptor. This conversion is essential for comparing affinities across different assays that may use different radioligands. [Source: Cheng Y., Prusoff W.H. (1973). Biochem. Pharmacol., 22(23), 3099-3108].

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.

Illustrative Data: Tier 1 Primary Screen

Below is a hypothetical result for Test Compound 1 from a primary screen.

Target ClassReceptor Target% Inhibition @ 10 µMTriage Decision
Dopamine D₂95%Proceed to Tier 2
D₃88%Proceed to Tier 2
D₄65%Proceed to Tier 2
Serotonin 5-HT₁ₐ45%Monitor
5-HT₂ₐ78%Proceed to Tier 2
5-HT₂ₒ25%No Follow-up
Adrenergic α₁ₐ55%Proceed to Tier 2
α₂ₐ15%No Follow-up
β₁5%No Follow-up
Histamine H₁62%Proceed to Tier 2
hERG Channel30%Monitor

This is example data and does not reflect actual experimental results.

Illustrative Data: Tier 2 Affinity Determination

The following table presents mock Kᵢ values for the targets that were advanced to Tier 2.

TargetKᵢ (nM)
Dopamine D₂8.5
Dopamine D₃25.7
Dopamine D₄150.2
Serotonin 5-HT₂ₐ45.3
Adrenergic α₁ₐ255.0
Histamine H₁890.1

This is example data and does not reflect actual experimental results.

Interpretation:

Based on this hypothetical data, Test Compound 1 is a potent ligand for the Dopamine D₂ receptor with a Kᵢ of 8.5 nM. To understand its selectivity, we calculate a selectivity index , which is the ratio of Kᵢ values for off-targets relative to the primary target.

  • Selectivity for D₂ vs. D₃: 25.7 nM / 8.5 nM = 3-fold

  • Selectivity for D₂ vs. 5-HT₂ₐ: 45.3 nM / 8.5 nM = 5.3-fold

  • Selectivity for D₂ vs. Adrenergic α₁ₐ: 255.0 nM / 8.5 nM = 30-fold

  • Selectivity for D₂ vs. Histamine H₁: 890.1 nM / 8.5 nM = >100-fold

A selectivity of >10-fold is generally considered meaningful, while >100-fold is considered highly selective. This profile suggests Test Compound 1 is a potent D₂ ligand with moderate selectivity over D₃ and 5-HT₂ₐ, and high selectivity against the adrenergic α₁ₐ and histamine H₁ receptors. This type of profile could be of interest for developing antipsychotics, but the relatively low selectivity against D₃ and 5-HT₂ₐ would need to be carefully considered and potentially optimized through further medicinal chemistry efforts.[5][6]

G A Test Compound 1 Kᵢ Determination Dopamine D₂ (Primary Target) Serotonin 5-HT₂ₐ (Off-Target) Kᵢ = 8.5 nM Kᵢ = 45.3 nM B Selectivity Index Calculation (Kᵢ Off-Target / Kᵢ Primary Target) A->B Input Kᵢ Values C Selectivity = 5.3-fold B->C Result

Caption: Logic for calculating the selectivity index.

Conclusion

This guide outlines a robust, industry-standard workflow for the initial characterization of this compound. By employing a tiered screening approach, researchers can efficiently and accurately determine the compound's binding affinity and selectivity profile. This foundational dataset is indispensable for making informed decisions, guiding structure-activity relationship (SAR) studies, and ultimately determining the therapeutic potential and viability of this and related chemical entities.

References

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC, NIH.

  • This compound. Measles Who.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • This compound | Drug Intermediate. MedchemExpress.com.

  • This compound. Active-Biotech.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC, PubMed Central.

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University.

  • Certificate of Analysis. MedchemExpress.com.

  • This compound. Achmem.

  • 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. ChemBK.

  • This compound. Sigma-Aldrich.

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A Comparative Guide to 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine as a Reference Compound in the Synthesis of Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, a key intermediate in the synthesis of the atypical antipsychotic drug, Cariprazine. Intended for researchers, scientists, and professionals in drug development, this document offers a comparative overview of this reference compound, its role in the synthesis of Cariprazine, and a look at Cariprazine in relation to its therapeutic alternatives. The information presented is grounded in experimental data and established scientific literature to ensure accuracy and reliability.

Introduction to this compound

This compound (CAS No. 1254058-33-7) is a crucial starting material in the multi-step synthesis of Cariprazine.[1] As a reference compound, its purity and well-defined characteristics are paramount to ensure the quality and consistency of the final active pharmaceutical ingredient (API). This guide will explore the physicochemical properties of this intermediate, its synthetic route to a Cariprazine precursor, and compare the final product, Cariprazine, with other atypical antipsychotics.

Physicochemical Characterization of the Reference Compound

A thorough understanding of the physicochemical properties of a reference compound is fundamental for its proper handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 1254058-33-7[2]
Molecular Formula C₁₇H₂₆N₄O₃[2]
Molecular Weight 334.41 g/mol [2]
Appearance Yellow to orange solid[2]
Purity (by NMR) ≥ 95.0%[2]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

The Synthetic Pathway: From Intermediate to Cariprazine Precursor

The journey from this compound to Cariprazine involves a critical reduction step. The nitro group on the phenyl ring is reduced to an amine, yielding 1-(1-(4-amino-2-methoxyphenyl)piperidin-4-yl)-4-methylpiperazine. This transformation is a pivotal step in the overall synthesis of Cariprazine. While specific patents outlining this exact step are numerous and often proprietary, the general chemical transformation is a standard procedure in medicinal chemistry.

G A This compound B Reduction of Nitro Group (e.g., Catalytic Hydrogenation) A->B Starting Material C 1-(1-(4-Amino-2-methoxyphenyl)piperidin-4-yl)-4-methylpiperazine (Cariprazine Precursor) B->C Key Transformation D Further Synthetic Steps C->D E Cariprazine (API) D->E

Caption: Synthetic workflow from the reference compound to Cariprazine.

Cariprazine: The End Product

Cariprazine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[4] It functions as a partial agonist at dopamine D2 and D3 receptors, with a high affinity for the D3 receptor, and also acts on serotonin 5-HT1A receptors.[5][6] This unique pharmacological profile contributes to its efficacy in managing a range of psychiatric symptoms.

Comparative Analysis: Cariprazine vs. Alternative Atypical Antipsychotics

The selection of an antipsychotic medication is a complex decision based on efficacy, tolerability, and patient-specific factors. The following table provides a comparative overview of Cariprazine and other commonly used atypical antipsychotics.

DrugMechanism of ActionKey Receptor Binding Affinities (Ki in nM)
Cariprazine D2/D3 partial agonist, 5-HT1A partial agonistD2: moderate, D3: high, 5-HT1A: moderate, 5-HT2A: moderate[1][7]
Aripiprazole D2/D3 partial agonist, 5-HT1A partial agonist, 5-HT2A antagonistD2: high, D3: high, 5-HT1A: high, 5-HT2A: moderate[1][7]
Brexpiprazole D2/D3 partial agonist, 5-HT1A partial agonist, 5-HT2A antagonistD2: high, D3: moderate, 5-HT1A: high, 5-HT2A: high[1]
Lurasidone D2 antagonist, 5-HT2A antagonist, 5-HT7 antagonistD2: high, 5-HT2A: high, 5-HT7: high
Risperidone D2 antagonist, 5-HT2A antagonistD2: high, 5-HT2A: high

Note: "High" affinity generally corresponds to a low Ki value, while "moderate" corresponds to a higher Ki value.

Experimental Protocols: Ensuring Quality and Purity

The quality of the starting intermediate, this compound, directly impacts the purity of the final Cariprazine API. Therefore, rigorous analytical testing is essential.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of Cariprazine, which can be adapted for the analysis of its intermediates.

Objective: To determine the purity of a Cariprazine sample and identify any related substances.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 0.05M, pH 4.8)

  • Water (HPLC grade)

  • Cariprazine reference standard

  • Sample of Cariprazine to be tested

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and ammonium acetate buffer. A common starting point is a 50:50 (v/v) mixture.[8]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C[9]

  • Detection Wavelength: 216 nm[9]

  • Injection Volume: 10 µL[9]

  • Run Time: Approximately 10 minutes[9]

Procedure:

  • Standard Preparation: Accurately weigh a known amount of Cariprazine reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 100 µg/mL.[9]

  • Sample Preparation: Prepare the test sample of Cariprazine in the same diluent and at a similar concentration to the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. The relative standard deviation (RSD) of the peak areas should be less than 2%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.

  • Data Processing: Compare the chromatogram of the sample to that of the standard. The retention time of the main peak in the sample should match that of the standard. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram. Identify and quantify any impurities by comparing their retention times and responses to known impurity standards, if available.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Cariprazine Reference Standard sys_suit System Suitability Test (Inject Standard) prep_std->sys_suit prep_sample Prepare Cariprazine Test Sample analysis Inject Blank, Standard, and Sample prep_sample->analysis sys_suit->analysis process Process Chromatograms analysis->process calculate Calculate Purity and Impurity Levels process->calculate

Caption: Workflow for HPLC purity analysis of Cariprazine.

Conclusion

This compound serves as a critical reference compound and starting material in the synthesis of the important atypical antipsychotic, Cariprazine. Its quality and purity are essential for the integrity of the final drug product. This guide has provided a comprehensive overview of this intermediate, its role in the synthesis of Cariprazine, and a comparative analysis of Cariprazine with its therapeutic alternatives. The provided experimental protocol for HPLC analysis underscores the importance of rigorous quality control in pharmaceutical development. Researchers and scientists can leverage this information to better understand the significance of this reference compound and its application in the synthesis of a clinically valuable medication.

References

  • The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco. (n.d.). Retrieved from [Link]

  • Cariprazine - Wikipedia. (n.d.). Retrieved from [Link]

  • A Brief Review of Cariprazine | American Journal of Psychiatry Residents' Journal. (2024, March 1). Retrieved from [Link]

  • The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed. (n.d.). Retrieved from [Link]

  • What is the mechanism of Cariprazine hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug | Organic Process Research & Development - ACS Publications. (2022, February 17). Retrieved from [Link]

  • HPLC-MS Method for Analysis of Cariprazine on Primesep B Column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach - Ingenta Connect. (2022, January 1). Retrieved from [Link]

  • RP-HPLC method for stability testing of cariprazine in bulk. (2024, October 31). Retrieved from [Link]

  • Cariprazine Alternatives Compared - Drugs.com. (n.d.). Retrieved from [Link]

  • Development of RP-HPLC based analytical method for determination of cariprazine hydrochloride in bulk drug and pharmaceutical dosage form using box-behnken statistical design - Taylor & Francis Online. (2023, August 30). Retrieved from [Link]

  • development and validation of rp-hplc method for cariprazine in bulk and pharmaceutical dosage. (2025). Retrieved from [Link]

  • Top Vraylar alternatives and how to switch your Rx - SingleCare. (2025, October 14). Retrieved from [Link]

  • Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma. (2024, April 30). Retrieved from [Link]

  • Aripiprazole Alternatives Compared - Drugs.com. (n.d.). Retrieved from [Link]

  • Development and Validation of Analyticalmethod for Estimtion of Cariprazine Hydrochloride in Bulk and Tablet Dosage Form by Using Rp-Hplc Method - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, June 28). Retrieved from [Link]

  • A Review: Method Development and Validation of Antipsychotic Drug by HPLC Method - IJNRD. (n.d.). Retrieved from [Link]

  • Intermediates of Cariprazine | Manufacturers | Suppliers - Manus Aktteva Biopharma LLP. (n.d.). Retrieved from [Link]

  • Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise? - PubMed Central. (n.d.). Retrieved from [Link]

  • Cariprazine Monograph for Professionals - Drugs.com. (2025, October 8). Retrieved from [Link]

  • Cariprazine | C21H32Cl2N4O | CID 11154555 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Cariprazine - Prescriber's Guide - Cambridge University Press & Assessment. (2021, October 19). Retrieved from [Link]

  • Aripiprazole, brexpiprazole, and cariprazine: Not all the same - MDEdge. (2018, April 2). Retrieved from [Link]

  • Gilteritinib N-Oxide Impurity - SynZeal. (n.d.). Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved from [Link]

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Comparing the efficacy of "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating and comparing the anti-cancer efficacy of novel chemical entities, using the structural class of piperazine derivatives as a case study. While direct efficacy data for "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" is not extensively available in peer-reviewed literature, as it is primarily classified as a drug intermediate, this document will leverage data from structurally related piperazine and piperidine compounds to illustrate the methodologies for assessing anti-cancer activity across various cell lines.[1][2][3] This approach will provide researchers, scientists, and drug development professionals with the necessary tools to conduct their own comparative efficacy studies.

The piperazine and piperidine ring systems are prevalent scaffolds in medicinal chemistry, known to possess a wide range of pharmacological activities, including anticancer properties.[4][5] Derivatives of these heterocycles have been shown to induce cell cycle arrest, apoptosis, and necrosis in various cancer cell lines.[6]

Rationale for Comparative Efficacy Studies

The initial phase of pre-clinical drug discovery necessitates the screening of novel compounds against a panel of cancer cell lines. This approach serves several critical purposes:

  • Identification of Sensitive Cancer Types: A broad screening can reveal which cancer types are most susceptible to the compound's cytotoxic or cytostatic effects.

  • Determination of Potency: By calculating the half-maximal inhibitory concentration (IC50), the potency of the compound can be quantified and compared across different cell lines and against established chemotherapeutic agents.

  • Elucidation of Mechanism of Action: Differential responses among cell lines with known genetic backgrounds can provide initial clues into the compound's mechanism of action.

  • Assessment of Selectivity: Comparing the compound's effect on cancer cells versus non-cancerous cell lines is crucial for evaluating its potential therapeutic window and predicting off-target toxicities.

Structurally Related Compounds and Their Reported Activities

Several studies have documented the anti-cancer effects of various piperazine and piperidine derivatives. For instance, a dispiropiperazine derivative, SPOPP-3, has demonstrated significant anti-proliferative effects against a range of human cancer cell lines, including leukemia, glioblastoma, and colon cancer, with IC50 values in the low micromolar range.[6] Another study focused on thiouracil amide derivatives bearing a piperazine ring, which exhibited cytotoxic activity in MCF7 breast cancer cells.[7] Furthermore, novel hybrids of pyrrolo[2,1‐f][1][6][8]triazine and 1‐(methylpiperidin‐4‐yl)aniline have shown potent cytotoxicity against A549 (lung), MCF‐7 (breast), and MDA‐MB‐231 (breast) cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range through MERTK inhibition.[9]

These examples underscore the potential of the piperazine/piperidine scaffold as a source of novel anti-cancer agents and provide a basis for the experimental designs detailed below.

Experimental Workflow for Comparative Efficacy

A systematic approach is essential for generating robust and comparable data. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic Assays a Compound Preparation & QC b Cell Line Panel Selection (e.g., NCI-60) a->b c Broad-Spectrum Viability Assay (e.g., MTT, SRB) b->c d Selection of Sensitive Cell Lines c->d e Dose-Response Curves (Multiple Concentrations) d->e f IC50 Calculation e->f g Apoptosis Assays (Annexin V/PI) f->g h Cell Cycle Analysis (Propidium Iodide Staining) f->h i Western Blotting (Target Modulation) g->i h->i G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX 1-(1-(2-Methoxy-4-nitrophenyl) piperidin-4-yl)-4-methylpiperazine (Hypothetical Target) CompoundX->PI3K

Caption: A hypothetical inhibition of the PI3K/AKT signaling pathway by a test compound.

Conclusion

While "this compound" is currently positioned as a chemical intermediate, its core structure is shared by numerous compounds with demonstrated anti-cancer activity. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of this and other novel compounds. By employing a multi-faceted approach that includes broad-spectrum screening, dose-response analysis, and mechanistic assays, researchers can effectively compare the efficacy of new chemical entities across different cell lines and identify promising candidates for further pre-clinical development.

References

  • 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)
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A Comparative Guide to the Cross-Reactivity Profile of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, hereafter referred to as "Compound X," against a panel of kinases and G-protein coupled receptors (GPCRs). While Compound X is noted as a drug intermediate, understanding its potential off-target interactions is a critical step in early-stage drug development to forecast potential mechanisms of toxicity and to uncover novel therapeutic applications.[1][2] This document outlines the experimental design, detailed protocols, and data interpretation for assessing the cross-reactivity of Compound X in comparison to well-characterized pharmacological agents.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to undesirable side effects or unexpected toxicities, which are major causes of late-stage clinical trial failures. Conversely, a well-defined cross-reactivity profile can reveal polypharmacological effects that may be beneficial for complex diseases. Therefore, early and comprehensive screening of a compound's activity against a broad range of potential off-targets is a cornerstone of modern drug discovery.[3]

This guide presents a comparative analysis of Compound X against two reference compounds:

  • Staurosporine: A potent but non-selective ATP-competitive kinase inhibitor, serving as a positive control for broad kinase cross-reactivity.

  • Clozapine: An atypical antipsychotic with a complex GPCR binding profile, illustrating a more nuanced cross-reactivity pattern at GPCRs.

The objective is to provide researchers with a robust experimental blueprint for characterizing the selectivity of novel chemical entities like Compound X.

Experimental Design and Methodologies

A two-pronged approach is employed to assess the cross-reactivity of Compound X: a broad kinase panel screen and a comprehensive GPCR binding and functional assessment.

Kinase Cross-Reactivity Profiling

The interaction of Compound X with a panel of 96 diverse human kinases will be evaluated to identify potential off-target kinase inhibition.

G cluster_0 Reagent Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection (ADP-Glo™) cluster_3 Data Analysis Compound_Prep Compound X, Staurosporine & Clozapine Serial Dilution in DMSO Dispense_Compound Dispense Compounds (incl. DMSO control) Compound_Prep->Dispense_Compound Kinase_Prep Kinase Panel (96 Kinases) Dispense_Kinase Dispense Kinase Kinase_Prep->Dispense_Kinase ATP_Substrate_Prep ATP & Substrate Mixture Initiate_Reaction Add ATP/Substrate Mixture ATP_Substrate_Prep->Initiate_Reaction Assay_Plate 384-Well Assay Plate Incubate_1 Pre-incubation Assay_Plate->Incubate_1 Dispense_Kinase->Assay_Plate Dispense_Compound->Assay_Plate Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C for 60 min Initiate_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate for 40 min Stop_Reaction->Incubate_3 Develop_Signal Add Kinase Detection Reagent Incubate_3->Develop_Signal Incubate_4 Incubate for 30 min Develop_Signal->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence Calculate_Inhibition Calculate % Inhibition vs. DMSO Control Read_Luminescence->Calculate_Inhibition Plot_Curves Generate Dose-Response Curves Calculate_Inhibition->Plot_Curves Determine_IC50 Determine IC50 Values Plot_Curves->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X, Staurosporine, and Clozapine in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

    • Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer as per the manufacturer's recommendations.

  • Kinase Reaction:

    • Add 5 µL of the respective kinase solution to the wells of a 384-well plate.

    • Add 100 nL of the test compounds at various concentrations. Include a DMSO-only control (representing 100% kinase activity) and a no-kinase control for background.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-only control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

GPCR Cross-Reactivity Profiling

A tiered approach will be used to assess the interaction of Compound X with a panel of 48 common GPCRs.[4][5]

G cluster_0 Tier 1: Primary Screen cluster_1 Data Analysis & Hit Selection cluster_2 Tier 2: Dose-Response cluster_3 Tier 3: Functional Follow-up Binding_Assay Radioligand Binding Assay (Single Concentration, 10 µM) Analyze_Binding Calculate % Displacement Binding_Assay->Analyze_Binding GPCR_Panel Panel of 48 GPCRs GPCR_Panel->Binding_Assay Hit_Selection Select Hits (>50% Displacement) Analyze_Binding->Hit_Selection Dose_Response_Binding Radioligand Binding Assay (10-point concentration curve) Hit_Selection->Dose_Response_Binding Determine_Ki Determine Ki Values Dose_Response_Binding->Determine_Ki Functional_Assay Functional Assay (e.g., cAMP or Calcium Flux) Determine_Ki->Functional_Assay Determine_Activity Determine Agonist/Antagonist Activity (EC50/IC50) Functional_Assay->Determine_Activity

Caption: Tiered workflow for GPCR cross-reactivity screening.

  • Membrane Preparation:

    • Utilize commercially available membrane preparations expressing the GPCR target of interest.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., ³H-ligand), and the test compound at the desired concentration.

    • For the primary screen, a single high concentration (e.g., 10 µM) of Compound X is used.

    • For dose-response assays, a 10-point concentration curve is generated.

    • Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent displacement of the radioligand by the test compound.

    • For dose-response experiments, plot the percent displacement against the compound concentration and fit the data to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Cell Culture and Plating:

    • Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).

    • Plate the cells in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • For antagonist mode, pre-incubate the cells with various concentrations of the test compound. Then, stimulate with a known agonist at its EC80 concentration.

    • For agonist mode, incubate the cells with various concentrations of the test compound.

    • Include appropriate controls.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • Plot the measured signal against the compound concentration.

    • For antagonist activity, determine the IC50. For agonist activity, determine the EC50.

Hypothetical Results: A Comparative Analysis

The following tables present hypothetical data to illustrate how the cross-reactivity profiles of Compound X, Staurosporine, and Clozapine would be compared.

Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)
Kinase TargetCompound XStaurosporineClozapine
Primary Target (Hypothetical) 95 985
Selected Off-Targets
PKA15922
PKCα18958
CDK210881
EGFR5753
VEGFR28806
Abl112904

Data are hypothetical for illustrative purposes.

Table 2: GPCR Binding Affinity (Ki, nM)
GPCR TargetCompound XStaurosporineClozapine
Dopamine Receptors
D1>10,000>10,000150
D2850>10,00025
D4450>10,00010
Serotonin Receptors
5-HT1A>10,000>10,00080
5-HT2A250>10,00015
5-HT2C600>10,00020
Adrenergic Receptors
α1A900>10,00030
α2A>10,000>10,00050
Muscarinic Receptors
M1>10,000>10,00040

Data are hypothetical for illustrative purposes. Lower Ki values indicate higher binding affinity.

Interpretation and Discussion

Based on the hypothetical data, Compound X demonstrates a relatively clean kinase profile at 1 µM, with significant inhibition only at its hypothetical primary target. This contrasts sharply with Staurosporine, which shows broad-spectrum kinase inhibition, as expected.[6] Clozapine, included as a negative control for kinase activity, shows negligible inhibition.

In the GPCR panel, the hypothetical data suggest that Compound X possesses some affinity for a subset of aminergic receptors, particularly the D2, D4, and 5-HT2A receptors, albeit with Ki values in the mid-to-high nanomolar range. This profile is significantly more selective than that of Clozapine, which exhibits potent binding to a wide array of dopamine, serotonin, adrenergic, and muscarinic receptors. Staurosporine shows no significant GPCR binding, consistent with its known mechanism of action.

These hypothetical findings would suggest that while Compound X is a relatively selective kinase inhibitor, its development should consider potential CNS-related side effects due to its interactions with dopaminergic and serotonergic receptors. Further functional assays would be crucial to determine if this binding translates into agonist or antagonist activity at these GPCRs.[7]

Conclusion

This guide outlines a systematic and robust approach for the comprehensive evaluation of the cross-reactivity of a novel compound, "this compound" (Compound X). By employing a combination of high-throughput kinase screening and a tiered GPCR profiling cascade, researchers can generate a detailed selectivity map. The comparative analysis against reference compounds with known properties provides essential context for interpreting the data. This early-stage characterization is invaluable for making informed decisions in the drug discovery pipeline, enabling the selection of candidates with the most promising efficacy and safety profiles.

References

  • Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity." Accessed December 30, 2025.
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  • MedchemExpress.com. "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)
  • Benchchem. "An In-Depth Analysis of Kinase Inhibitor Cross-Reactivity: A Comparative Guide." Accessed December 30, 2025.
  • National Institutes of Health (NIH). "Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach." Accessed December 30, 2025.
  • Biostains and Dyes. "this compound." Accessed December 30, 2025.
  • PNAS. "A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases." Accessed December 30, 2025.
  • ACS Publications. "Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling." Accessed December 30, 2025.
  • MDPI. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors." Accessed December 30, 2025.
  • PubMed Central (PMC). "Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase." Accessed December 30, 2025.
  • ResearchGate. "(PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors." Accessed December 30, 2025.
  • Reaction Biology. "GPCR Assay Services." Accessed December 30, 2025.
  • Eurofins Discovery. "GPCR Screening and Profiling - Identify Valuable Hits." Accessed December 30, 2025.
  • iQ Biosciences. "Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1)." Accessed December 30, 2025.
  • National Institutes of Health (NIH). "Improving the species cross-reactivity of an antibody using computational design." Accessed December 30, 2025.
  • American Pharmaceutical Review. "Reference Standards." Accessed December 30, 2025.
  • JSciMed Central. "Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research." Accessed December 30, 2025.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.